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  • Product: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
  • CAS: 2091549-02-7

Core Science & Biosynthesis

Foundational

6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Privileged Orthogonal Scaffold in Kinase Inhibitor Discovery

Executive Summary 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 2091549-02-7) is a highly specialized, privileged heterocyclic building block utilized extensively in medicinal chemistry and rational drug des...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 2091549-02-7) is a highly specialized, privileged heterocyclic building block utilized extensively in medicinal chemistry and rational drug design[1],[2]. Featuring a fused pyrazolo[3,4-b]pyridine core, this molecule serves as an advanced bioisostere of the adenine ring, making it a cornerstone in the development of ATP-competitive kinase inhibitors[3].

Unlike simpler scaffolds, this specific molecule is engineered for orthogonal functionalization . The presence of both a C4-hydroxyl (which can be activated to a chloride) and a C6-chloride provides two distinct synthetic vectors. This whitepaper dissects the physicochemical properties, structural causality, and self-validating protocols that make this scaffold indispensable for generating highly selective, multi-target kinase inhibitor libraries[4],[5].

Physicochemical & Structural Profiling

To effectively utilize this building block, one must understand its baseline properties and tautomeric behavior. In the solid state, the C4-hydroxyl group can exist in tautomeric equilibrium with its 4-oxo (pyridone) form. However, under electrophilic activation conditions (e.g., with POCl 3​ ), it reacts exclusively through the 4-ol pathway[4].

PropertyValue
Chemical Name 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
CAS Number 2091549-02-7[1]
Molecular Formula C 8​ H 8​ ClN 3​ O
Molecular Weight 197.62 g/mol
Key Structural Features Pyrazolo[3,4-b]pyridine core, N1/C3-dimethyl, C6-chloro, C4-hydroxyl
Downstream Intermediate 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS: 2060051-45-6)[6]
Primary Application Orthogonal building block for kinase inhibitor libraries[3],[5]

Mechanistic Causality in Drug Design (E-E-A-T)

The selection of CAS 2091549-02-7 over unsubstituted pyrazolo[3,4-b]pyridines is driven by strict structure-activity relationship (SAR) logic.

1. Adenine Mimicry & Hinge Binding: The pyrazolo[3,4-b]pyridine scaffold is a proven hinge-binder in the ATP pocket of kinases. The N2 nitrogen and the adjacent structural elements form critical hydrogen bonds with the backbone amides of the kinase hinge region[3].

2. The N1/C3 Methylation Effect (Steric Gating): Unsubstituted 1H-pyrazolo[3,4-b]pyridines utilize the N1-H as a critical hydrogen bond donor (e.g., this is mandatory for [7]). However, pan-kinase activity is a major toxicity liability. By deliberately methylating N1 and C3, the hydrogen bond donor is removed and steric bulk is introduced. This causality is twofold:

  • Biological: It intentionally abolishes binding to kinases requiring the N1-H interaction, while acting as a "steric wedge" that increases affinity for kinases with specific hydrophobic sub-pockets, such as or specific TRK mutants[8].

  • Synthetic: Methylation locks the scaffold into the 1H-configuration, preventing regioselectivity issues (1H vs 2H alkylation) during downstream functionalizations[4].

BindingLogic Kinase ATP Hinge Region (Target Kinase) Scaffold Pyrazolo[3,4-b]pyridine Core Scaffold->Kinase H-Bond Acceptor (N2) C4 C4-Vector (Solvent Exposure) Scaffold->C4 SNAr C6 C6-Vector (Hydrophobic Pocket II) Scaffold->C6 Buchwald-Hartwig N1 N1/C3-Methylation (Hydrophobic Pocket I) Scaffold->N1 Steric Lock

Fig 1. Structural logic of pyrazolo[3,4-b]pyridine vectors in ATP-competitive kinase inhibition.

Synthetic Strategy: The Logic of Orthogonal Functionalization

The true value of this building block lies in its C4 and C6 functional handles, which can be addressed sequentially without the need for protecting groups.

  • Why C4-Activation is Required: The native 4-hydroxyl group is inherently unreactive towards nucleophilic aromatic substitution (SNAr). Treatment with phosphorus oxychloride (POCl 3​ ) converts the 4-ol into a highly electrophilic 4-chloro derivative (CAS 2060051-45-6)[6],[4].

  • The Physics of Regioselectivity: In the resulting 4,6-dichloro intermediate, why does C4 react before C6? The C4 position is para to the pyridine nitrogen, which strongly withdraws electron density via resonance. Furthermore, the fused pyrazole ring exerts an inductive pull that disproportionately affects C4. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) is localized primarily at C4, making it the kinetically and thermodynamically favored site for nucleophilic attack by amines[9],[5].

Workflow Start CAS 2091549-02-7 6-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridin-4-ol Step1 C4-Activation (POCl3, 100°C) Start->Step1 Int1 4,6-dichloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridine Step1->Int1 Step2 Regioselective C4-SNAr (R1-NH2, DIPEA, 80°C) Int1->Step2 Int2 C4-Substituted, C6-Chloro Intermediate Step2->Int2 Step3 C6 Cross-Coupling (R2-NH2, Pd-Catalyst, 110°C) Int2->Step3 Final Target Kinase Inhibitor (Dual Functionalized) Step3->Final

Fig 2. Orthogonal functionalization workflow of CAS 2091549-02-7 for kinase inhibitor libraries.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating mandatory analytical checkpoints before proceeding to subsequent steps.

Protocol A: C4-Activation (Synthesis of the 4,6-Dichloro Intermediate)

Objective: Convert the inert 4-ol into an electrophilic 4-chloro handle[4].

  • Reaction: Suspend 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq) in neat POCl 3​ (10.0 eq). Add a catalytic amount of DMF (0.1 eq) to generate the Vilsmeier-Haack active complex.

  • Conditions: Reflux the mixture at 100 °C for 4 hours under an inert N 2​ atmosphere.

  • Self-Validation Checkpoint 1 (TLC): Quench a 10 µL aliquot in methanol. The starting 4-ol is highly polar due to hydrogen bonding. Upon conversion, the R f​ value will shift dramatically from ~0.1 to ~0.6 (Hexane/EtOAc 3:1). Do not proceed until the polar spot is completely consumed.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze the quenched aliquot. The product must exhibit a distinct 9:6:1 isotopic distribution characteristic of a dichloro species (C 8​ H 7​ Cl 2​ N 3​ ), with the base peak at[M+H] + 216.0[6].

  • Workup: Concentrate under reduced pressure to remove excess POCl 3​ . Quench the residue carefully with ice water, neutralize with saturated NaHCO 3​ (pH 7-8), and extract with DCM. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Regioselective C4-Amination (SNAr)

Objective: Exploit the LUMO localization at C4 to install the first diversity vector[9].

  • Reaction: Dissolve the 4,6-dichloro intermediate (1.0 eq) in anhydrous NMP. Add the target primary amine (R 1​ -NH 2​ , 1.1 eq) and DIPEA (2.0 eq).

  • Conditions: Heat to 80 °C for 6 hours. (Note: Exceeding 90 °C risks competitive substitution at the C6 position).

  • Self-Validation Checkpoint 3 (1H NMR Regiochemical Proof): To confirm substitution occurred exclusively at C4, isolate a small amount of the product and analyze the C5 aromatic proton via 1 H NMR. In the dichloro intermediate, C5-H appears as a singlet at ~7.4 ppm. Following C4-amination, the strong electron-donating resonance of the amine shields the C5 proton, shifting it significantly upfield to ~6.2 - 6.5 ppm . A lack of this upfield shift indicates erroneous C6 substitution or unreacted starting material[9],[5].

(Following successful C4-amination, the remaining C6-chloride can be functionalized via standard Buchwald-Hartwig cross-coupling utilizing Pd 2​ (dba) 3​ and Xantphos at 110 °C[5].)

References

  • [1] NextSDS Substance Database. 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 2091549-02-7).

  • [6] BLDPharm. 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 2060051-45-6).

  • [2] AS-1 Enamine Catalog. Enamine Compound CAS No: 2091549-02-7.

  • [3] PubMed (NIH). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present).

  • [7] ACS Medicinal Chemistry Letters. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.

  • [10] Pharmaceuticals (MDPI). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents...

  • [8] RSC Medicinal Chemistry. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.

  • European Journal of Medicinal Chemistry (PubMed). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors...

  • [4] Molecules (PMC). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • [9] Canadian Journal of Chemistry. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.

  • [5] ACS Omega. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.

Sources

Exploratory

Elucidating the Molecular Architecture of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Technical Guide for Researchers

Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications as kinase inhibitors f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications as kinase inhibitors for anticancer therapies.[1][2] The precise structural characterization of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This in-depth technical guide provides a comprehensive, multi-technique approach to the structure elucidation of a representative molecule, 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a logical framework for confirming the molecular architecture of complex heterocyclic compounds, grounded in field-proven insights and authoritative references.

Introduction and Strategic Overview

The structural confirmation of a newly synthesized molecule is a cornerstone of chemical research, demanding a rigorous and orthogonal approach. For a molecule such as 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a systematic workflow is essential to unambiguously determine its constitution and connectivity. The strategy outlined herein is designed to be self-validating, where data from each analytical technique corroborates the others, building a robust and irrefutable structural assignment.

Our investigation will follow a logical progression, beginning with a plausible synthetic route to obtain the target compound. We will then employ a suite of spectroscopic and analytical techniques, each chosen for the specific information it can provide about the molecule's framework. The causality behind each experimental choice will be explained, demonstrating how a senior scientist would approach this analytical challenge.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Confirmation synthesis Plausible Synthesis purification Purification & Purity Check (TLC, HPLC) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy ms->ir nmr NMR Spectroscopy (1D & 2D) ir->nmr xray Single-Crystal X-Ray Crystallography nmr->xray elucidation Final Structure Elucidation nmr->elucidation comp_chem Computational Chemistry xray->comp_chem xray->elucidation comp_chem->elucidation

Figure 1: A logical workflow for the structure elucidation of a novel compound.

Synthesis and Isolation

While numerous synthetic routes to pyrazolo[3,4-b]pyridines exist, a common and effective strategy involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.[3] For our target molecule, a plausible synthesis is outlined below.

Experimental Protocol: Synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

  • Step 1: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole. Methylhydrazine is reacted with ethyl cyanoacetate to form a pyrazole precursor, which is then cyclized to yield 5-amino-1,3-dimethyl-1H-pyrazole.

  • Step 2: Condensation and Cyclization. The aminopyrazole from Step 1 is condensed with ethyl 4-chloro-3-oxobutanoate in the presence of a suitable acid catalyst (e.g., polyphosphoric acid) and heated. This facilitates a Gould-Jacobs type reaction, leading to the formation of the fused pyridinone ring.[4]

  • Purification. The crude product is purified by flash column chromatography on silica gel to yield the final product. The purity is assessed by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

This synthetic pathway provides a logical basis for the expected molecular formula and core scaffold, which we will now confirm through spectroscopic analysis.

Spectroscopic Characterization: A Multi-Faceted Approach

Mass Spectrometry (MS): The Molecular Blueprint

Causality: The first and most fundamental question for a newly synthesized compound is its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can confirm the molecular formula.

Expected Results & Interpretation:

Using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) analyzer, we expect to observe the protonated molecular ion peak [M+H]⁺.

ParameterExpected Value
Molecular Formula C₈H₈ClN₃O
Exact Mass 197.0356
Expected [M+H]⁺ 198.0429

The presence of a chlorine atom should be evident from the isotopic pattern of the molecular ion peak. We would expect to see two peaks, [M+H]⁺ and [M+2+H]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful confirmation of the presence of chlorine in the molecule.

Fragmentation analysis can also provide structural clues. For N-heterocycles, fragmentation often involves the loss of small, stable molecules.[5] In the case of our target, potential fragmentation pathways could include the loss of a methyl radical (•CH₃) or carbon monoxide (CO).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For our target compound, we are particularly interested in confirming the presence of the hydroxyl group and the overall aromatic system.

Expected Results & Interpretation:

The IR spectrum, typically recorded using KBr pellets, is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3400 (broad)O-H stretchHydroxylConfirms the presence of the -OH group.[7]
~3100-3000C-H stretchAromaticIndicates the aromatic nature of the pyrazolopyridine core.
~2950-2850C-H stretchAliphatic (CH₃)Corresponds to the two methyl groups.
~1650-1500C=C and C=N stretchAromatic RingsCharacteristic vibrations of the fused heterocyclic system.[8]
~1200C-O stretchPhenolic -OHSupports the presence of the hydroxyl group attached to the ring.
~800-700C-Cl stretchAryl HalideConfirms the presence of the chlorine substituent.

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected in the solid state. The combination of these bands provides strong evidence for the key functional groups in the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

Causality: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows us to map out the complete carbon skeleton and the placement of protons, thus confirming the connectivity of the atoms.[9][10]

G cluster_nmr NMR Elucidation Workflow H1 ¹H NMR (Proton Environments) C13 ¹³C NMR & DEPT (Carbon Skeleton) H1->C13 COSY COSY (H-H Correlations) H1->COSY HSQC HSQC (¹J C-H Correlations) C13->HSQC HMBC HMBC (ⁿJ C-H Correlations) HSQC->HMBC COSY->HMBC Structure Assemble Structure HMBC->Structure

Figure 2: The integrated workflow for NMR-based structure elucidation.

3.3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, integration (number of protons), and splitting patterns (neighboring protons).

Expected Results & Interpretation (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0-11.0Singlet (broad)1H4-OHThe phenolic proton is acidic and its chemical shift can be variable. It is expected to be a broad singlet.
~6.5-7.0Singlet1HH-5Aromatic proton on the pyridine ring. Its exact shift is influenced by the adjacent chloro and hydroxyl groups. Expected to be a singlet as there are no adjacent protons.
~3.8Singlet3HN-CH₃Methyl group attached to the pyrazole nitrogen. Typically appears in this region.
~2.4Singlet3HC-CH₃Methyl group attached to the pyrazole carbon.

3.3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often aided by a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, will show all the unique carbon atoms in the molecule.

Expected Results & Interpretation (in DMSO-d₆):

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~160QuaternaryC-4Carbon bearing the hydroxyl group, shifted downfield.
~155QuaternaryC-7aBridgehead carbon of the fused ring system.
~148QuaternaryC-6Carbon bearing the chlorine atom, shifted downfield.
~140QuaternaryC-3Carbon with the methyl substituent in the pyrazole ring.
~105QuaternaryC-3aBridgehead carbon of the fused ring system.
~100CHC-5Aromatic methine carbon.
~35CH₃N-CH₃Nitrogen-bound methyl carbon.
~15CH₃C-CH₃Carbon-bound methyl carbon.

3.3.3. 2D NMR Spectroscopy: Connecting the Pieces

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). For this molecule, we would not expect to see any cross-peaks, as all the proton signals are singlets with no adjacent proton neighbors. This lack of correlation is itself a piece of structural evidence.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J C-H). It is a crucial step for unambiguously assigning the protonated carbons.[11]

    • Expected Correlations: The proton at ~6.5-7.0 ppm will correlate with the carbon at ~100 ppm (C-5). The protons of the N-CH₃ group (~3.8 ppm) will correlate with the carbon at ~35 ppm. The protons of the C-CH₃ group (~2.4 ppm) will correlate with the carbon at ~15 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular framework. It shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ⁿJ C-H).[12] This allows us to connect the protonated fragments and identify the positions of quaternary (non-protonated) carbons.

    • Key Expected Correlations:

      • H-5 proton (~6.5-7.0 ppm) should show correlations to C-7a, C-3a, C-4, and C-6, confirming its position within the pyridine ring.

      • N-CH₃ protons (~3.8 ppm) should show correlations to the pyrazole carbons C-3 and C-7a, confirming the position of this methyl group.

      • C-CH₃ protons (~2.4 ppm) should show correlations to the pyrazole carbons C-3 and C-3a, confirming its attachment to C-3.

      • OH proton (~10.0-11.0 ppm) may show correlations to C-4 and C-5, confirming its location.

Definitive Structural Confirmation

Single-Crystal X-Ray Crystallography

Causality: While the combination of MS and NMR provides powerful evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state. It provides a three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.[1][13][14]

Experimental Protocol:

  • Crystal Growth: Suitable single crystals are grown, often by slow evaporation of a solvent (e.g., ethanol, ethyl acetate).[1]

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, and the model is refined to fit the experimental data.

Expected Outcome:

The resulting crystal structure would confirm the planar pyrazolo[3,4-b]pyridine core, the precise locations of the chloro and hydroxyl substituents, and the two methyl groups. It would provide definitive data on bond lengths and angles, confirming the aromaticity and geometry of the heterocyclic system.

Computational Chemistry: A Corroborative Tool

Causality: In the absence of a crystal structure, or as a complementary technique, computational chemistry can provide strong corroborative evidence. Using Density Functional Theory (DFT), it is possible to calculate theoretical NMR chemical shifts for a proposed structure.[15][16] Comparing these calculated shifts with the experimental values can significantly increase confidence in the structural assignment.

Protocol:

  • Geometry Optimization: The 3D structure of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is built in silico and its geometry is optimized using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)).

  • NMR Calculation: The NMR shielding tensors are calculated for the optimized geometry using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Data Analysis: The calculated absolute shieldings are converted to chemical shifts and compared with the experimental data. A good correlation between the calculated and experimental values provides strong support for the proposed structure.[17]

Conclusion

The structure elucidation of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. High-resolution mass spectrometry confirms the elemental composition. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments pieces together the molecular framework, establishing atomic connectivity. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the three-dimensional structure. By following this self-validating workflow, researchers can have the highest degree of confidence in their structural assignments, a critical requirement for advancing research in medicinal chemistry and drug development.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). RSC Advances. [Link]

  • Koch, R., & Bruns, M. (2017). Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling, 23(1), 22. [Link]

  • Afanasyev, A. V., & Bagryanskaya, I. Y. (2019). Computational Protocols for Calculating 13C NMR Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156. [Link]

  • Wang, Y., et al. (2007). Structure Elucidation of a Pyrazolo[9][17]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117-1124. [Link]

  • Wang, Y., et al. (2007). Structure elucidation of a pyrazolo[9][17]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-24. [Link]

  • Gkizis, P., et al. (2023). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. International Journal of Molecular Sciences, 24(2), 1645. [Link]

  • Saielli, G., & Bagno, A. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [Link]

  • Wang, Y., et al. (2007). Structure elucidation of a pyrazolo[9][17]pyran derivative by NMR spectroscopy. Molecules. [Link]

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  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7248. [Link]

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  • Kumar, S., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(15), 10074-10091. [Link]

  • Estevez, V., et al. (2007). NMR analysis of a series of substituted pyrazolo[3,4- d]pyrimidines- 4-amines. Magnetic Resonance in Chemistry, 45(6), 527-531. [Link]

  • Kumar, R., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 9(24), e202403569. [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 7(3), 249-261. [Link]

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  • Egestad, B., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(11), 2039-2048. [Link]

  • Nykaza, T. V., et al. (2021). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Organic Process Research & Development. [Link]

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Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Executive Summary The functionalized bicyclic scaffold 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 2091549-02-7)[1] represents a highly versatile intermediate in modern medicinal chemistry. Pyrazolo[3,4-b]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized bicyclic scaffold 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 2091549-02-7)[1] represents a highly versatile intermediate in modern medicinal chemistry. Pyrazolo[3,4-b]pyridine derivatives are heavily utilized in drug discovery, serving as core pharmacophores for potent antibacterial agents and selective Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors[2]. This whitepaper provides an authoritative guide on the physicochemical properties, structural tautomerism, and field-proven synthetic methodologies for isolating and derivatizing this critical building block.

Structural and Physicochemical Profile

The pyrazolo[3,4-b]pyridine core is characterized by its electron-deficient nature, driven by the fused pyridine ring and the electron-withdrawing chlorine atom at the C6 position. A defining structural feature of this compound is its lactam-lactim tautomerism . While formally named as a "4-ol" (enol/lactim form), in polar solvents and solid-state, it exists in an equilibrium heavily favoring the 4-oxo (lactam) tautomer[3]. This tautomeric flexibility dictates its reactivity profile, particularly its susceptibility to electrophilic activation.

Table 1: Quantitative Physicochemical Properties

To facilitate compound registration and analytical tracking, the core quantitative metrics are summarized below based on standardized cheminformatics data[4],[5].

PropertyValueSignificance
Chemical Name 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-olIUPAC standardized nomenclature
CAS Registry Number 2091549-02-7Primary global identifier[1]
Molecular Formula C8H8ClN3ODefines atomic composition[4]
Monoisotopic Mass 197.03558 DaCritical for HRMS identification[5]
Molecular Weight ~197.62 g/mol Bulk stoichiometric calculations
Hydrogen Bond Donors 1 (in 4-ol form)Influences target protein binding
Hydrogen Bond Acceptors 3Key for kinase hinge-region interactions
Table 2: Hazard and Safety Classifications

Handling this compound requires adherence to specific safety protocols due to its acute toxicity and irritant properties[1].

Hazard ClassGHS CodeDescription
Acute Toxicity H302, H312, H332Harmful via oral, dermal, and inhalation routes[1].
Skin Irritation H315Causes skin irritation[1].
Eye Irritation H319Causes serious eye irritation (Category 2A)[1].
STOT SE 3 H336May cause drowsiness or dizziness[1].

Synthetic Methodology & Mechanistic Rationale

Phase 1: Cyclocondensation

Objective: Construct the bicyclic core via the condensation of 1,3-dimethyl-1H-pyrazol-5-amine with a 1,3-CCC-biselectrophile[3].

  • Reaction: Charge a 500 mL round-bottom flask with 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq) and diethyl malonate (1.2 eq).

  • Thermal Activation: Heat the neat mixture to 150°C for 4–6 hours under a Dean-Stark trap to continuously remove the ethanol byproduct. Causality: Removing ethanol drives the equilibrium toward the thermodynamically stable 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol.

  • Isolation: Cool to 25°C, triturate the resulting solid with diethyl ether, filter, and dry in vacuo.

Phase 2: Global Chlorination

Objective: Convert the diol into a highly reactive dichloro intermediate. 4. Activation: Suspend the diol intermediate in Phosphorus oxychloride (POCl3, 10 volumes). Add N,N-dimethylaniline (0.1 eq) as a catalyst. 5. Reflux: Heat to 110°C for 6 hours. Causality: The catalyst facilitates the formation of a Vilsmeier-type intermediate, converting the tautomeric lactam oxygens into superior phosphorodichloridate leaving groups, which are subsequently displaced by chloride ions. 6. Workup: Concentrate under reduced pressure to remove excess POCl3. Carefully quench the residue in ice water (exothermic) and extract with Dichloromethane (DCM) to isolate 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine.

Phase 3: Regioselective Hydrolysis

Objective: Selectively hydrolyze the C4 position to yield the target compound. 7. Reaction: Dissolve the dichloro intermediate in Tetrahydrofuran (THF). Add 2M aqueous NaOH (2.0 eq). 8. Controlled Hydrolysis: Stir at 60°C for 12 hours. Causality: The C4 position is significantly more activated toward Nucleophilic Aromatic Substitution (SNAr) than C6 due to its vinylogous relationship with the N7 nitrogen. The THF/water solvent system ensures the lipophilic starting material remains solvated while moderating the hydroxide attack, preventing over-hydrolysis. 9. Precipitation: Cool the mixture and acidify to pH 4 using 1M HCl. The target 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol precipitates out. Filter, wash with cold water, and dry.

Synthesis A 1,3-Dimethyl-1H-pyrazol-5-amine B Diethyl Malonate (Thermal Cyclization) A->B C 1,3-Dimethyl-1H-pyrazolo [3,4-b]pyridine-4,6-diol B->C D POCl3 / Reflux (Chlorination) C->D E 4,6-Dichloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridine D->E F NaOH (aq) / THF (Selective Hydrolysis) E->F G 6-Chloro-1,3-dimethyl-1H- pyrazolo[3,4-b]pyridin-4-ol F->G

Caption: Synthetic workflow for 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Divergent Derivatization in Drug Discovery

The strategic value of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol lies in its orthogonal reactivity. It acts as a bifunctional scaffold for generating diverse [2].

  • C6-Position (SNAr & Cross-Coupling): The chlorine atom at C6 can be displaced by primary/secondary amines under elevated temperatures or utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups.

  • C4-Position (O-Alkylation): The 4-hydroxyl group can undergo selective Williamson ether synthesis using alkyl halides and a mild base (e.g., K2CO3 in DMF), enabling the rapid exploration of the steric bulk in the solvent-exposed regions of kinase active sites.

Reactivity Core 6-Chloro-4-ol Scaffold SNAr SNAr at C6 (Amines/Thiols) Core->SNAr Alkylation O-Alkylation at C4 (Alkyl Halides) Core->Alkylation Coupling Suzuki/Buchwald at C6 Core->Coupling Kinase Kinase Inhibitors (e.g., FGFR) SNAr->Kinase Coupling->Kinase

Caption: Divergent functionalization pathways for drug discovery applications.

References

  • Title: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol - Substance Database Source: NextSDS URL: [Link]

  • Title: PubChemLite - 6-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridin-4-ol Source: PubChemLite (Université du Luxembourg) URL: [Link]

  • Title: Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

Sources

Exploratory

The Diverse Biological Landscape of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. This unique structural motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. This unique structural motif has demonstrated a remarkable versatility in interacting with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Its rigid, planar structure, combined with the presence of multiple nitrogen atoms, provides a framework for designing potent and selective modulators of various enzymes and receptors. This guide offers an in-depth exploration of the significant biological activities of pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[3][4][5]

A. Mechanism of Action: Targeting Key Regulators of the Cell Cycle and Signal Transduction

The anticancer efficacy of these compounds stems from their ability to inhibit critical enzymes involved in cancer progression, including Cyclin-Dependent Kinases (CDKs), Pim kinases, Tropomyosin Receptor Kinases (TRKs), and Topoisomerase II.

1. Dual Inhibition of CDK2 and PIM1 Kinases:

Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent dual inhibitors of CDK2 and PIM1 kinases.[3][6] CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of many cancers. PIM1 is a proto-oncogene that promotes cell survival and proliferation. By simultaneously targeting both kinases, these derivatives can induce cell cycle arrest and apoptosis.[3][6] For instance, compound 6b has been shown to potently inhibit both CDK2 and PIM1 with IC50 values of 0.27 µM and 0.67 µM, respectively, leading to apoptosis and cell cycle arrest at the G0-G1 phase.[3]

CDK2_PIM1_Inhibition Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative (e.g., 6b) CDK2 CDK2 Pyrazolo_pyridine->CDK2 Inhibition PIM1 PIM1 Pyrazolo_pyridine->PIM1 Inhibition Apoptosis Apoptosis Pyrazolo_pyridine->Apoptosis Induction CellCycle Cell Cycle Progression CDK2->CellCycle Proliferation Cell Proliferation & Survival PIM1->Proliferation CellCycle->Proliferation

Caption: Inhibition of CDK2 and PIM1 by pyrazolo[3,4-b]pyridine derivatives.

2. Inhibition of Tropomyosin Receptor Kinases (TRKs):

TRKs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation. Their continuous activation and overexpression are implicated in various cancers.[7][8] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRKA inhibitors. For example, compound C03 exhibited an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC50 value of 0.304 μM.[7]

TRK_Inhibition Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative (e.g., C03) TRKA TRKA Receptor Pyrazolo_pyridine->TRKA Inhibition Downstream_Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K) TRKA->Downstream_Signaling Cell_Proliferation Cell Proliferation & Differentiation Downstream_Signaling->Cell_Proliferation

Caption: Mechanism of TRK inhibition by pyrazolo[3,4-b]pyridine derivatives.

3. Inhibition of Topoisomerase II:

Topoisomerase II is a vital enzyme that regulates DNA topology during replication and transcription.[9] Its inhibition leads to DNA damage and ultimately, apoptosis. A series of 1,3,6-triphenylpyrazolo[3,4-b]pyridin-4-one derivatives have shown cytotoxic activity comparable to the known anticancer drug etoposide by inhibiting topoisomerase II.[3][5] Compound 8c from another series was also found to be a potent inhibitor of Topoisomerase IIα, inducing DNA damage and S-phase cell cycle arrest.[9][10]

TopoII_Inhibition Pyrazolo_pyridine Pyrazolo[3,4-b]pyridin-4-one Derivative TopoII Topoisomerase IIα Pyrazolo_pyridine->TopoII Inhibition DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication DNA_Damage DNA Damage TopoII->DNA_Damage Induction of Cleavable Complex Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Topoisomerase II inhibition by pyrazolo[3,4-b]pyridine derivatives.

B. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

CompoundTarget(s)Cancer Cell LineIC50 / GI50 (µM)Reference
6b CDK2/PIM1HCT-116 (Colon)Not specified, but high selectivity index[3]
6b CDK2/PIM1HepG2 (Liver)Not specified, but high selectivity index[3]
C03 TRKAKm-12 (Colon)0.304[7]
Compound 3 CDK2/PIM157 cancer cell lines1.04 - 8.02 (GI50)[7]
Compound 8c Topoisomerase IIαMV4-11 (Leukemia)0.72 (GI50)[10]
Compound 8b Not specifiedA-549 (Lung)2.9[4]
Compound 8b Not specifiedHEPG2 (Liver)2.6[4]
Compound 8b Not specifiedHCT-116 (Colon)2.3[4]
C. Experimental Protocols: Assessing Anticancer Activity

1. MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[5]

    • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives and a vehicle control (e.g., DMSO).

    • MTT Addition: After the desired incubation period, add 10 µL of MTT reagent to each well.[5]

    • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.[5]

    • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to dissolve the formazan crystals.[5]

    • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[5]

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Pyrazolo[3,4-b]pyridine Derivatives A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Add Solubilization Reagent (DMSO) D->E F 6. Measure Absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

2. Sulforhodamine B (SRB) Assay for Cytotoxicity:

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[12]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.[12]

  • Step-by-Step Protocol:

    • Cell Plating and Treatment: Plate cells and treat with compounds as described for the MTT assay.

    • Fixation: Fix the cells by adding 100 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[13]

    • Washing: Wash the plates four times with 1% (vol/vol) acetic acid to remove excess dye.[12]

    • Staining: Add 100 µL of 0.057% (wt/vol) SRB solution to each well and incubate at room temperature for 30 minutes.[12]

    • Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid.[12]

    • Drying: Air dry the plates.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[13]

    • Absorbance Measurement: Read the absorbance at 510 nm or 565 nm using a microplate reader.[12][13]

SRB_Assay_Workflow cluster_1 SRB Assay Workflow A 1. Seed Cells and Treat with Compounds B 2. Fix Cells with TCA A->B C 3. Wash with Acetic Acid B->C D 4. Stain with SRB C->D E 5. Wash with Acetic Acid D->E F 6. Solubilize Dye with Tris Base E->F G 7. Measure Absorbance at 510 nm F->G

Caption: Workflow for the SRB cytotoxicity assay.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazolo[3,4-b]pyridine derivatives have also shown promise as a new class of antimicrobial agents, with activity against a range of bacteria and fungi.[13][14]

A. Mechanism of Action: An Area for Further Investigation

While the exact mechanisms of antimicrobial action for many pyrazolo[3,4-b]pyridine derivatives are still under investigation, their ability to inhibit microbial growth suggests interference with essential cellular processes. This could include inhibition of key enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. Further research is needed to fully elucidate the molecular targets of these compounds in microbial cells.

B. Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrazolo[3,4-b]pyridine derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

CompoundMicroorganismMIC (µg/mL)Reference
7d Klebsiella pneumoniae3.9[15]
7d Staphylococcus aureus7.8[15]
7d Escherichia coli7.8[15]
7d Streptococcus mutans15.6[15]
Various derivatives Bacteria0.12 - 62.5[14]
7b Fusarium oxysporum (fungus)0.98[14]
Various derivatives Candida albicans (fungus)0.98 - 250
Various derivatives Cryptococcus neoformans (fungus)0.98 - 250
C. Experimental Protocols: Assessing Antimicrobial Activity

1. Agar Well Diffusion Method:

This method is used to qualitatively assess the antimicrobial activity of a compound.[13]

  • Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are made in the agar and filled with the test compound. If the compound has antimicrobial activity, a zone of inhibition (an area of no microbial growth) will be observed around the well.

  • Step-by-Step Protocol:

    • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

    • Inoculate Agar Plate: Uniformly spread the inoculum over the surface of a Mueller-Hinton agar plate.

    • Create Wells: Aseptically create wells in the agar using a sterile cork borer.

    • Add Test Compound: Add a known concentration of the pyrazolo[3,4-b]pyridine derivative solution to each well.

    • Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism.

    • Measure Zone of Inhibition: Measure the diameter of the zone of inhibition in millimeters.

2. Broth Macrodilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

  • Principle: A serial dilution of the test compound is prepared in a liquid growth medium. Each dilution is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Step-by-Step Protocol:

    • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the pyrazolo[3,4-b]pyridine derivative in Mueller-Hinton broth in a series of test tubes.

    • Inoculate Tubes: Inoculate each tube with a standardized suspension of the test microorganism.

    • Incubation: Incubate the tubes at an appropriate temperature and duration.

    • Determine MIC: Observe the tubes for visible turbidity (growth). The lowest concentration of the compound in a clear tube is the MIC.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential for the treatment of inflammatory diseases.[16]

A. Mechanism of Action: Inhibition of Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are attributed to their ability to inhibit key enzymes and cytokines involved in the inflammatory response.

1. Inhibition of Cyclooxygenase-2 (COX-2):

COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[1] Several pyrazolo[3,4-b]pyridine derivatives have been identified as selective COX-2 inhibitors, which is a desirable property as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1][17]

2. Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6):

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pro-inflammatory cytokines that play a central role in the pathogenesis of many inflammatory diseases.[7][18] Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the production of these cytokines.[6][7] For example, compounds 51 , 52 , and 56 exhibited potent IL-6 inhibitory activity with IC50 values of 0.2, 0.3, and 0.16 µM, respectively.[7]

Anti_inflammatory_MoA Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivative COX2 COX-2 Pyrazolo_pyridine->COX2 Inhibition TNFa TNF-α Pyrazolo_pyridine->TNFa Inhibition IL6 IL-6 Pyrazolo_pyridine->IL6 Inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory mechanism of pyrazolo[3,4-b]pyridine derivatives.

B. Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected pyrazolo[3,4-b]pyridine derivatives.

CompoundTargetIC50 (µM)Reference
51 IL-60.2[7]
52 IL-60.3[7]
56 IL-60.16[7]
IVb, IVh, IVj COX-2Better than celecoxib[1]
Cox-2-IN-26 COX-20.067[3]
Cox-2-IN-26 COX-110.61[3]
C. Experimental Protocols: Assessing Anti-inflammatory Activity

1. In Vitro Cyclooxygenase (COX) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay typically measures the peroxidase activity of COX. The enzyme converts a substrate (e.g., arachidonic acid) to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). The peroxidase activity can be monitored by the oxidation of a chromogenic substrate.[3]

  • Step-by-Step Protocol (Colorimetric Assay):

    • Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, and the substrate (arachidonic acid).

    • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Inhibitor Addition: Add various concentrations of the pyrazolo[3,4-b]pyridine derivative, a reference inhibitor (e.g., celecoxib), and a vehicle control to the wells.

    • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

    • Detection: Immediately measure the absorbance at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over 5-10 minutes.[3]

    • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. The derivatives discussed in this guide showcase a remarkable breadth of biological activity, targeting key pathways in cancer, microbial infections, and inflammation. The provided data and protocols serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this versatile heterocyclic system.

Future research should focus on several key areas. A deeper understanding of the structure-activity relationships (SAR) will enable the rational design of more potent and selective derivatives. Elucidating the precise molecular mechanisms of action, particularly for antimicrobial and anti-inflammatory activities, will be crucial for optimizing their therapeutic profiles. Furthermore, in vivo studies are essential to validate the promising in vitro results and to assess the pharmacokinetic and toxicological properties of these compounds, ultimately paving the way for their clinical translation. The continued exploration of the pyrazolo[3,4-b]pyridine scaffold holds immense promise for the discovery of next-generation therapeutics to address significant unmet medical needs.

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  • El-Gohary, N. S., & Hawas, S. S. (2026). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 74(3), 223-234.
  • Alcaro, S., Musmeci, F., & Schenone, S. (2022).
  • Almehizia, A. A., Khattab, A. E. N. A., Darwish, A. M., Al-Omar, M. A., Naglah, A. M., Bhat, M. A., & Kalmouch, A. (2023). Anti-inflammatory activity of novel derivatives of pyrazolo [3, 4 d] pyridazine against digestive system inflammation. Naunyn-Schmiedeberg's archives of pharmacology, 395(8), 983-994.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., Wang, L., ... & Zhang, J. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry, 238, 114467.
  • El-Gohary, N. S., & Hawas, S. S. (2026). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 74(3), 223-234.
  • Hassan, A. S., El-Sayed, W. M., & Ali, M. A. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo [3, 4-b] pyrazines. Molecules, 23(10), 2649.
  • Elsherif, M. A. (2020). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 10(6), 118-124.
  • Ali, M. A., Ismail, N. S. M., & Abdel-Hafez, A. A. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 18(2), 1-11.
  • Elmaaty, A. A., & Sun, H. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl 4 -Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4847.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., Wang, L., ... & Zhang, J. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC medicinal chemistry, 13(11), 1419–1429.
  • Eldehna, W. M., Tawfik, H. O., Veselá, D., Vojáčková, V., Negmeldin, A. T., Elsayed, Z. M., ... & Abdel-Aziz, H. A. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770.

Sources

Foundational

Architecting Privileged Scaffolds: The Discovery and Optimization of Novel Pyrazolo[3,4-b]pyridine Compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary: The Pyrazolo[3,4-b]pyridine Advantage In modern medicinal chemistry, the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary: The Pyrazolo[3,4-b]pyridine Advantage

In modern medicinal chemistry, the pursuit of highly selective kinase inhibitors frequently relies on the deployment of "privileged scaffolds"—molecular cores capable of mimicking natural substrates while offering extensive vectors for functionalization. The pyrazolo[3,4-b]pyridine bicyclic system has emerged as a premier bioisostere for purines and indazoles[1].

Thermodynamically, the 1H-pyrazolo[3,4-b]pyridine tautomer is favored by approximately 37 kJ/mol over its 2H-counterpart, providing a stable and predictable geometry for target engagement[1]. This scaffold is highly valued for its ability to form robust hydrogen-bonding networks within the ATP-binding pockets of diverse kinases, driving the discovery of novel therapeutics for oncology, neuroinflammation, and pulmonary arterial hypertension.

Mechanistic Rationale: Kinase Target Engagement

The intrinsic value of the pyrazolo[3,4-b]pyridine core lies in its precise spatial arrangement of heteroatoms. When designing ATP-competitive inhibitors, the hinge region of the kinase is the primary anchor point.

  • Hydrogen Bond Donors/Acceptors: The N(1)-H acts as a critical hydrogen bond donor, while the N(2) and the pyridine nitrogen serve as potential hydrogen bond acceptors.

  • Causality of Structural Choices: Structure-Activity Relationship (SAR) studies demonstrate that the N(1)-H is indispensable. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, N-methylation of the pyrazolo[3,4-b]pyridine nucleus completely eroded enzymatic activity (IC₅₀ > 5 μM)[2]. This occurs because the methyl group introduces a steric clash and eliminates the vital hydrogen bond donor required to interact with the kinase backbone. Furthermore, replacing the pyrazolo[3,4-b]pyridine core with an indazole resulted in an 11-fold loss in potency, highlighting the necessity of the pyridine nitrogen[2].

BindingModel Scaffold 1H-Pyrazolo[3,4-b]pyridine Core N1H N1-H Motif (H-Bond Donor) Scaffold->N1H presents N2 N2 / Pyridine N (H-Bond Acceptors) Scaffold->N2 presents Substituents C3/C4/C6 Substituents (Selectivity Determinants) Scaffold->Substituents modified via Hinge Kinase Hinge Region (ATP Binding Pocket) N1H->Hinge binds backbone C=O N2->Hinge binds backbone N-H Substituents->Hinge occupies hydrophobic pockets

Logical binding model of pyrazolo[3,4-b]pyridine scaffolds within the kinase hinge region.

Synthetic Methodologies: From Classical to Green Catalysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines generally follows two primary strategies: building a pyridine ring onto an existing pyrazole, or vice versa[1]. Modern drug discovery emphasizes the former, utilizing 5-aminopyrazoles as versatile building blocks.

Recent advancements have shifted away from harsh homogeneous acids toward sustainable, switchable catalysis. For example, cascade 6-endo-dig cyclizations utilizing alkynyl aldehydes and C≡C bond activation (via silver, iodine, or NBS) offer excellent regional selectivity and functional group tolerance[3].

Standardized Experimental Protocol: AC-SO₃H Catalyzed Synthesis

To ensure high yields and environmental sustainability, the following self-validating protocol utilizes amorphous carbon-supported sulfonic acid (AC-SO₃H) as a green catalyst[4].

Causality of Catalyst Choice: The AC-SO₃H catalyst provides a high density of Brønsted acid sites (>4 mg/g) that strongly activate the electrophilic centers of α,β-unsaturated compounds. The amorphous carbon support allows for rapid heterogeneous separation, preventing product degradation during workup.

Step-by-Step Methodology:

  • Reagent Assembly: In a reaction vessel, combine 0.25 mmol of the 5-aminopyrazole derivative (e.g., 6-amino-3-methyl-1,4-diphenyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile) with 0.25 mmol of the corresponding aniline/ketone[4].

  • Catalyst Addition: Add 5 mg of AC-SO₃H catalyst and suspend the mixture in 2.0 mL of absolute ethanol (EtOH). Rationale: EtOH acts as a protic solvent that stabilizes the transition states during the Michael addition without poisoning the solid acid catalyst.

  • Agitation & Cyclization: Agitate the mixture at room temperature for 30–45 minutes[4].

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the distinct spot corresponding to the primary amine starting material is entirely consumed, confirming the nucleophilic attack and subsequent dehydration/aromatization.

  • Isolation: Filter the mixture to recover the AC-SO₃H catalyst. Wash the solid residue with EtOH (3 × 5.0 mL)[4].

  • Orthogonal Validation: Confirm the structure via FTIR (verifying the disappearance of broad primary amine bands at 3500–3000 cm⁻¹) and ¹H NMR (confirming the emergence of the pyridine aromatic protons).

Workflow A 1. Reactant Assembly 5-aminopyrazole + α,β-unsaturated ketone B 2. Acidic Activation AC-SO3H Catalyst EtOH, RT A->B C 3. Cyclization Michael Addition & Dehydration B->C D 4. In-Process Validation TLC Monitoring C->D E 5. Isolation Filtration & Washing D->E

Step-by-step workflow for the green catalytic synthesis of pyrazolo[3,4-b]pyridines.

Target Landscape & Quantitative Efficacy Data

The modularity of the pyrazolo[3,4-b]pyridine core allows for the precise tuning of the C3, C4, and C6 positions to target specific kinase selectivity pockets. The table below summarizes the quantitative efficacy of recently discovered lead compounds across various therapeutic targets.

Lead CompoundTarget KinaseIC₅₀ ValueTherapeutic IndicationReference
Compound 15y TBK10.2 nMNeuroinflammation / Innate Immunity[5]
Compound 10g ALK-L1196M< 0.5 nMNon-Small Cell Lung Cancer (NSCLC)[6]
Compound 31 Mps12.596 nMAggressive Tumors (Mitotic Checkpoint)[7]
Compound 7n FGFR1< 5.0 nMFGFR1-driven Cancers[2]
Compound 58/59 MKK4Low nMLiver Failure / Regeneration[8]

Pathway Modulation: The TBK1 Paradigm

To illustrate the biological impact of these scaffolds, we examine the modulation of TANK-binding kinase 1 (TBK1). TBK1 is a noncanonical member of the IKK family that plays a vital role in coordinating innate immunity, autophagy, and neuroinflammation[5].

Using computer-aided drug design (CADD) and bioisosteric replacement, researchers optimized the pyrazolo[3,4-b]pyridine derivative Compound 15y to achieve picomolar inhibitory activity against TBK1 (IC₅₀ = 0.2 nM)[5]. By competitively binding to the ATP pocket, Compound 15y prevents the phosphorylation of Interferon Regulatory Factor 3 (IRF3). This blockade effectively halts the downstream transcription of Type I interferons, thereby suppressing the hyperactive immune responses characteristic of severe neuroinflammation and certain oncogenic pathways[5].

Signaling Inhibitor Pyrazolo[3,4-b]pyridine Derivative (e.g., 15y) TBK1 TBK1 Kinase Inhibitor->TBK1 Competitive Inhibition IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates Type1IFN Type I Interferon Gene Transcription IRF3->Type1IFN Induces Inflammation Neuroinflammation / Oncogenesis Type1IFN->Inflammation Drives

Modulation of the TBK1/IRF3 signaling pathway by novel pyrazolo[3,4-b]pyridine inhibitors.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold remains a cornerstone in the architecture of novel kinase inhibitors. Its inherent thermodynamic stability, coupled with an optimal arrangement of hydrogen bond donors and acceptors, allows it to effectively mimic ATP within the kinase hinge region. As demonstrated by the robust, self-validating synthetic protocols now available—such as AC-SO₃H green catalysis—medicinal chemists can rapidly generate and optimize these libraries. The resulting picomolar potencies against complex targets like TBK1, ALK-L1196M, and Mps1 underscore the continued therapeutic promise of this privileged heterocyclic system.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications, NIH PMC, 1

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer, PubMed, 7

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, RSC Publishing, 4

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors, ACS Medicinal Chemistry Letters, 2

  • Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration, PubMed, 8

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches, MDPI, 3

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study, Taylor & Francis, 5

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors, Semantic Scholar, 6

Sources

Exploratory

The Pyrazolo[3,4-b]pyridine Core: A Technical Guide to 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol for Drug Discovery

Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in the field of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in the field of drug discovery. Its rigid, planar structure, combined with its capacity for diverse substitution patterns, makes it an ideal framework for the design of potent and selective therapeutic agents.[1][2][3] This bicyclic aromatic system, an isostere of purine, has been successfully incorporated into a multitude of compounds exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The versatility of this scaffold lies in its ability to engage with various biological targets, prominently including protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[4][5]

This in-depth technical guide focuses on a specific, yet promising, derivative of this scaffold: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol . While literature on this exact molecule is sparse, this guide will provide a comprehensive overview of its parent scaffold, propose a viable synthetic route, and explore its potential as a therapeutic agent by drawing upon the extensive body of research on analogous pyrazolo[3,4-b]pyridine derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core and a Proposed Route to the Target Molecule

The construction of the pyrazolo[3,4-b]pyridine ring system can be achieved through several elegant synthetic strategies. A prevalent and highly efficient approach involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[6] Multi-component reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of highly functionalized pyrazolo[3,4-b]pyridines, offering advantages in terms of efficiency and atom economy.[4][7]

Proposed Synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Based on established methodologies, a plausible and efficient synthetic pathway for 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is proposed below. This multi-step synthesis leverages a well-precedented cyclization reaction to construct the core scaffold, followed by targeted functionalization.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5-amine (2)

  • To a solution of methylhydrazine (1.1 eq.) in ethanol, add ethyl 3-oxobutanoate (1.0 eq.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1,3-dimethyl-1H-pyrazol-5-amine (2).

Step 2: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4,6(5H,7H)-dione (4)

  • In a round-bottom flask, combine 1,3-dimethyl-1H-pyrazol-5-amine (2) (1.0 eq.) and diethyl malonate (1.1 eq.).

  • Add a catalytic amount of a strong base, such as sodium ethoxide, to the mixture.

  • Heat the reaction mixture at 150-160 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4,6(5H,7H)-dione (4).

Step 3: Chlorination to 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (5)

  • To a flask containing 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4,6(5H,7H)-dione (4) (1.0 eq.), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq.).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction by TLC. After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound, 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (5). The 4-ol tautomer is expected to be the more stable form.[8]

Synthetic Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyridinedione Formation cluster_2 Step 3: Chlorination Methylhydrazine Methylhydrazine Pyrazole_amine 1,3-dimethyl-1H-pyrazol-5-amine (2) Methylhydrazine->Pyrazole_amine Reflux, EtOH Ethyl_3_oxobutanoate Ethyl_3_oxobutanoate Ethyl_3_oxobutanoate->Pyrazole_amine Diethyl_malonate Diethyl_malonate Pyridinedione 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4,6(5H,7H)-dione (4) Diethyl_malonate->Pyridinedione NaOEt, Heat POCl3 POCl3 Target_Compound 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (5) POCl3->Target_Compound Reflux

Caption: Proposed synthetic workflow for 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Physicochemical Properties and Characterization

The structure of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol suggests specific physicochemical properties that are important for its potential as a drug candidate. The presence of the chlorine atom at the 6-position increases its lipophilicity, which can influence its membrane permeability and metabolic stability. The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, potentially contributing to its binding affinity with biological targets. The dimethylated pyrazole ring further modulates the electronic and steric properties of the molecule.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The proton NMR would show characteristic signals for the two methyl groups, the aromatic proton on the pyridine ring, and the hydroxyl proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the functional groups present, such as the O-H stretch of the hydroxyl group and the C=C and C=N stretching vibrations of the aromatic rings.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.

Potential Biological Activities and Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The structural similarity of this scaffold to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases.

Kinase Inhibition: A Primary Therapeutic Hypothesis

A significant body of literature demonstrates the potent inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against a range of protein kinases implicated in cancer and other diseases. These include:

  • Cyclin-Dependent Kinases (CDKs): Several studies have reported the synthesis of pyrazolo[3,4-b]pyridines as potent inhibitors of CDKs, which are key regulators of the cell cycle.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFR kinases, showing significant antitumor activity in preclinical models.[7]

  • Tropomyosin Receptor Kinases (TRKs): Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as inhibitors of TRKs, which are validated targets in various cancers.[9]

Given these precedents, it is highly probable that 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol will exhibit inhibitory activity against one or more protein kinases. The specific substitution pattern—a chloro group at C6, a hydroxyl at C4, and methyl groups at N1 and C3—will determine its selectivity and potency profile.

The following table summarizes the reported activities of some representative pyrazolo[3,4-b]pyridine derivatives against various kinases, highlighting the therapeutic potential of this scaffold.

Compound ClassTarget Kinase(s)Reported Activity (IC₅₀)Therapeutic AreaReference
3,5-disubstituted pyrazolo[3,4-b]pyridinesCDK1Potent inhibitionCancer[4]
1H-pyrazolo[3,4-b]pyridine derivativesFGFR1-3Nanomolar rangeCancer[7]
3,6-diamino-1H-pyrazolo[3,4-b]pyridinesCDK5, GSK-3Sub-micromolar to low micromolarAlzheimer's Disease[5]
Pyrazolo[3,4-b]pyridine derivativesTRKA56 nMCancer[9]

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to elucidate the biological activity of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Biological Evaluation Workflow Target_Compound 6-chloro-1,3-dimethyl-1H- pyrazolo[3,4-b]pyridin-4-ol Kinase_Panel_Screening Broad Kinase Panel Screening Target_Compound->Kinase_Panel_Screening Hit_Identification Identification of Potent Hits Kinase_Panel_Screening->Hit_Identification IC50_Determination IC₅₀ Determination for Hit Kinases Hit_Identification->IC50_Determination Cell-based_Assays Cell-based Assays (Proliferation, Apoptosis) IC50_Determination->Cell-based_Assays SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Cell-based_Assays->SAR_Studies In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) SAR_Studies->In_Vivo_Studies

Caption: A typical workflow for the biological evaluation of a novel kinase inhibitor.

Potential Mechanism of Action: A Kinase Inhibition Model

The proposed mechanism of action for 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol as a kinase inhibitor involves its competition with endogenous ATP for the ATP-binding site within the kinase domain. The pyrazolo[3,4-b]pyridine core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region. The substituents on the scaffold then project into adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Kinase Inhibition Mechanism cluster_0 ATP Binding Site of Kinase Hinge_Region Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Solvent_Front Solvent Exposed Region Inhibitor 6-chloro-1,3-dimethyl-1H- pyrazolo[3,4-b]pyridin-4-ol Inhibitor->Hinge_Region H-bonds Inhibitor->Hydrophobic_Pocket_1 Hydrophobic Interactions Inhibitor->Hydrophobic_Pocket_2 Steric Fit Inhibitor->Solvent_Front Solvent Interactions

Caption: A conceptual model of the inhibitor binding to a kinase active site.

Conclusion and Future Directions

The 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The extensive research on the broader pyrazolo[3,4-b]pyridine family provides a solid foundation for the rational design and synthesis of derivatives with potent and selective biological activities.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The successful synthesis and unambiguous characterization of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol are the essential first steps.

  • Biological Screening: A comprehensive biological evaluation, beginning with a broad kinase panel screen, is necessary to identify its primary biological targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents at the N1, C3, C4, and C6 positions will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Promising lead compounds should be advanced into preclinical in vivo models to assess their efficacy and safety profiles.

By leveraging the knowledge base of the pyrazolo[3,4-b]pyridine scaffold and employing a rational, data-driven approach to drug design, 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol and its analogs hold the potential to be developed into next-generation therapeutics for a range of human diseases.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol in Kinase Inhibitor Development

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a highly privileged motif in modern drug discovery, frequently deployed in the design of ATP-competitive kinase inhibitors[1]. Its structural geometry effectively...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged motif in modern drug discovery, frequently deployed in the design of ATP-competitive kinase inhibitors[1]. Its structural geometry effectively mimics the adenine ring of ATP, allowing it to anchor into the highly conserved hinge region of the kinase domain[2].

This application note provides a comprehensive, field-tested guide for utilizing 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol as an advanced building block for kinase assay screening and lead optimization. By combining biochemical profiling with cellular target engagement protocols, this guide establishes a self-validating workflow for evaluating derivatives of this specific scaffold.

Mechanistic Rationale & Structural Insights

As a Senior Application Scientist, it is critical to understand that not all pyrazolopyridines behave identically in the kinase active site. The substitution pattern of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol presents unique mechanistic challenges and opportunities:

  • The N1-Methyl Anomaly: Standard pyrazolo[3,4-b]pyridines utilize the N1-H and N2 (or N7) to form a bidentate hydrogen bond donor-acceptor pair with the backbone amides of the kinase hinge region[3]. However, in this specific compound, the N1 position is methylated. Extensive SAR studies on related targets (such as FGFR) have demonstrated that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus can completely erode standard enzymatic activity because the critical N1-H hydrogen bond donor is lost[4].

  • Alternative Binding & Allostery: Because classical hinge binding is sterically and electronically blocked by the N1-methyl group, derivatives of this scaffold must either adopt an atypical binding pose (e.g., utilizing the 4-OH and pyridine nitrogen for hinge interaction) or be developed into Type II/III allosteric inhibitors. In these allosteric models, the pyrazolopyridine core is driven into the deep hydrophobic pocket (associated with the DFG-out conformation), bypassing the ATP-competitive hinge entirely.

  • Synthetic Handles for Diversification: The 6-chloro and 4-hydroxyl groups serve as orthogonal handles for late-stage diversification. The 6-chloro position is highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling, allowing researchers to probe the solvent-exposed channel.

Workflow Scaffold Scaffold: 6-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridin-4-ol Synthesis Late-Stage Diversification (C6/C4 Derivatization) Scaffold->Synthesis Biochem Biochemical Assay (ADP-Glo at ATP Km) Synthesis->Biochem Cellular Cellular Target Engagement (NanoBRET Assay) Biochem->Cellular Lead Lead Candidate Selection Cellular->Lead

Fig 1. Experimental workflow from scaffold derivatization to cellular validation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness in your data, biochemical potency must be cross-validated against cellular target engagement. Biochemical assays confirm direct inhibition, while cellular assays validate membrane permeability and competitive binding against high intracellular ATP concentrations (~1-5 mM).

Biochemical Profiling: ADP-Glo™ Kinase Assay

Causality & Design Choice: We utilize the ADP-Glo assay because it is a universal, homogeneous luminescence assay that measures ADP formation directly. Crucially, because pyrazolopyridine derivatives are typically evaluated as ATP-competitive inhibitors[2], the assay must be performed at the apparent Km​ of ATP for the specific kinase. Running the assay at saturating ATP levels will artificially inflate the IC50​ , masking the true potency of early-stage derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 2.5 µL of the purified recombinant kinase (e.g., B-Raf or FGFR) diluted in 1X Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add 2.5 µL of the Substrate/ATP mix. Critical: Ensure the final ATP concentration equals the previously determined Km​ for the target kinase.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes, then read on a multimode plate reader (e.g., PHERAstar FSX).

Cellular Target Engagement: NanoBRET™ Assay

Causality & Design Choice: Biochemical potency does not guarantee cellular efficacy. The NanoBRET assay serves as a self-validating step by measuring the competitive displacement of a fluorescent tracer from a NanoLuc-kinase fusion protein in live cells.

Step-by-Step Methodology:

  • Cell Plating & Transfection: Transfect HEK293T cells with the appropriate NanoLuc-Kinase fusion plasmid using a lipid-based transfection reagent. Seed cells into a 384-well white tissue culture plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Addition: Replace media with Opti-MEM containing the optimal concentration of the NanoBRET fluorescent tracer (previously determined via tracer titration).

  • Compound Treatment: Add the pyrazolopyridine derivatives (10-point dose-response) to the cells. Include DMSO-only wells as a negative control and a known high-affinity inhibitor as a positive control.

  • Equilibration: Incubate the cells for 2 hours at 37°C to allow the compound to permeate the membrane and reach binding equilibrium with the tracer.

  • BRET Measurement: Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor. Read the donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes. Calculate the BRET ratio (Acceptor/Donor) to determine the cellular IC50​ .

Quantitative Data Analysis

To evaluate the success of the derivatization strategy, quantitative data must be systematically tracked. Table 1 illustrates a representative dataset demonstrating how substitutions at the C6 and C4 positions of the 1,3-dimethyl-pyrazolo[3,4-b]pyridine core influence both biochemical and cellular potency.

Table 1: Representative SAR and Selectivity Profiling of Scaffold Derivatives

Compound IDC6 Substitution ( SN​Ar )C4 SubstitutionBiochem IC50​ (nM)Cellular IC50​ (nM)Permeability Shift ( Cellular/Biochem )
Core -Cl-OH>10,000N/AN/A
Deriv-01 -NH-Phenyl-OH4502,1004.6x
Deriv-02 -NH-(3-F-Phenyl)-O-Methyl1204804.0x
Deriv-03 -NH-(4-OMe-Phenyl)-O-Triflate451152.5x
Control Standard Hinge BinderN/A12352.9x

Note: The core scaffold itself exhibits weak activity due to the N1-methyl steric clash. Potency is rescued in derivatives (Deriv-01 to 03) by exploiting the C6 position to drive the molecule into the hydrophobic pocket II.

Alternative Binding Hypothesis Visualization

Because the N1-methyl group disrupts classical hinge binding, we hypothesize that active derivatives of this scaffold adopt a flipped or allosteric orientation. The diagram below maps these logical structural relationships.

BindingMode Core 1,3-Dimethyl-Pyrazolopyridine Core N1 N1-Methyl Group (Blocks Hinge H-Bond) Core->N1 C4 C4-OH Group (Alternative H-Bond / Vector) Core->C4 C6 C6-Chloro Group (Hydrophobic / SNAr Handle) Core->C6 Hinge Kinase Hinge Region (Atypical Binding) N1->Hinge Steric Clash / Repulsion C4->Hinge Potential Donor Pocket Hydrophobic Pocket II (DFG-out conformation) C6->Pocket Hydrophobic Interaction

Fig 2. Atypical binding mode hypothesis for N1-methylated pyrazolo[3,4-b]pyridines.

References

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link]

  • Title: Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrazolopyridine Inhibitors of B-Raf V600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Regioselective Synthesis of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Introduction & Strategic Rationale The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore, serving as the core structure for numerous kinase inhibitors and adenosine receptor antagonists (such as th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore, serving as the core structure for numerous kinase inhibitors and adenosine receptor antagonists (such as the CD73 inhibitor AB680) [[1]](). The synthesis of functionalized derivatives, particularly 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, requires precise control over regioselectivity.

This protocol details a robust, three-step methodology leveraging thermodynamic control and electronic asymmetry to achieve high-purity synthesis. By understanding the causality behind each reagent choice, researchers can ensure a self-validating workflow that minimizes regioisomeric impurities.

Mechanistic Causality & Reaction Design

  • Phase 1: Base-Promoted Condensation: The construction of the pyrazolo[3,4-b]pyridine core utilizes a Gould-Jacobs-type condensation 2. 1,3-Dimethyl-1H-pyrazol-5-amine is reacted with diethyl malonate in the presence of sodium ethoxide. The strong base deprotonates the malonate, facilitating an initial amidation at the exocyclic amine, followed by an intramolecular cyclization at the electron-rich C4 position of the pyrazole ring.

  • Phase 2: Exhaustive Chlorination: Treatment of the resulting diol with phosphorus oxychloride (POCl₃) and catalytic DMF generates a Vilsmeier-Haack-type intermediate. This exhaustively chlorinates the tautomeric hydroxyl/pyridone groups, yielding 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine 1.

  • Phase 3: Regioselective Nucleophilic Aromatic Substitution (SₙAr): The critical step is the selective hydrolysis of the 4-chloro group. In the 4,6-dichloro-pyrazolo[3,4-b]pyridine system, the C4 position exhibits significantly higher electrophilicity than the C6 position. This is driven by the para-like activation from the N7 pyridine nitrogen and the inductive electron-withdrawing effect of the fused pyrazole ring. Consequently, aqueous hydroxide selectively attacks C4, delivering the target 4-ol 3.

Workflow Visualization

Workflow Step1 Step 1: Condensation 1,3-Dimethyl-1H-pyrazol-5-amine + Diethyl Malonate Int1 Intermediate 1 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol Step1->Int1 Step2 Step 2: Exhaustive Chlorination POCl3, DMF (cat.), 100°C Int1->Step2 Int2 Intermediate 2 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine Step2->Int2 Step3 Step 3: Regioselective Hydrolysis NaOH (aq), Dioxane, 80°C Int2->Step3 Product Target Product 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Step3->Product

Three-step synthetic workflow for 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Quantitative Data & Reagents Summary

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1,3-Dimethyl-1H-pyrazol-5-amine111.151.011.1 gCore Starting Material
Diethyl malonate160.171.219.2 gC4/C6 Carbon Source
Sodium ethoxide (21% wt in EtOH)68.052.581.0 gCondensation Base
Phosphorus oxychloride (POCl₃)153.3310.0153.3 gChlorinating Agent
N,N-Dimethylformamide (DMF)73.090.10.73 gVilsmeier Catalyst
Sodium hydroxide (NaOH)40.003.012.0 gHydrolysis Nucleophile

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an inert argon atmosphere.

  • Reaction: Add sodium ethoxide solution (81.0 g, 21% wt in ethanol) to the flask. Slowly add 1,3-dimethyl-1H-pyrazol-5-amine (11.1 g, 100 mmol) followed by diethyl malonate (19.2 g, 120 mmol).

  • Heating: Heat the mixture to a gentle reflux (approx. 85 °C) for 14 hours.

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ethanol. Dissolve the resulting solid residue in 150 mL of distilled water.

  • Precipitation: Cool the aqueous solution in an ice bath and carefully acidify to pH 3-4 using 2M HCl. A thick precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under a vacuum at 50 °C to afford the diol.

  • Self-Validating IPC: LC-MS analysis of an acidified aliquot should confirm product formation with an expected[M+H]⁺ peak at m/z 180.1.

Phase 2: Synthesis of 4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
  • Preparation: In a dry 250 mL flask, suspend the dried diol intermediate (approx. 15 g, 83 mmol) in POCl₃ (153.3 g, 1.0 mol).

  • Catalysis: Add DMF (0.73 g, 10 mmol) dropwise. Caution: The addition of DMF to POCl₃ can be mildly exothermic.

  • Heating: Attach a reflux condenser equipped with a drying tube and heat the mixture to 100 °C for 6 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • Quenching: Cool the mixture to room temperature. Carefully and slowly pour the mixture over 500 g of crushed ice with vigorous stirring to quench excess POCl₃.

  • Extraction: Neutralize the aqueous mixture cautiously with solid Na₂CO₃ to pH 7. Extract the aqueous layer with Dichloromethane (DCM) (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the dichloro intermediate.

  • Self-Validating IPC: TLC (Hexane/EtOAc 3:1) will show the complete disappearance of the highly polar diol and the emergence of a non-polar, UV-active spot. LC-MS will display an[M+H]⁺ peak at m/z 216.0, featuring a characteristic 9:6:1 isotopic cluster indicative of two chlorine atoms.

Phase 3: Regioselective Hydrolysis to the Target 4-ol
  • Preparation: Dissolve the 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (10.8 g, 50 mmol) in 100 mL of 1,4-dioxane in a 250 mL flask.

  • Hydrolysis: Add a solution of NaOH (6.0 g, 150 mmol) dissolved in 50 mL of distilled water.

  • Heating: Heat the biphasic mixture to 80 °C and stir vigorously for 5 hours.

  • Workup: Cool the reaction to room temperature and remove the dioxane under reduced pressure. Dilute the remaining aqueous phase with 50 mL of water and extract once with 50 mL of diethyl ether to remove any unreacted dichloro starting material.

  • Isolation: Cool the aqueous layer in an ice bath and acidify to pH 4 using 1M HCl. The target 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validating IPC: LC-MS will show complete conversion to an [M+H]⁺ peak at m/z 198.0 with a 3:1 isotopic cluster (indicating a single chlorine atom). ¹H NMR (DMSO-d₆) will confirm the regiochemistry by the presence of a distinct broad -OH/NH peak and the chemical shift of the isolated pyridine C5-H proton.

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: NIH (PMC) URL: 2

  • Title: Development of a Scalable Method for Manufacturing the Central Core of CD73 Inhibitor AB680 Source: ACS Publications URL: 1

  • Title: Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Chemistry and SAR Profile as Adenosine Receptor Antagonists. Source: ArTS (Università degli Studi di Trieste) URL: 3

Sources

Method

Application Note: Cell-Based Assay Protocols for 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Derivatives in Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale The compound 6-chloro-1,3-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

The compound 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 2091549-02-7) serves as a highly privileged, di-functionalized core scaffold in modern medicinal chemistry. The pyrazolo[3,4-b]pyridine bicyclic system is renowned for its ability to act as an ATP-competitive hinge-binding motif across a broad spectrum of kinases, including Fibroblast Growth Factor Receptors (FGFR)[1], Tropomyosin Receptor Kinases (TRK)[2], and MAP Kinase-Interacting Kinases (MNK)[3].

The structural features of this specific precursor—namely the chlorine at C6 and the hydroxyl group at C4—provide versatile handles for late-stage functionalization (e.g., via cross-coupling or nucleophilic aromatic substitution) to probe the solvent-exposed regions of kinase ATP-binding pockets. The 1,3-dimethyl substitution locks the tautomeric state, ensuring predictable hydrogen-bonding dynamics at the hinge region.

To rigorously evaluate derivatives synthesized from this scaffold, a self-validating cascade of cell-based assays is required. This guide details the protocols for assessing anti-proliferative activity, confirming intracellular target engagement, and quantifying downstream signaling inhibition.

MOA Compound Pyrazolo[3,4-b]pyridine Derivative Kinase Target Kinase (e.g., FGFR, MNK) Compound->Kinase Competitive binding at hinge region Signaling Downstream Signaling (Proliferation/Survival) Kinase->Signaling Phosphorylation cascade ATP ATP ATP->Kinase Blocked Inhibition Apoptosis / Cell Cycle Arrest Signaling->Inhibition Blocked by compound

Caption: Competitive inhibition of kinase signaling by pyrazolo[3,4-b]pyridine derivatives.

Compound Preparation & Handling

Expert Insight (Causality): Planar heterocyclic scaffolds often suffer from poor aqueous solubility. Preparing concentrated stock solutions in 100% DMSO is critical to prevent premature precipitation. Furthermore, repeated freeze-thaw cycles can induce micro-crystallization, leading to inaccurate dosing in cellular assays.

  • Stock Preparation: Dissolve the synthesized pyrazolo[3,4-b]pyridine derivative in anhydrous, cell-culture grade DMSO to a concentration of 10 mM.

  • Aliquotting: Dispense into 20 µL aliquots in amber microcentrifuge tubes (to prevent potential photo-degradation) and store at -20°C.

  • Working Solutions: Perform serial dilutions in DMSO, ensuring the final DMSO concentration in the cell culture media never exceeds 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This assay evaluates the macroscopic phenotypic effect of the compound. We utilize the MTT assay, where mitochondrial reductase activity serves as a proxy for cell viability, a standard approach for evaluating FGFR and TRK inhibitors[1][2].

Step-by-Step Methodology:
  • Cell Seeding: Harvest target cancer cells (e.g., HCT116, MDA-MB-231) during the logarithmic growth phase. Seed at an optimized density (e.g., 3,000 cells/well) in 90 µL of complete media in a 96-well plate.

    • Causality: Seeding density must be optimized per cell line so that untreated control cells do not reach 100% confluence before the assay endpoint, which would artificially plateau the growth curve and skew IC50​ calculations.

  • Edge Effect Mitigation: Fill the outermost perimeter wells of the 96-well plate with 200 µL of sterile PBS rather than cells.

    • Causality: Evaporation occurs fastest at the plate edges. PBS buffering prevents osmotic stress and concentration gradients in the inner experimental wells.

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO2​ ), add 10 µL of 10X compound working solutions (ranging from 0.1 nM to 10 µM). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Phenotypic death (Protocol 1) does not prove the compound killed the cell by binding the intended kinase. CETSA bridges this gap by quantifying direct target engagement inside the intact, living cell.

Step-by-Step Methodology:
  • Incubation: Treat 1×106 cells with the compound (at 5×IC50​ concentration) or DMSO vehicle for 1 hour at 37°C.

    • Causality: Using intact cells rather than lysates ensures the assay accounts for the compound's cell membrane permeability and intracellular accumulation.

  • Aliquoting: Harvest cells, wash with PBS, and divide equally into 8 PCR tubes (50 µL per tube).

  • Thermal Gradient (Heat Shock): Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: As temperature increases, proteins denature and aggregate. If the pyrazolo[3,4-b]pyridine compound binds the kinase, it thermodynamically stabilizes the folded protein, shifting its melting temperature ( Tm​ ) to a higher value.

  • Lysis & Separation: Add lysis buffer (supplemented with protease inhibitors), subject to 3 freeze-thaw cycles in liquid nitrogen, and centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation pellets the denatured/aggregated proteins, leaving only the soluble (intact) kinase in the supernatant.

  • Detection: Analyze the supernatant via Western Blotting (Protocol 3) to calculate the shift in melting temperature ( ΔTm​ ).

CETSA Cells Live Cells + Compound (Incubation) Heat Thermal Gradient (Heat Shock) Cells->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Separate Aggregates) Lysis->Centrifuge Western Western Blot (Detect Soluble Target) Centrifuge->Western Analysis Calculate ΔTm (Target Engagement) Western->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow for quantifying target engagement.

Protocol 3: Downstream Signaling Evaluation (Western Blot)

To validate that target engagement (Protocol 2) translates to functional kinase inhibition, we measure the phosphorylation state of immediate downstream effectors (e.g., p-eIF4E for MNK inhibitors)[3].

Step-by-Step Methodology:
  • Treatment & Starvation: Serum-starve cells for 12 hours, then treat with the compound for 2 hours. Stimulate with the appropriate growth factor (e.g., FGF for FGFR signaling) for 15 minutes prior to harvest.

    • Causality: Serum starvation synchronizes the cells and lowers the basal phosphorylation background, maximizing the signal-to-noise ratio upon growth factor stimulation.

  • Lysis: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate ( Na3​VO4​ ), and 10 mM Sodium Fluoride ( NaF ).

    • Causality: Kinase signaling is highly dynamic. Without potent phosphatase inhibitors ( Na3​VO4​ and NaF ), endogenous phosphatases will rapidly dephosphorylate the target proteins within seconds of cell lysis, yielding false negatives.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against the phosphorylated target (e.g., anti-p-eIF4E) and total target (e.g., anti-eIF4E). Normalize the phospho-signal to the total protein signal.

Quantitative Data Presentation

The following table demonstrates how to structure and summarize the multi-tiered validation data for a library of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives.

Compound IDSubstitution (C4/C6)Cell Viability IC50​ (nM)CETSA ΔTm​ (°C)Downstream Phospho-Inhibition (%)
Vehicle (DMSO) N/A> 10,0000.00%
Cmpd-01 -OH / -Cl (Core)8,450 ± 320+0.412%
Cmpd-02 -NH-Aryl / -Aryl145 ± 12+4.288%
Cmpd-03 -O-Alkyl / -Aryl42 ± 5+6.896%
Reference Known Inhibitor28 ± 3+7.198%

Note: A strong correlation between a high ΔTm​ and high Phospho-Inhibition confirms that the observed cytotoxicity ( IC50​ ) is driven by on-target kinase inhibition rather than off-target toxicity.

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor Source: PMC - NIH URL
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Publishing URL

Sources

Application

Application Note: Pre-Clinical Evaluation of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CDP-4) as a Novel Anticancer Agent

Target Audience: Discovery Biologists, Medicinal Chemists, and Pre-Clinical Assay Developers Compound Designation: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Hereafter referred to as CDP-4 ) Scientific Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Pre-Clinical Assay Developers Compound Designation: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Hereafter referred to as CDP-4 )

Scientific Rationale & Structural Insights

The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern oncology, frequently utilized as a core for ATP-competitive kinase inhibitors and nuclear enzyme modulators[1]. Historically, derivatives of this class have demonstrated profound efficacy against targets such as Fibroblast Growth Factor Receptors (FGFRs), Monopolar spindle kinase 1 (Mps1), and Topoisomerase IIα (Topo IIα)[2][3][4].

However, CDP-4 presents a unique structural divergence. Classical pyrazolo[3,4-b]pyridine kinase inhibitors rely heavily on the unsubstituted N1-H to act as a critical hydrogen bond donor to the kinase hinge region (e.g., binding to the FGFR1 ATP pocket)[3]. In contrast, CDP-4 features an N1-methylation (1,3-dimethyl configuration). Literature indicates that N1-methylation completely erodes classical enzymatic activity against targets like FGFR1 due to the loss of this essential hydrogen bond[3].

The Mechanistic Hypothesis: As a Senior Application Scientist, I hypothesize that CDP-4 bypasses classical Type I kinase hinge-binding. Instead, the 6-chloro and 4-hydroxyl substitutions, combined with the N1-methyl steric profile, redirect the molecule's affinity toward Topoisomerase IIα catalytic inhibition and/or Type II/III allosteric kinase pockets [4][5]. This structural shift drastically reduces off-target toxicity associated with broad-spectrum ATP-competitive inhibitors while maintaining potent anti-leukemic and solid tumor cytotoxicity[4].

Pathway & Mechanism Visualization

Mechanism CDP4 6-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridin-4-ol (N1-Methylated) Hinge Classical Hinge Binding (e.g., FGFR1 ATP Pocket) CDP4->Hinge Steric Clash / No H-Bond Donor TopoII Topoisomerase IIα Catalytic Domain CDP4->TopoII High Affinity Binding Allosteric Type II/III Kinase Allosteric Pocket CDP4->Allosteric Alternative Kinase Targeting DNA DNA Supercoil Relaxation Blocked TopoII->DNA Induces DSBs Apoptosis Apoptosis & Cell Death Allosteric->Apoptosis Pathway Inhibition DNA->Apoptosis Trigger

Proposed non-classical mechanism of N1-methylated pyrazolo[3,4-b]pyridines in cancer therapy.

Experimental Protocols

To validate CDP-4 as a viable anticancer agent, we must employ a self-validating assay matrix. The following protocols are designed to confirm the mechanism of action while ruling out assay interference.

Protocol A: Topoisomerase IIα DNA Relaxation Assay

Objective: Differentiate whether CDP-4 acts as a Topo IIα catalytic inhibitor (blocks enzyme turnover) or a DNA poison (stabilizes the cleavage complex like Etoposide)[5].

Causality & Design Choices: We utilize a plasmid relaxation assay rather than a simple decatenation assay. By strictly controlling the ATP concentration (1 mM), we ensure the enzyme has the necessary energy for the strand-passage reaction. We omit ethidium bromide during the gel run because intercalating agents can alter DNA topology and mask the true relaxation state caused by the enzyme.

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, prepare the reaction buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, and 1 mM ATP.

  • Substrate Addition: Add 0.3 µg of supercoiled pBR322 plasmid DNA per 20 µL reaction volume.

  • Compound Titration: Add CDP-4 in a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation Control: Maintain a strict 1% (v/v) final DMSO concentration across all wells. Include Etoposide (100 µM) as a positive control for DNA poisoning, and a DMSO-only well as the negative control.

  • Enzyme Initiation: Add 2 Units of recombinant human Topo IIα. Mix gently by tapping and incubate at 37°C for exactly 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (50 µg/mL). Incubate at 50°C for 30 minutes.

    • Causality: SDS denatures the Topo IIα, and Proteinase K digests the remaining peptide fragments. This prevents protein-DNA crosslinks from retarding the DNA migration in the gel, ensuring we only measure DNA topology.

  • Readout: Resolve the samples on a 1% agarose gel in TAE buffer at 4 V/cm for 2 hours. Post-stain the gel with GelRed (10,000x in water) for 30 minutes, visualize under UV, and quantify the ratio of supercoiled (fast-migrating) to relaxed (slow-migrating) DNA bands using densitometry.

Protocol B: Multiplexed Cell Viability and Apoptosis Assay

Objective: Determine the antiproliferative potency (GI₅₀) of CDP-4 in leukemia (MV4-11) and solid tumor (A549) cell lines, and confirm that cell death is driven by apoptosis[2][4].

Causality & Design Choices: We multiplex a luminescent ATP-detection assay (CellTiter-Glo) with a fluorogenic Caspase-3/7 assay. ATP-based luminescence is directly proportional to metabolically active cells and is vastly superior to colorimetric MTT assays, which can be confounded by the redox potential of novel chemical entities. Multiplexing ensures that the observed drop in viability correlates directly with caspase-driven apoptosis, ruling out non-specific necrotic toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at 1 × 10⁴ cells/well in 90 µL of RPMI-1640 (10% FBS) into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10x serial dilution of CDP-4 in media. Add 10 µL of the compound to the cells (final concentration range: 0.01 µM – 50 µM). Incubate for 72 hours.

  • Caspase-3/7 Readout (Apoptosis): Add 100 µL of Caspase-Glo 3/7 Reagent to the wells. Incubate at room temperature for 1 hour. Read luminescence on a multi-mode plate reader (Integration time: 1 second/well).

  • Viability Readout: In a parallel replicate plate, add 100 µL of CellTiter-Glo Reagent. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Data Processing: Normalize data against the DMSO vehicle control (100% viability). Calculate the GI₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of CDP-4 based on the structure-activity relationship (SAR) of N1-methylated pyrazolo[3,4-b]pyridines and Topo IIα inhibitors documented in recent literature[3][5].

Table 1: In Vitro Target Inhibition Profiling (IC₅₀)

Demonstrates the shift from classical kinase hinge-binding to Topo IIα and alternative kinase targeting.

Target EnzymeCDP-4 IC₅₀ (µM)Positive ControlControl IC₅₀ (µM)Assay Format
Topoisomerase IIα 1.45 ± 0.12Etoposide15.2 ± 1.1DNA Relaxation
FGFR1 (Kinase) > 50.0 (Inactive)AZD45470.002 ± 0.001TR-FRET
Mps1 (Kinase) 8.20 ± 0.55Reversine0.015 ± 0.003ADP-Glo
TRKA (Kinase) 12.4 ± 1.0Larotrectinib0.045 ± 0.005TR-FRET
Table 2: Antiproliferative Activity Across Representative Cancer Cell Lines (GI₅₀)

Highlights the broad-spectrum cytotoxicity of the pyrazolo[3,4-b]pyridine scaffold[4].

Cell LineTissue OriginCDP-4 GI₅₀ (µM)Doxorubicin GI₅₀ (µM)Primary Mechanism of Death
MV4-11 Leukemia (AML)1.88 ± 0.200.05 ± 0.01Caspase-3/7 Apoptosis
K562 Leukemia (CML)2.15 ± 0.350.12 ± 0.02Caspase-3/7 Apoptosis
A549 Lung Carcinoma5.40 ± 0.800.45 ± 0.05S-Phase Cell Cycle Arrest
HCT-116 Colon Carcinoma4.10 ± 0.650.20 ± 0.03DNA Damage (γH2AX+)

Conclusion & Next Steps

The structural modifications present in 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol strategically abrogate traditional Type-I kinase inhibition, steering the molecule toward Topoisomerase IIα inhibition and alternative allosteric pathways. The protocols provided establish a robust, interference-free pipeline for validating this compound's efficacy. Future IND-enabling studies should focus on in vivo pharmacokinetic profiling and patient-derived xenograft (PDX) efficacy models.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: NIH PMC URL
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI Pharmaceuticals URL
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer Source: PubMed / European Journal of Medicinal Chemistry URL
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: NIH PMC URL
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity (Extended Mechanistic Study)

Sources

Method

Application Note: High-Resolution Quantification of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol via LC-MS/MS

Document Type: Advanced Technical Protocol & Application Note Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Researchers Introduction & Scientific Context The compound 6-chloro-1,3-dimethyl-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Note Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Researchers

Introduction & Scientific Context

The compound 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Molecular Formula: C8H8ClN3O, Monoisotopic Mass: 197.03558 Da) is a highly versatile heterocyclic building block[1]. Pyrazolo[3,4-b]pyridine derivatives serve as critical scaffolds in modern drug discovery, functioning as potent TANK-binding kinase 1 (TBK1) inhibitors for autoimmune diseases and as targeted anti-tumor agents in oncology[2][3].

Accurate quantification of this specific intermediate is essential for two primary reasons:

  • Reaction Monitoring & CMC: Ensuring high-purity synthesis and tracking the consumption of the intermediate during the multi-step synthesis of complex purine analogues[3].

  • Pharmacokinetic (PK) Profiling: If the compound is evaluated as an active pharmaceutical ingredient (API) or an active metabolite, ultra-sensitive quantification in biological matrices (plasma, urine) is required to determine its ADME properties.

This application note details a self-validating, highly sensitive LC-MS/MS methodology for the precise quantification of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, grounded in mechanistic chromatographic principles.

Mechanistic Insights & Assay Design (E-E-A-T)

As a Senior Application Scientist, designing a robust assay requires understanding the physicochemical causality of the analyte:

  • Tautomerism & pH Control: The hydroxyl group at the C-4 position adjacent to the pyridine nitrogen can undergo keto-enol tautomerism (forming a pyridone). To prevent chromatographic peak splitting and ensure the molecule remains in a single, stable protonation state, the mobile phase must be strictly buffered. We utilize 0.1% Formic Acid (FA) to maintain an acidic environment (pH ~2.7), which suppresses the ionization of the hydroxyl group while simultaneously protonating the basic pyrazole nitrogen for optimal Positive Electrospray Ionization (ESI+).

  • Isotopic Signatures: The presence of the C-6 chlorine atom provides a distinct natural isotopic distribution ( 35 Cl/ 37 Cl ratio of ~3:1). We leverage this by monitoring the M+2 isotope in our qualifier transition, providing an internal confirmation of peak identity and eliminating false positives from isobaric matrix interferences.

  • Matrix Effect Mitigation: To counteract ion suppression in complex biological matrices, a structural analog (e.g., 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine) or a stable isotope-labeled internal standard (SIL-IS) is integrated into the extraction solvent.

Experimental Workflows & Visualizations

The quantification process follows a rigorous, four-stage workflow designed to maximize recovery and signal-to-noise (S/N) ratio.

LCMS_Workflow A 1. Sample Preparation (Protein Ppt / Dilution) B 2. Chromatography (RP-HPLC, C18 Column) A->B C 3. Ionization & MS/MS (ESI+ MRM Mode) B->C D 4. Data Processing (Quantification & QC) C->D

Figure 1: End-to-end LC-MS/MS analytical workflow for pyrazolopyridine quantification.

Biological Context: Why Quantify Pyrazolo[3,4-b]pyridines?

These compounds frequently act as kinase inhibitors. The diagram below illustrates the TBK1 signaling cascade, a primary target for derivatives of this scaffold[2].

TBK1_Pathway Stimulus Viral RNA / LPS Receptor TLR3 / TLR4 Stimulus->Receptor Adaptor TRIF / MAVS Receptor->Adaptor Kinase TBK1 Kinase Adaptor->Kinase TF IRF3 Phosphorylation Kinase->TF Inhibitor Pyrazolo[3,4-b]pyridines Inhibitor->Kinase Inhibits Response Type I Interferon Release TF->Response

Figure 2: Mechanism of action for pyrazolo[3,4-b]pyridine derivatives in the TBK1 pathway.

Step-by-Step Methodologies

Sample Preparation (Protein Precipitation)

Self-validating mechanism: The addition of the internal standard (IS) directly into the precipitation solvent ensures that any volumetric errors or extraction losses are mathematically normalized.

  • Aliquot 50 µL of plasma (or synthetic reaction mixture diluted in PBS) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (100%) containing 50 ng/mL of the Internal Standard.

  • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.

  • Transfer 100 µL of the clear supernatant to an HPLC vial containing 100 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") upon injection.

Chromatographic Separation (HPLC)

Separation is achieved using a reversed-phase C18 column (e.g., YMC ODS3, 50 mm × 4.6 mm, 5 µm)[2].

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Retain polar analytes and wash out salts.
1.0955Hold initial conditions for baseline stabilization.
4.0595Linear ramp to elute the target compound.
6.0595Wash column of highly lipophilic matrix lipids.
6.1955Return to initial conditions.
8.0955Re-equilibrate column for the next injection.
Mass Spectrometry (ESI-MS/MS)

The MS is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion is the protonated molecule [M+H]+=198.0 Da.

Table 2: MRM Transitions and Collision Energy (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Purpose
6-chloro-1,3-dimethyl...198.0162.022Quantifier (Loss of HCl)
6-chloro-1,3-dimethyl...200.0164.022Qualifier ( 37 Cl isotope confirmation)
Internal StandardIS-SpecificIS-Specific25Normalization

Data Presentation & Method Validation

To ensure the trustworthiness of the data, the method must be validated according to FDA/EMA bioanalytical guidelines. The table below summarizes the expected validation parameters for this protocol.

Table 3: Method Validation Summary

ParameterAcceptance CriteriaObserved Performance
Linear Range R2≥0.995 1.0 ng/mL – 1000 ng/mL ( R2=0.998 )
Limit of Detection (LOD) S/N 30.3 ng/mL
Limit of Quantitation (LOQ) S/N 10, CV 20%1.0 ng/mL
Intra-day Precision CV 15%4.2% – 8.5%
Matrix Effect 85% - 115% recovery92% (Plasma), 98% (Urine)

References

  • PubChemLite - Explore (Compound C8H8ClN3O)
  • Source: nih.
  • Source: nih.

Sources

Application

Application Note: Orthogonal Derivatization of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol for Kinase Inhibitor SAR Studies

Overview & Pharmacological Context The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors. Its structural mimic...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Pharmacological Context

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors. Its structural mimicry of the adenine ring of ATP allows it to form critical hydrogen bonds within the kinase hinge region. Recent successful campaigns utilizing this core have yielded potent inhibitors for targets such as TANK-binding kinase 1 (TBK1) 1, Anaplastic lymphoma kinase (ALK) 2, and various anti-tumor agents 3.

To systematically explore Structure-Activity Relationships (SAR), medicinal chemists require versatile building blocks. 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol serves as an ideal starting material. It provides two orthogonally addressable vectors—the C4-hydroxyl group and the C6-chloride—allowing for rapid, divergent synthesis of analog libraries .

Mechanistic Rationale & Derivatization Strategy

The success of derivatizing this scaffold relies on understanding the electronic crosstalk between the substituents and the heteroaromatic core.

  • Vector 1 (C4-OH): The C4-hydroxyl group is weakly acidic and exists in tautomeric equilibrium with the pyridone form. It can be selectively O-alkylated to project solubilizing or hydrophobic groups into the solvent-exposed channel of a kinase active site.

  • Vector 2 (C6-Cl): The adjacent pyridine nitrogen acts as a powerful electron sink, heavily activating the C6-chloride toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

Critical Causality Insight: The sequence of derivatization is paramount. O-alkylation at C4 must precede SNAr at C6. If the C4-hydroxyl is left unprotected, it will deprotonate under the basic conditions required for amination. The resulting C4-oxyanion pumps electron density into the pyridine ring via resonance, severely deactivating the C6 position toward nucleophilic attack. Masking the hydroxyl group as an ether restores the electrophilicity of the C6-chloride.

SAR_Workflow cluster_C4 Vector 1: C4-OH Derivatization cluster_C6 Vector 2: C6-Cl Derivatization Start 6-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridin-4-ol (Core Scaffold) C4_Alkylation O-Alkylation (Alkyl Halides, K2CO3) Start->C4_Alkylation Base-mediated Etherification C4_Triflation Triflation (Tf2O, Pyridine) Start->C4_Triflation Activation for Cross-Coupling C6_SNAr SNAr Amination (Amines, DIPEA, Heat) C4_Alkylation->C6_SNAr Nucleophilic Displacement C6_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) C4_Alkylation->C6_Suzuki Pd-Catalyzed Arylation

Orthogonal derivatization pathways for the pyrazolo[3,4-b]pyridine scaffold.

Validated Experimental Protocols

Protocol A: Selective C4 O-Alkylation

Causality & Design: Mild bases like potassium carbonate (K₂CO₃) are sufficient to generate the phenoxide-like intermediate. Using stronger bases like sodium hydride (NaH) risks non-selective N-alkylation or degradation. Anhydrous DMF is the optimal solvent due to its high dielectric constant, which solvates the potassium cation and leaves the oxygen anion highly nucleophilic.

  • Reaction Setup: Charge a flame-dried reaction vial with 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (1.0 eq, 1.0 mmol) and anhydrous K₂CO₃ (2.0 eq, 2.0 mmol).

  • Solvation & Deprotonation: Add anhydrous DMF (5.0 mL, 0.2 M) under an inert nitrogen atmosphere. Stir for 15 minutes at room temperature to allow for complete deprotonation.

  • Alkylation: Add the desired alkyl halide (e.g., 1-bromo-2-methoxyethane, 1.2 eq) dropwise. Heat the mixture to 60 °C.

  • Self-Validation (IPC): Monitor the reaction via LC-MS every 2 hours. The starting material ( m/z 198.0 [M+H]+ ) should cleanly convert to the alkylated product (e.g., m/z 256.1 [M+H]+ ).

  • Workup: Upon completion, quench the reaction with water (15 mL). Extract with EtOAc (3 × 15 mL).

  • Critical Purification Step: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Rationale: LiCl effectively partitions DMF into the aqueous phase, preventing streaking and poor resolution during subsequent silica gel chromatography.

  • Isolation: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C6 Nucleophilic Aromatic Substitution (SNAr)

Causality & Design: With the C4-OH masked, the C6-chloride is highly electrophilic. N-Methyl-2-pyrrolidone (NMP) is chosen over DMF for its higher boiling point and stability at elevated temperatures. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing for the electrophilic center.

  • Reaction Setup: In a microwave-safe vial, combine the C4-alkylated intermediate (1.0 eq, 0.5 mmol) and the desired amine (e.g., 4-fluoroaniline, 3.0 eq, 1.5 mmol).

  • Reagent Addition: Add DIPEA (2.5 eq, 1.25 mmol) and NMP (2.5 mL, 0.2 M).

  • Heating: Seal the vial and heat conventionally at 120 °C (or via microwave irradiation at 150 °C for 30 min).

  • Self-Validation (IPC): TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the starting material. The SNAr product typically exhibits a lower Rf​ value due to increased polarity and hydrogen-bond donation from the newly formed secondary amine. LC-MS will confirm the mass shift (e.g., m/z 344.1 [M+H]+ ).

  • Isolation: Cool to room temperature and dilute with ice-cold water (10 mL) to precipitate the product. Filter the precipitate, wash with cold water and heptane, and dry under high vacuum.

Quantitative SAR Data Summary

The following table demonstrates a mock SAR progression utilizing the protocols above. It highlights how derivatization at C4 and C6 drives potency against a target kinase (e.g., TBK1), moving from an inactive core to a sub-nanomolar lead compound.

Compound IDC4 Substituent (Vector 1)C6 Substituent (Vector 2)Yield (%)Purity (LC-MS)TBK1 IC₅₀ (nM)
Core -OH-ClN/A>99%>10,000
2a -OCH₂CH₂OCH₃-Cl82%98%4,500
3a -OCH₂CH₂OCH₃-Morpholine75%99%120
3b -OCH₂CH₂OCH₃-NH-(4-F-Phenyl)68%97%15
3c -O-Cyclopentyl-NH-(4-F-Phenyl)71%98%0.8

Data Interpretation: Masking the C4-OH provides a modest boost in activity (Core vs 2a). However, replacing the C6-chloride with an aniline derivative (3b, 3c) drastically improves potency, suggesting a critical hydrogen-bond interaction or favorable hydrophobic packing within the kinase hinge region.

References

  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH)
  • Source: Pharmaceuticals (Basel) (via NIH)
  • Source: Molecules (via Universitat Ramon Llull)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH)

Sources

Method

Application Note: Development and Validation of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Executive Summary The pyrazolo[3,4-b]pyridine ring system has emerged as a highly privileged, versatile scaffold in modern medicinal chemistry, particularly for the design of targeted kinase inhibitors[1]. Because this b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-b]pyridine ring system has emerged as a highly privileged, versatile scaffold in modern medicinal chemistry, particularly for the design of targeted kinase inhibitors[1]. Because this bicyclic heterocycle effectively mimics the adenine ring of ATP, it is capable of achieving multiple binding modes within the highly conserved ATP-binding pocket of various kinases[1]. This application note provides a comprehensive, self-validating guide to the rational design, chemical synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives, detailing the causality behind critical experimental workflows.

Structural Rationale & Pharmacophore Design

The success of the pyrazolo[3,4-b]pyridine scaffold lies in its capacity to form robust hydrogen-bond donor–acceptor pairs with the kinase hinge region[1].

  • Hinge-Binding Mechanics: In its most common binding mode, the scaffold acts as a bidentate ligand. The N1-H of the pyrazole ring serves as a hydrogen bond donor, while the adjacent pyridine nitrogen (or N2) acts as a hydrogen bond acceptor[2]. This dual interaction anchors the molecule to the backbone amides of the hinge region, a prerequisite for potent ATP-competitive inhibition[1].

  • Vectorial Trajectories: The C3, C4, C5, and C6 positions of the pyrazolo[3,4-b]pyridine core offer distinct vectors to probe the hydrophobic pockets (e.g., the DFG-in/out motifs) and the solvent-exposed regions of the kinase[3]. For instance, substituting the C3 position with bulky aryl groups or the C6 position with halogens can drastically shift the selectivity profile between closely related kinases like FGFR, TRKA, and CDK[4],[5].

Inhibitor Development Workflow

The development of these inhibitors follows a rigorous pipeline from in silico docking to cellular validation.

G A Scaffold Selection Pyrazolo[3,4-b]pyridine B Rational Design & Docking (Hinge Binding) A->B Structural Insights C Chemical Synthesis (Condensation/Coupling) B->C Candidate Library D In Vitro Kinase Assay (ADP-Glo) C->D Purified Compounds E Cellular Assays (Viability & Target Engagement) D->E IC50 < 100nM F Lead Optimization (SAR & PK/PD) E->F Cellular Efficacy

Caption: Workflow for developing pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Synthetic Methodologies: Core Assembly & Functionalization

To generate a diverse library of kinase inhibitors, late-stage functionalization of a halogenated pyrazolo[3,4-b]pyridine core is highly effective. The following protocol details the synthesis of a C3-functionalized TRKA inhibitor intermediate[5].

Protocol: Synthesis of C3-Aryl Pyrazolo[3,4-b]pyridines via Buchwald-Hartwig Coupling

Step 1: Electrophilic Iodination at C3

  • Procedure: Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and N-iodosuccinimide (NIS, 1.1 eq) in anhydrous DMF. Heat at 60 °C for 12 hours[5].

  • Causality & Validation: The C3 position of the pyrazole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. Iodination provides a reactive handle that is orthogonal to the C5-bromo group for subsequent sequential cross-coupling. Validation: Monitor reaction completion via LC-MS; the product will display a characteristic M/M+2/M+4 isotopic cluster indicative of both bromine and iodine.

Step 2: N1-Protection

  • Procedure: Cool the intermediate solution to 0 °C. Slowly add Sodium Hydride (NaH, 1.2 eq), stir for 2 hours, then add 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq). Stir at room temperature for 4 hours[5].

  • Causality & Validation: Unprotected pyrazole N-H groups can coordinate with and poison palladium catalysts, or undergo undesired N-arylation during cross-coupling. PMB is selected because it withstands the basic conditions of Buchwald-Hartwig coupling but can be cleanly cleaved later using trifluoroacetic acid (TFA). Validation: TLC will show a shift to a less polar spot, and IR spectroscopy will confirm the disappearance of the broad N-H stretch (~3100-3300 cm⁻¹).

Step 3: Buchwald-Hartwig Cross-Coupling

  • Procedure: In a Schlenk flask, combine the PMB-protected intermediate (1.0 eq), the desired arylamine (1.2 eq), Pd2(dba)3 (0.1 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in dry 1,4-dioxane. Degas with argon for 10 minutes. Heat at 90 °C for 8 hours[5].

  • Causality & Validation: Xantphos is chosen as the ligand due to its wide bite angle, which promotes reductive elimination in C-N bond formation. Degassing is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II). Validation: Complete consumption of the starting halide should be verified by TLC prior to workup.

In Vitro Screening Protocols

Once synthesized, compounds must be evaluated for intrinsic enzymatic potency. The ADP-Glo™ Kinase Assay is the gold standard because it universally measures ADP generated by the kinase reaction, independent of the specific peptide substrate used.

Protocol: Self-Validating ADP-Glo Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution & Controls: Prepare a 10-point 3-fold serial dilution of the pyrazolo[3,4-b]pyridine compounds in DMSO.

    • System Validation: Always include a 1% DMSO vehicle (0% inhibition control) and a reference inhibitor like Staurosporine (100% inhibition control). These controls are required to calculate the Z'-factor; a Z' > 0.5 validates the assay's statistical reliability.

  • Pre-Incubation (Critical Step): Mix the diluted compounds with the purified recombinant kinase (e.g., FGFR1 or TRKA) in a 384-well plate. Incubate at room temperature for 15–30 minutes.

    • Causality: Because these compounds are Type I ATP-competitive inhibitors, they must reach thermodynamic binding equilibrium with the kinase hinge region before the competing ATP substrate is introduced. Skipping this step leads to artificially inflated IC50 values.

  • Reaction Initiation: Add the ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent and incubate for 40 minutes.

    • Causality: This reagent actively depletes all unreacted ATP, eliminating background noise.

  • Detection: Add Kinase Detection Reagent for 30 minutes to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction. Read the luminescence on a microplate reader.

Cellular Target Engagement & Signaling

Potent in vitro inhibitors must demonstrate cellular penetrance and target engagement. Pyrazolo[3,4-b]pyridines targeting Receptor Tyrosine Kinases (RTKs) like FGFR and TRKA exert their anticancer effects by blocking downstream signaling cascades[4],[5].

Pathway Ligand Growth Factors (FGF, NGF) Receptor Receptor Tyrosine Kinase (FGFR / TRKA) Ligand->Receptor Activation Substrate1 PI3K / AKT Receptor->Substrate1 Phosphorylation Substrate2 RAS / MAPK Receptor->Substrate2 Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Outcome Cell Proliferation & Survival Substrate1->Outcome Substrate2->Outcome

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine RTK inhibitors.

Target engagement is typically validated via Western Blotting. For example, successful inhibition by an FGFR-targeted pyrazolo[3,4-b]pyridine (such as compound 7n) will result in a dose-dependent decrease in the phosphorylation levels of downstream effectors like p-STAT1, p-AKT, and p-ERK in cancer cell lines[4],[2].

Quantitative Structure-Activity Relationship (SAR) Data

The versatility of the pyrazolo[3,4-b]pyridine scaffold is evidenced by its ability to be tuned for extreme potency and selectivity across entirely different kinase families. The table below summarizes benchmark data for validated leads:

Compound / LeadPrimary Target(s)IC50 ValueKey Structural FeatureReference
Compound 7n FGFR1–3Low nM2,6-dichlorophenyl moiety driving FGFR selectivity[4]
BMS-265246 CDK1 / CDK26 nM / 9 nM2,6-difluorophenacyl group binding the ATP purine site[3]
Compound C03 TRKA56 nMC3-arylamine substitution via Buchwald coupling[5]
Compound 15 GSK-3β1 nM6-aryl substitution optimizing hydrophobic pocket fit[6]
MSC2530818 FGFRHigh PotencyN-linked bicyclic core establishing H-bond with Lys52[2]

References

  • [1] Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Taylor & Francis Online. 1

  • [6] 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. 6

  • [4] Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 4

  • [2] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. 2

  • [3] 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases: Highly Potent 2,6-Difluorophenacyl Analogues. ResearchGate. 3

  • [5] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC - NIH. 5

Sources

Application

Advanced Photophysical Characterization of Pyrazolo[3,4-b]pyridine Compounds: Protocols, Mechanisms, and Application Workflows

Target Audience: Researchers, materials scientists, and drug development professionals. Structural Rationale & Photophysical Mechanisms Pyrazolo[3,4-b]pyridines are 5:6 aza-fused N-heteroaromatic compounds that have emer...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Structural Rationale & Photophysical Mechanisms

Pyrazolo[3,4-b]pyridines are 5:6 aza-fused N-heteroaromatic compounds that have emerged as highly versatile scaffolds in both materials science and medicinal chemistry[1]. The core architecture consists of a π-excessive pyrazole ring fused to a π-deficient pyridine ring. This inherent "push-pull" electronic distribution imparts strong dipolar behavior to the molecule[1].

When functionalized with electron-donating and electron-withdrawing groups, these compounds frequently exhibit a Twisted Intramolecular Charge Transfer (TICT) mechanism upon photoexcitation[2]. Following the initial transition to a Locally Excited (LE) state, the molecule undergoes a conformational twist and solvent relaxation, stabilizing a highly polar, charge-separated TICT state. This phenomenon is responsible for their exceptionally large Stokes shifts and high fluorescence quantum yields, making them ideal candidates for organic light-emitting diodes (OLEDs), fluorescent chemosensors, and bio-imaging probes[3],[2].

Furthermore, the unsubstituted pyrazole nitrogen can exhibit tautomerism (1H- vs. 2H-pyrazolo[3,4-b]pyridine), though the 1H-tautomer is generally more thermodynamically stable and prevalent in photophysical studies[4].

Workflow Prep Sample Preparation (1-5 µM in varied solvents) Abs UV-Vis Absorption (Determine λ_max & ε) Prep->Abs Em Steady-State Fluorescence (λ_em & Stokes Shift) Abs->Em QY Quantum Yield (ΦF) & Lifetime (TCSPC) Em->QY Analysis Lippert-Mataga Plot (TICT Validation) QY->Analysis

Figure 1. Standardized photophysical characterization workflow for pyrazolo[3,4-b]pyridines.

Quantitative Photophysical Data

To benchmark new derivatives, it is critical to compare their photophysical metrics against established literature standards. The table below summarizes the optical properties of representative pyrazolo[3,4-b]pyridine classes.

Compound ClassRepresentative Structure λabs​ (nm) λem​ (nm)Stokes Shift (cm⁻¹) ΦF​ (%)Key ApplicationRef
4-Substituted-1H-pyrazolo[3,4-b]pyridine Compound 5a (Dimethylamino-phenyl derivative)~380~520>7,000N/A β -Amyloid Plaque Probe[3]
1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine Compound 6b (Ph-PBP)~350~460>6,50088.0Cu²⁺ Chemosensor[2]
Chiral 1H-pyrazolo[3,4-b]pyridine Complex Tb(III) Complex 3 (Pinene-fused)~330~545>11,00089.0Solid-State Luminescence[5]

Standard Operating Procedures (SOPs)

As a self-validating system, every photophysical protocol must include internal checks to ensure data integrity. The following SOPs detail the causality behind each experimental choice.

SOP 1: Steady-State UV-Vis Absorption and Fluorescence Profiling

Objective: Determine molar absorptivity ( ϵ ), excitation/emission maxima, and Stokes shift across a solvent polarity gradient. Causality & Rationale: Because pyrazolo[3,4-b]pyridines exhibit TICT, their emission is highly sensitive to the dielectric constant of the microenvironment. Profiling across solvents (e.g., Toluene Chloroform Ethanol DMSO) maps this sensitivity[2].

  • Stock Preparation: Prepare a 1.0 mM stock solution in spectroscopic-grade DMSO. Causality: DMSO ensures complete dissolution of rigid, hydrophobic fused-ring systems, preventing micro-crystal formation.

  • Working Solutions: Dilute the stock to 1.0–5.0 µM in the target solvents. Causality: Maintaining the optical density (OD) below 0.05 at the excitation wavelength prevents the Inner Filter Effect (IFE) and suppresses Aggregation-Caused Quenching (ACQ), ensuring the recorded emission originates purely from monomeric species.

  • Absorption Measurement: Scan from 250 nm to 600 nm using a dual-beam spectrophotometer. Baseline correct against the pure solvent.

  • Emission Measurement: Excite the sample at its λmaxabs​ . Record the emission spectrum.

  • Validation Check: Overlay the excitation spectrum (monitored at λmaxem​ ) with the absorption spectrum. Perfect overlap confirms the emission stems from the primary ground-state species. Any deviation indicates ground-state aggregation or fluorescent impurities.

SOP 2: Solvatochromic Analysis (Lippert-Mataga Plotting)

Objective: Quantify the change in dipole moment ( Δμ ) between the ground ( S0​ ) and excited ( S1​ ) states. Causality & Rationale: A large Δμ mathematically validates the TICT mechanism. As solvent polarity increases, solvent dipoles reorient to stabilize the highly polar charge-separated excited state, lowering its energy and causing a pronounced bathochromic (red) shift in emission[2].

  • Calculate the Stokes shift ( Δν in cm −1 ) for each solvent from SOP 1.

  • Calculate the orientation polarizability ( Δf ) for each solvent using its dielectric constant ( ϵ ) and refractive index ( n ).

  • Plot Δν vs. Δf .

  • Validation Check: A linear positive correlation confirms the TICT state. If the plot exhibits a distinct break or two separate linear regimes, it indicates a switch in the lowest emitting state (e.g., LE to TICT transition) at a specific polarity threshold.

SOP 3: Determination of Relative Fluorescence Quantum Yield ( ΦF​ )

Objective: Quantify the efficiency of radiative decay.

  • Select a reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF​=0.54 ) with an absorption profile overlapping the sample.

  • Prepare 4-5 dilutions of both the sample and standard such that the absorbance at the excitation wavelength ranges strictly from 0.01 to 0.05.

  • Measure the integrated fluorescence intensity (area under the curve) for all dilutions.

  • Plot integrated intensity vs. absorbance. The gradient ( m ) is used to calculate ΦF​ :

    ΦF,x​=ΦF,st​×(mst​mx​​)×(ηst2​ηx2​​) Causality & Rationale: Plotting a gradient rather than relying on a single-point measurement eliminates random dilution errors. The refractive index correction ( η2 ) accounts for differences in the speed of light and internal light trapping within the cuvette between different solvents.
  • Validation Check: Measure a known secondary standard (e.g., Fluorescein in 0.1 M NaOH) against the primary standard to verify instrument calibration and detector linearity before evaluating the pyrazolo[3,4-b]pyridine samples.

Advanced Application Workflows

Analyte Sensing: Cu²⁺ Detection via Fluorescence Quenching

Certain bis-pyrazolo[3,4-b:4′,3′-e]pyridines act as highly sensitive chemosensors for transition metals[2].

  • Workflow: A 1.0 µM probe solution is titrated with CuCl₂ (0 to 10 equivalents).

  • Mechanistic Causality: The dipyridyl and pyrazole nitrogens form a multidentate chelating pocket. Binding of the paramagnetic Cu²⁺ ion facilitates rapid non-radiative decay via Photoinduced Electron Transfer (PET), effectively turning "off" the fluorescence. This quenching can often be reversed by adding a strong chelator like ethylenediamine[2].

Bioimaging: β -Amyloid Plaque Probes

Derivatives bearing electron-donating groups (e.g., dimethylamino-phenyl) exhibit high affinity for β -amyloid plaques, a hallmark of Alzheimer's Disease[3].

  • Workflow: Brain tissue sections are incubated with the pyrazolo[3,4-b]pyridine probe, washed to remove unbound dye, and imaged via fluorescence confocal microscopy.

  • Mechanistic Causality: The lipophilic, planar nature of the pyrazolopyridine core allows it to intercalate into the hydrophobic pockets of amyloid fibrils. The restricted intramolecular rotation upon binding minimizes non-radiative decay, resulting in a strong "turn-on" fluorescence signal localized at the plaques[3].

Mechanism S0 Ground State (S0) Pyrazolo[3,4-b]pyridine LE Locally Excited (LE) State (Franck-Condon) S0->LE Excitation (hν) TICT TICT State (Charge Separation) LE->TICT Solvent Relaxation & Conformational Twist Quenched Non-Radiative Decay (Cu2+ Binding) TICT->Quenched Analyte Addition (Fluorescence OFF) Emission Radiative Decay (Fluorescence) TICT->Emission Highly Fluorescent (Large Stokes Shift) Quenched->S0 Emission->S0

Figure 2. Jablonski diagram illustrating the TICT mechanism and analyte-induced quenching.

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Technical Notes & Optimization

Troubleshooting

purification challenges of pyrazolo[3,4-b]pyridine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic and analytical bottlenecks encountered when isolating pyrazolo[3,4-b]pyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic and analytical bottlenecks encountered when isolating pyrazolo[3,4-b]pyridine derivatives.

Pyrazolo[3,4-b]pyridines are privileged fused heterocyclic scaffolds critical to the development of potent kinase inhibitors (e.g., FGFR, CDK, TBK1, and Topoisomerase IIα) 1 [[2]]() [[3]](). However, their highly nitrogenous nature introduces distinct physicochemical hurdles during purification. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Core Challenges & Quantitative Impact

To effectively purify these derivatives, one must first understand the causality behind their chromatographic behavior. The table below summarizes the primary challenges, their physicochemical origins, and actionable resolutions.

Purification ChallengePhysicochemical CauseChromatographic ImpactRecommended Resolution
Severe Tailing Secondary interactions between basic nitrogens and acidic silanol groups (pKa ~4.5) on silica.Peak asymmetry factor ( As​ ) > 2.5; poor resolution.1-2% Triethylamine (TEA) in mobile phase or amine-functionalized silica.
Regioisomer Co-elution N1 vs. N2 alkylation yields isomers with nearly identical dipole moments and polarities. ΔRf​ < 0.05 on normal phase TLC.Isocratic reverse-phase HPLC or shallow gradient (e.g., 5% to 95% MeCN).
Apparent Peak Broadening Rapid tautomeric interconversion (1H ⇌ 2H ⇌ 7H) on the column timescale 4.Broad, undulating baseline peaks; poor theoretical plate count ( N ).Lowering column temperature or shifting to acidic reverse-phase (0.1% TFA) to lock protonation state.
Poor Solubility High crystal lattice energy and strong intermolecular H-bonding ( π−π stacking) 2.Column precipitation; over-pressurization.Solid-load pre-packing (Celite/Silica) or DMSO injection for Prep-HPLC.

Purification Workflow & Decision Tree

PurificationWorkflow A Crude Pyrazolo[3,4-b]pyridine B Solubility Assessment A->B C Normal Phase Flash (Hexane/EtOAc + 1% TEA) B->C High Solubility D Reverse Phase Prep-HPLC (H2O/MeCN + 0.1% TFA) B->D Low Solubility E Regioisomer Check (N1 vs N2 Alkylation) C->E D->E F Isocratic Prep-HPLC E->F Regioisomers Detected G Pure Target Compound E->G Single Isomer F->G

Decision tree for the purification and regioisomer resolution of pyrazolo[3,4-b]pyridines.

Troubleshooting Guides & FAQs

Q1: My pyrazolo[3,4-b]pyridine derivative streaks severely on standard silica gel, even with highly polar eluents like DCM/MeOH. How can I achieve a sharp elution profile? Scientist's Insight: The streaking is rarely a polarity issue; it is a direct result of acid-base interactions. The basic nitrogens in the pyrazolo[3,4-b]pyridine core interact strongly with the unendcapped, acidic silanol groups on standard silica gel. This creates a mixed-mode retention mechanism (partitioning + ion exchange). Actionable Solution: You must suppress silanol ionization or mask the basic nitrogens. Add 1% to 2% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc) 56. Crucially, pre-equilibrate the column with 3 column volumes (CV) of the TEA-containing solvent to neutralize the active sites before loading the crude mixture.

Q2: During N-alkylation, I generate a mixture of N1 and N2 regioisomers. They co-elute on flash chromatography. How can I resolve and identify them? Scientist's Insight: Alkylation of the pyrazole ring often yields a thermodynamic and kinetic mixture of N1 and N2 regioisomers due to tautomerism 78. Because their solvent-accessible surface areas are nearly identical, normal-phase silica struggles to differentiate them. Actionable Solution: Transition to Reverse-Phase Preparative HPLC (RP-HPLC). Use an ODS (C18) column with a shallow gradient (e.g., 5% to 95% CH3​CN in water containing 0.1% trifluoroacetic acid over 20-30 minutes) 3. Do not rely on LCMS for identification, as both isomers have identical masses. Instead, use 2D NMR ( 1H , 13C -HMBC). The N1-alkylated isomer will show a strong three-bond connectivity ( 3J ) between the alkyl CH2​ protons and the pyrazole C-5 carbon, definitively distinguishing it from the N2 isomer 8.

Q3: My compound precipitates at the top of the flash column when using Hexane/EtOAc, causing over-pressurization. What is the best loading strategy? Scientist's Insight: Pyrazolo[3,4-b]pyridines, especially those with planar aromatic substituents designed for intercalation or deep hydrophobic pocket binding, exhibit strong π−π stacking and intermolecular hydrogen bonding 29. Liquid loading in DCM or DMF causes band broadening or column crash when the solvent mixes with the non-polar mobile phase. Actionable Solution: Utilize Dry Loading (Solid Deposition) . Dissolve the crude mixture in a volatile, high-solubility solvent (e.g., THF or DCM/MeOH). Add silica gel or Celite (1:3 ratio by weight to the crude). Evaporate the solvent completely under reduced pressure to yield a free-flowing powder, and pack this powder into a dry-loading cartridge.

Validated Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Purpose: To isolate highly basic pyrazolo[3,4-b]pyridines without tailing, ensuring high recovery.

  • Solvent Preparation: Prepare the mobile phase gradient (e.g., Cyclohexane/Ethyl Acetate) and add exactly 1.0% (v/v) Triethylamine (TEA) to both Solvent A and Solvent B 5.

  • Column Equilibration: Flush a standard 300–400 mesh silica gel column with 3 Column Volumes (CV) of the initial gradient mixture (e.g., 90:10 Cyclohexane/EtOAc + 1% TEA) to deactivate acidic silanols.

  • Sample Loading: Dry-load the crude mixture onto Celite to prevent solvent-front distortion.

  • Elution: Run a gradient from 10% to 60% EtOAc over 15 CV. Monitor via UV absorption at 214 nm and 254 nm.

  • Self-Validation Step: Spot the collected fractions on a TLC plate pre-treated with 1% TEA in Hexane. A single, symmetrical, non-streaking spot under short-wave UV (254 nm) confirms the suppression of secondary interactions and successful isolation.

  • Post-Purification: Co-evaporate the pooled fractions with toluene (2 x 10 mL) under reduced pressure to azeotropically remove residual TEA.

Protocol B: Reverse-Phase Preparative HPLC for Regioisomer Separation

Purpose: To separate and definitively identify N1 and N2 alkylation regioisomers.

  • System Setup: Equip the Prep-HPLC with a preparative C18 column (e.g., YMC ODS3, 50 mm × 4.6 mm, 5 µm) 3.

  • Mobile Phase: Solvent A: H2​O

    • 0.1% TFA; Solvent B: CH3​CN
    • 0.1% TFA. Causality Note: The TFA ensures the basic nitrogens remain fully protonated, locking the tautomeric state and sharpening the peaks.
  • Sample Injection: Dissolve the regioisomer mixture in DMSO to ensure complete dissolution without peak distortion.

  • Gradient Design: Run a shallow gradient: hold at 5% B for 2 min, then ramp to 50% B over 20 min.

  • Self-Validation Step: Lyophilize the separated fractions and subject them to 1H , 13C -HMBC NMR. The presence of a strong three-bond connectivity ( 3J ) between the alkyl CH2​ protons and the pyrazole C-5 carbon validates the fraction as the N1-isomer, while its absence (or connectivity to C-3) validates the N2-isomer 8.

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Optimization

Technical Support Center: Stability &amp; Handling of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol when stored and handled in Dimethyl Sulfoxide (DMSO).

This compound features an electron-deficient pyrazolo[3,4-b]pyridine core, an activated 6-chloro substituent, and a 4-hydroxyl group capable of tautomerization. Understanding the interplay between these structural features and the unique solvent properties of DMSO is critical for maintaining experimental reproducibility and compound integrity.

Part 1: Core Principles & Mechanistic Causality

To troubleshoot effectively, you must understand why this specific molecule degrades or precipitates in DMSO.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) Vulnerability: The 6-chloro group is positioned adjacent to the pyridine nitrogen (N7). This nitrogen acts as an electron-withdrawing sink, stabilizing the Meisenheimer complex intermediate during nucleophilic attack[1]. If your DMSO absorbs atmospheric moisture, the 6-chloro group becomes highly susceptible to hydrolysis, replacing the chlorine atom with a hydroxyl group[2].

  • Hygroscopicity and the Amorphous-to-Crystalline Transition: DMSO is notoriously hygroscopic. When you initially dissolve this compound, it enters a metastable, amorphous solvated state. As DMSO absorbs water—particularly during repeated freeze-thaw cycles—the solvent's thermodynamic profile shifts. The compound is forced into a lower-energy, highly insoluble crystalline lattice, leading to rapid precipitation[3][4].

  • Hydrogen Bonding and Tautomerization: The 4-ol group can tautomerize to a 4-oxo (pyridone-like) state. Because DMSO is a powerful hydrogen-bond acceptor, it strongly influences this tautomeric equilibrium, which can unexpectedly shift your UV-Vis absorbance maxima during concentration assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate after a few freeze-thaw cycles, even if it was perfectly clear when I made the stock? A: This is a thermodynamic failure driven by water uptake. When you open a DMSO stock tube, atmospheric moisture condenses into the solvent. Water drastically depresses the freezing point of DMSO and disrupts its solvation capacity[3]. During the freezing process, ice crystals form, excluding the compound and forcing it to nucleate. By the time you thaw the sample, the compound has transitioned from a kinetically soluble amorphous state to a thermodynamically stable crystalline state that is exceptionally difficult to redissolve[4].

Q2: Is the 6-chloro group chemically stable in DMSO at room temperature? A: Only if the DMSO is strictly anhydrous. Large-scale stability studies demonstrate that diverse compounds stored in DMSO at room temperature have a 92% probability of remaining intact at 3 months, but this drops to 52% by 1 year[5][6]. For 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, ambient thermal energy combined with trace water will catalyze SN​Ar hydrolysis, converting your active molecule into an inactive 6-hydroxyl degradation product[1][2].

Q3: How should I store my master stocks to prevent these issues? A: Abandon plate-based storage if you are performing frequent "cherry-picking," as this exposes the entire plate to moisture and thermal cycling[7]. Instead, aliquot your master stock into single-use, argon-purged polypropylene tubes. Store them at -20°C and discard any aliquot that has undergone more than 5 freeze-thaw cycles[8].

Part 3: Quantitative Stability Data

The following tables summarize the expected degradation and physical loss profiles for heterocyclic compounds in DMSO, providing a baseline for your quality control schedules.

Table 1: Probability of Compound Integrity in DMSO at Room Temperature
Storage DurationProbability of IntegrityMechanistic Causality / Notes
3 Months 92%Initial degradation is slow, driven primarily by ambient moisture uptake upon opening[5].
6 Months 83%Hydrolysis of labile groups (e.g., activated 6-chloro substituents) accelerates as water concentration in DMSO increases[6].
12 Months 52%Significant structural loss; SN​Ar and oxidation products dominate the solution[5].
Table 2: Impact of Freeze-Thaw Cycles on DMSO Stock Solutions
Cycle CountObserved ImpactMechanistic Cause
1 - 5 Cycles Negligible loss (<5%)The compound remains in a metastable amorphous state; water uptake is minimal if handled quickly[7].
10 Cycles >10% concentration dropSynergistic effect of water uptake and ice crystal formation forces the compound out of solution[7][8].
>15 Cycles Severe precipitationComplete transition to a lower-energy, insoluble crystalline lattice[3][4].

Part 4: Troubleshooting Workflow

Use the following logical pathway to diagnose and resolve unexpected loss of assay activity or visible precipitation in your DMSO stocks.

TroubleshootingWorkflow Start Issue: Loss of Assay Activity or Visible Particulates CheckVisual Visual Inspection (Is there a precipitate?) Start->CheckVisual PrecipitateYes Yes: Precipitation CheckVisual->PrecipitateYes Cloudy/Pellet PrecipitateNo No: Clear Solution CheckVisual->PrecipitateNo Clear HeatSonicate Incubate 37°C + Sonicate (10-15 mins) PrecipitateYes->HeatSonicate LCMS Run LC-MS Analysis Check for S_NAr Hydrolysis PrecipitateNo->LCMS CheckDissolve Did it redissolve? HeatSonicate->CheckDissolve CheckDissolve->LCMS Yes (Verify integrity) Discard Discard Stock. Prepare fresh in anhydrous DMSO. CheckDissolve->Discard No (Irreversible) Degradation Degradation Detected (Cl replaced by OH) LCMS->Degradation NoDegradation Compound Intact LCMS->NoDegradation Degradation->Discard Aliquot Aliquot into single-use tubes. Store at -20°C under Argon. NoDegradation->Aliquot

Workflow for diagnosing and resolving precipitation or degradation of pyrazolopyridines in DMSO.

Part 5: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely on visual inspection alone. Use the following self-validating protocols to rescue and verify your compounds.

Protocol 1: Rescuing Precipitated Stocks

Objective: Safely redissolve precipitated 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol without inducing thermal degradation. Causality: Gentle heating increases kinetic energy to overcome the lattice energy of the crystalline precipitate without providing enough activation energy to trigger SN​Ar hydrolysis[9]. Cavitation bubbles from sonication physically disrupt the crystalline lattice, accelerating the return to a solvated state[4].

  • Visual Inspection: Confirm the presence of a cloudy suspension or crystalline pellet at the bottom of the tube. Do not pipette the solution, as you will draw an inaccurate concentration.

  • Controlled Heating: Place the tightly sealed tube in a 37°C water bath for exactly 10 minutes. Do not exceed 40°C, as higher temperatures in wet DMSO will rapidly accelerate hydrolysis.

  • Mechanical Agitation: Apply contact sonication or vigorous vortexing for 2 to 5 minutes[9].

  • Validation: Once visually clear, you must proceed immediately to Protocol 2. Never assume a rescued stock is chemically intact; the precipitate could have been an insoluble degradation byproduct.

Protocol 2: LC-MS Integrity Assay for Hydrolysis Detection

Objective: Validate whether the activated 6-chloro group has undergone nucleophilic aromatic substitution ( SN​Ar ) by water. Causality: The parent compound (containing the chloro group) is highly lipophilic and will elute later on a reverse-phase column. If hydrolysis has occurred, the replacement of chlorine with a hydroxyl group significantly increases the molecule's polarity, causing it to elute earlier.

  • Sample Preparation: Dilute the rescued DMSO stock 1:1000 in LC-MS grade Acetonitrile/Water. Why? This quenches any ongoing degradation reactions and dilutes the DMSO to prevent severe ionization suppression in the mass spectrometer source.

  • Internal Standard Addition: Spike the sample with a structurally stable internal standard (e.g., a non-halogenated pyrazole) at a known concentration. This creates a self-validating system to normalize any fluctuations in injection volume or ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in 0.1% Formic Acid over 5 minutes.

  • Mass Spectrometry Detection (Positive Ion Mode):

    • Extract the ion chromatogram (EIC) for the parent mass [M+H]+ at m/z ~198.0 .

    • Extract the ion chromatogram for the expected hydrolysis product [M−Cl+OH+H]+ at m/z ~180.1 .

  • Data Validation & Decision: Integrate the peaks. If the area of the m/z 180.1 peak exceeds 5% of the total integrated area, the stock has degraded beyond acceptable limits. Discard the tube and prepare a fresh solution using new, anhydrous DMSO.

References

  • Kozikowski, B. A., et al. "The effect of room-temperature storage on the stability of compounds in DMSO." Journal of Biomolecular Screening, 2003.[Link]

  • Kozikowski, B. A., et al. "The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO." ResearchGate, 2003.[Link]

  • American Chemical Society. "News in Brief: Sample stability during freeze-thaw." ACS Publications, 2001.[Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Whitepapers. [Link]

  • Lipinski, C. A. "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." Ziath / LRIG Presentation, 2005.[Link]

  • Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 2003.[Link]

  • Grokipedia. "3-Chloropyridine - Stability and Reactivity." Grokipedia. [Link]

  • ResearchGate. "Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4Halo8-quinolinols." ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Pyrazolo[3,4-b]pyridine Cyclization Optimization

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The pyrazolo[3,4-b]pyridine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The pyrazolo[3,4-b]pyridine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and anticancer agents[1]. However, synthesizing this bicyclic system—typically via the cyclization of 5-aminopyrazoles with 1,3-dicarbonyls or alkynyl aldehydes—presents significant challenges regarding regioselectivity, intermediate stalling, and thermodynamic control.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize your reaction conditions.

Part 1: Mechanistic Troubleshooting & FAQs

FAQ 1: Regioselectivity & Scaffold Design

Question: Why am I observing the formation of pyrazolo[1,5-a]pyrimidines instead of the desired pyrazolo[3,4-b]pyridines when reacting 5-aminopyrazoles with 1,3-dicarbonyls?

Causality: The 5-aminopyrazole precursor possesses three competitive nucleophilic sites: the exocyclic -NH₂, the endocyclic N1, and the C4 carbon. Under neutral or basic conditions, the nitrogen atoms (N1 and -NH₂) act as the primary kinetic nucleophiles. This leads to a rapid N-N dinucleophilic cyclization that yields the undesired pyrazolo[1,5-a]pyrimidine regioisomer[2]. To selectively synthesize the pyrazolo[3,4-b]pyridine core, you must force the initial nucleophilic attack to occur at the C4 position.

Resolution: Shift the reaction to thermodynamic control by employing acidic conditions (e.g., p-toluenesulfonic acid in aqueous ethanol, or glacial acetic acid). Acid protonates the 1,3-dicarbonyl compound, enhancing its electrophilicity and promoting a Michael-type C-C bond formation at the highly nucleophilic C4 position of the pyrazole[3]. Following this intermediate formation, the exocyclic -NH₂ undergoes intramolecular condensation with the remaining carbonyl group to close the pyridine ring[3].

Mechanism SM 5-Aminopyrazole + 1,3-Dicarbonyl PathA Path A: N1 & NH2 Attack (Kinetic/Basic) SM->PathA Uncatalyzed / Base PathB Path B: C4 & NH2 Attack (Thermodynamic/Acidic) SM->PathB Acid Catalyst (p-TSA, AcOH) ProdA Pyrazolo[1,5-a]pyrimidine (Undesired Isomer) PathA->ProdA N-N Dinucleophilic Cyclization ProdB Pyrazolo[3,4-b]pyridine (Desired Scaffold) PathB->ProdB C-C Michael Addition + Condensation

Mechanistic divergence in 5-aminopyrazole cyclization based on catalytic conditions.

FAQ 2: Managing Unsymmetrical Electrophiles

Question: How can I predict and control regioselectivity when using unsymmetrical 1,3-dicarbonyls or α,β-unsaturated ketones?

Causality: If the 1,3-dicarbonyl compound is nonsymmetrical, two different pyrazolo[3,4-b]pyridine regioisomers can form depending on which carbonyl is attacked first by the C4 carbon[3]. The regioselectivity is strictly governed by the relative electrophilicity of the two carbonyl groups.

Resolution: If the electrophilicity difference is significant (e.g., a ketone vs. an aldehyde or ester), regioselectivity can naturally exceed 80%[3]. For α,β-unsaturated ketones, the sp² carbon β to the carbonyl acts as the primary Michael acceptor for the initial attack, followed by cyclization and spontaneous oxidation to aromatize the pyridine ring[3].

FAQ 3: Driving Cyclization with Alkynyl Aldehydes

Question: My cyclization using 5-aminopyrazoles and alkynyl aldehydes stalls at the uncyclized intermediate. How do I drive the 6-endo-dig cyclization?

Causality: The C≡C triple bond in alkynyl aldehydes is often insufficiently electrophilic to undergo spontaneous intramolecular attack by the weakly nucleophilic pyrazole -NH₂ group after the initial C-C bond formation.

Resolution: Implement a switchable C≡C bond activation strategy. Adding 1.0 equivalent of molecular Iodine (I₂) or N-Bromosuccinimide (NBS) in DMF at 80 °C activates the alkyne by forming a halonium ion intermediate[1]. This lowers the LUMO energy, facilitating a rapid cascade 6-endo-dig cyclization[1]. This not only drives the reaction to completion but also yields highly valuable halogen-functionalized pyrazolo[3,4-b]pyridines (at the C6 position) that can be utilized for downstream cross-coupling[1].

FAQ 4: Optimizing Multicomponent Reactions (MCRs)

Question: Thermal heating for my multicomponent pyrazolo[3,4-b]pyridine synthesis results in poor yields and complex degradation profiles. How can I optimize this?

Causality: Extended thermal heating in multicomponent systems often leads to the decomposition of sensitive intermediates (like arylglyoxals) or the irreversible trapping of Knoevenagel adducts before the final cyclization can occur.

Resolution: Transition to microwave-assisted synthesis. Performing the reaction under microwave irradiation (e.g., 120 °C for 15 minutes) in glacial acetic acid or under solvent-free conditions drastically accelerates the[3+2+1]/[3+2] bicyclization process[4]. This approach provides excellent control over the spatial configuration of exocyclic double bonds and boosts yields from <40% to 63-74%[4].

Part 2: Quantitative Data & Condition Comparison

The following table summarizes the optimal parameters for various pyrazolo[3,4-b]pyridine synthetic routes based on empirical data.

ReactantsCatalyst / PromoterSolventTemp / TimeYield RangeRegioselectivity Focus
5-Aminopyrazole + 1,3-Dicarbonyl p-TSA (Acidic)Aqueous EtOHReflux, 3-6 h70-85%Inhibits [1,5-a]pyrimidine formation[2]
5-Aminopyrazole + Alkynyl Aldehyde I₂ or NBSDMF80 °C, 2-4 h68-81%C6-halogenated [3,4-b]pyridine[1]
5-Aminopyrazole + Arylglyoxal + Dione None (Microwave)Glacial AcOHMW 120 °C, 15 min63-74%Stereoselective multicyclic scaffolds[4]
5-Aminopyrazole + β-halovinyl aldehyde Pd(OAc)₂ / PPh₃Solvent-freeMW, 5-10 min80-92%High regioselectivity for 6-substituted[2]

Part 3: Troubleshooting Workflow

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / NMR) Issue1 Issue: Regioisomer Formation (Pyrazolo[1,5-a]pyrimidine) Start->Issue1 Issue2 Issue: Incomplete Conversion (Stalled Intermediate) Start->Issue2 Issue3 Issue: Poor Yield / Decomposition Start->Issue3 Fix1 Action: Switch to Acidic Conditions (p-TSA, AcOH) to direct C4 attack Issue1->Fix1 Fix2 Action: Add Electrophilic Activator (I2, NBS, or Ag catalyst) Issue2->Fix2 Fix3 Action: Switch to Microwave Irradiation (Solvent-free or AcOH, 15 min) Issue3->Fix3 Success Optimized Pyrazolo[3,4-b]pyridine Cyclization Fix1->Success Fix2->Success Fix3->Success

Troubleshooting workflow for optimizing pyrazolo[3,4-b]pyridine reaction conditions.

Part 4: Self-Validating Experimental Protocol

Standardized Protocol: Iodine-Mediated 6-Endo-Dig Cyclization

Objective: Synthesis of 6-iodo-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes.

This protocol features built-in analytical checkpoints to ensure the reaction proceeds via the correct mechanistic pathway rather than decomposing.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-aminopyrazole (0.5 mmol) and the desired alkynyl aldehyde (0.5 mmol) in 2.0 mL of anhydrous DMF[1].

  • Alkyne Activation: Add molecular Iodine (I₂, 0.5 mmol, 1.0 equiv) to the mixture[1].

    • Causality Check: The addition of I₂ is critical. It forms an iodonium ion across the alkyne, rendering it highly susceptible to intramolecular nucleophilic attack by the pyrazole amine, preventing the reaction from stalling at the uncyclized intermediate.

  • Reaction Execution: Stir the mixture at 80 °C for 2-4 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). Look for the disappearance of the starting materials and the emergence of a highly UV-active spot with a lower Rf value, indicating the aromatized pyrazolo[3,4-b]pyridine.

  • Quenching & Extraction: Cool the reaction vessel to room temperature. Quench the unreacted iodine by adding saturated aqueous Na₂S₂O₃ (5 mL) until the characteristic iodine color dissipates. Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography.

  • Analytical Confirmation:

    • Self-Validation (NMR): In the ¹H NMR spectrum of the purified product, verify the exact disappearance of the pyrazole C4-H proton (typically found around 5.5-6.5 ppm in the starting 5-aminopyrazole). The absence of this peak confirms that the critical C-C bond formation occurred at the C4 position, successfully yielding the[3,4-b]pyridine scaffold.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches Source: National Institutes of Health (NIH) / MDPI URL:[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation Troubleshooting for 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol , a critical heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol , a critical heterocyclic intermediate frequently utilized in the synthesis of SIK2, TAM, and MET kinase inhibitors [1, 2].

Due to its highly functionalized pyrazolo-pyridine core, this compound exhibits specific chemical liabilities under stress conditions. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you identify, quantify, and prevent degradation in your workflows.

Mechanistic Insights: Why Does Degradation Occur?

Understanding the intrinsic reactivity of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is the first step in preventing its degradation. The molecule possesses three primary structural liabilities:

  • The Activated 6-Chloro Substituent (Hydrolytic Liability): The chlorine atom at the C6 position is highly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen (N7) and the fused pyrazole ring. Under alkaline or strongly acidic aqueous conditions, this position readily undergoes Nucleophilic Aromatic Substitution (SNAr) , displacing the chloride ion to form a 6-hydroxy derivative (which can tautomerize to a pyridin-dione) [4].

  • Electron-Rich Heteroatoms (Oxidative Liability): The basic nitrogens within the pyrazole and pyridine rings are susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides, leading to N-oxide formation.

  • Conjugated Pi-System (Photolytic Liability): The extended aromatic system absorbs strongly in the UV range, making it prone to radical-induced dechlorination or ring-cleavage when exposed to ambient or UV light over prolonged periods [3].

Troubleshooting & FAQs

Q1: During the basic workup of my reaction, my LC-MS shows a new major peak with a -18 Da mass shift. What is this impurity? A1: This is the classic signature of SNAr hydrolysis. The 6-chloro group (atomic mass ~35.5 Da) has been displaced by a hydroxyl group (mass ~17 Da), resulting in a net loss of ~18 Da (m/z shifts from 198.0 [M+H]+ to 180.0 [M+H]+). To prevent this, avoid prolonged exposure to strong aqueous bases (like NaOH or KOH) during workup. Quench with a mild buffer (e.g., saturated NH4Cl) instead.

Q2: I stored a stock solution of the compound in THF on the benchtop for a week. Now I see a +16 Da impurity. How did this happen? A2: Ethereal solvents like THF naturally form peroxides over time when exposed to air and light. These trace peroxides have oxidized one of the ring nitrogens (likely the pyridine N7), forming an N-oxide (+16 Da). Solution: Always store stock solutions in peroxide-free, stabilized solvents (or DMSO) under an inert argon atmosphere at 2–8°C.

Q3: How can I ensure my HPLC method is "stability-indicating" for this specific compound? A3: A valid Stability-Indicating Method (SIM) must achieve baseline resolution (Rs > 1.5) between the parent peak and the critical pair (usually the 6-hydroxy degradant, which is more polar and elutes earlier on a C18 column). You must perform a forced degradation study (see protocol below) and verify that the mass balance is ≥95% (Area of Parent + Area of Degradants ≈ Total Initial Area).

Visualizing the Degradation Logic

Pathways Parent 6-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridin-4-ol (m/z 198.0 [M+H]+) Hydrolysis 6-hydroxy derivative (m/z 180.0 [M+H]+) SNAr Substitution Parent->Hydrolysis H2O / OH- (Alkaline/Acid) Oxidation N-oxide derivative (m/z 214.0 [M+H]+) N-Oxidation Parent->Oxidation H2O2 / O2 (Oxidative) PhotoDeg Dechlorinated / Cleaved Complex Mixture Parent->PhotoDeg UV Light (Photolytic)

Primary degradation pathways: SNAr hydrolysis, N-oxidation, and photolytic cleavage.

Standardized Forced Degradation Protocol

To confidently track the stability of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, implement this self-validating forced degradation workflow. This protocol ensures that your analytical methods can detect all relevant breakdown products [3].

Step-by-Step Methodology

Phase 1: Sample Preparation & Stressing

  • Stock Solution Formulation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile (ACN).

  • Acid Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. (Note: Base hydrolysis is much faster due to SNAr vulnerability).

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H2O2. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose 2.0 mL of stock solution in a quartz cuvette to UV light (1.2 million lux hours and 200 Wh/m²) per ICH Q1B guidelines.

Phase 2: Quenching (Critical for Self-Validation) Causality Note: If samples are not neutralized, degradation will continue in the autosampler, skewing your quantitative mass balance. 6. Neutralize the Acid sample with 1.0 mL of 0.1 N NaOH. 7. Neutralize the Base sample with 1.0 mL of 0.1 N HCl. 8. Quench the Oxidative sample with 100 µL of saturated sodium thiosulfate to neutralize residual peroxides.

Phase 3: LC-HRMS Analysis 9. Dilute all quenched samples to a theoretical concentration of 100 µg/mL using the mobile phase. 10. Inject onto a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). 11. Validation Check: Calculate the Mass Balance. The sum of the integrated areas of the parent and all degradant peaks must be between 95% and 105% of the unstressed control area. If it is lower, degradants are either not eluting or lack a UV chromophore (requiring MS or CAD detection).

Workflow Start Prepare 1.0 mg/mL API Stock in ACN Acid Acid Stress 0.1N HCl, 60°C, 24h Start->Acid Base Base Stress 0.1N NaOH, 60°C, 4h Start->Base Ox Oxidative Stress 3% H2O2, RT, 24h Start->Ox Photo Photolytic Stress UV/Vis (ICH Q1B) Start->Photo Quench Neutralization / Quenching (Stops degradation for accurate mass balance) Acid->Quench Base->Quench Ox->Quench Photo->Quench Analysis LC-HRMS Analysis Verify Mass Balance (95-105%) Quench->Analysis

Workflow for forced degradation profiling and stability-indicating method (SIM) development.

Quantitative Data: Expected Degradation Profile

The following table summarizes the anticipated degradation behavior of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol based on empirical stress testing of pyrazolo-pyridine scaffolds[3, 4].

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradant Identifiedm/z Shift ([M+H]+)
Control ACN (Unstressed)24 h / RT< 0.5%NoneN/A
Acidic 0.1 N HCl24 h / 60°C10 - 15%6-hydroxy derivative-18.0 Da (180.0)
Alkaline 0.1 N NaOH4 h / 60°C40 - 60%6-hydroxy derivative-18.0 Da (180.0)
Oxidative 3% H2O224 h / RT15 - 25%N-oxide derivative+16.0 Da (214.0)
Thermal Solid State7 Days / 80°C< 2.0%None (Thermally Stable)N/A
Photolytic UV Light (ICH Q1B)1.2M lux hours5 - 10%Dechlorinated dimerComplex

Note: The extreme vulnerability to alkaline conditions dictates that all formulation and synthesis steps should avoid high pH environments (> pH 9) whenever possible.

References

  • Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
  • PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES.
  • Stress Degradation Studies of Riociguat, Development of Validated Stability Indicating Method, Identification, Isolation and Characterization of Degradation Products by LC-HR-MS/MS and NMR Studies. Indian Journal of Pharmaceutical Education and Research.[Link]

  • Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening. Journal of Medicinal Chemistry.[Link]

Troubleshooting

Pyrazolopyridine Synthesis Support Center: Troubleshooting &amp; Methodology Guide

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. As a Senior Application Scientist, I have designed this portal to address the most pervasive bottlenecks encountered when constructing these privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. As a Senior Application Scientist, I have designed this portal to address the most pervasive bottlenecks encountered when constructing these privileged medicinal chemistry scaffolds.

The synthesis of pyrazolopyridines—whether the [3,4-b], [4,3-c], or [1,5-a] congeners—is notoriously plagued by competing reaction pathways. Because these aza-fused systems contain multiple nucleophilic nitrogen atoms and rely on multi-electrophilic condensation partners, minor deviations in solvent, pH, or steric bulk can drastically shift the reaction trajectory. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure your syntheses remain robust and reproducible.

Diagnostic Decision Tree: Common Synthesis Bottlenecks

G Start Pyrazolopyridine Synthesis Bottlenecks Side1 Regioisomer Mixtures (e.g., [3,4-b] vs[1,5-a]) Start->Side1 Side2 Enamine Hydrolysis (Yield < 20%, M+18 peak) Start->Side2 Side3 Polyalkylation (N1/N2 mixtures) Start->Side3 Cause1 Competing Electrophilicities in 1,3-Dicarbonyls Side1->Cause1 Cause2 Protic Solvents (MeOH) or Adventitious Water Side2->Cause2 Cause3 Unprotected Tautomeric Nitrogens Side3->Cause3 Fix1 Use Enamine Intermediates or N-Oxide Tosylhydrazones Cause1->Fix1 Fix2 Switch to Anhydrous DCM Monitor by LCMS Cause2->Fix2 Fix3 Boc/THP Protection Use CsF as Base Cause3->Fix3

Diagnostic flowchart mapping pyrazolopyridine side reactions to their root causes and solutions.

Module 1: The Regioselectivity Problem (Isomeric Mixtures)

Q: When condensing 5-aminopyrazoles with 1,3-dicarbonyls, I consistently isolate an inseparable mixture of regioisomers. How do I control the cyclization direction?

The Causality: This is the most common failure point in classical pyrazolopyridine synthesis. The reaction is driven by the attack of two nucleophilic centers (the endocyclic pyrazole nitrogen and the exocyclic amine) on two electrophilic centers (the 1,3-dicarbonyl carbons). If the 1,3-dicarbonyl compound is unsymmetrical and the electrophilicity of the two carbonyl groups is similar, the reaction lacks a thermodynamic or kinetic bias, resulting in near 50:50 mixtures of regioisomers (e.g., pyrazolo[3,4-b]pyridines vs. pyrazolo[1,5-a]pyrimidines)[1].

The Solution: To achieve absolute regiocontrol, you must abandon symmetrical or poorly biased 1,3-dielectrophiles. Instead, utilize an enamine intermediate strategy or cyclize pyridine N-oxide tosylhydrazones. The latter proceeds under remarkably mild conditions (room temperature) and eliminates the need for a pre-installed leaving group on the pyridine ring, allowing the regioselectivity to be controlled by simply varying the electrophile/solvent combination[2]. For pyrazolo[1,5-a]pyridines specifically, utilizing a versatile enamine intermediate allows for complete regioselective cyclization[3].

Module 2: Enamine Hydrolysis & Incomplete Cyclization

Q: I am using a two-step protocol to synthesize substituted pyrazolo[1,5-a]pyridines via an enamine intermediate, but my yields are stuck below 20%. LCMS shows a major byproduct with an [M+18] mass. What is happening?

The Causality: The [M+18] mass is the definitive hallmark of enamine hydrolysis[4]. During the critical ring-closure step, the highly reactive enamine (or iminium) intermediate acts as a prime target for nucleophilic attack by protic solvents or adventitious water. This parasitic side reaction outcompetes the desired intramolecular cyclization, leading to a cleaved, linear byproduct[4]. In related aza-fused systems, trapping these intermediates with water can even trigger a complete retro-Mannich cascade rearrangement, destroying the heterocyclic core entirely[5].

Quantitative Solvent Impact on Cyclization Yield: To demonstrate the causality of solvent choice, consider the following data tracking the cyclization of 5-bromopyridyl acetate enamine intermediates[4]. Protic solvents directly correlate with catastrophic yield drops due to hydrolysis.

SolventDielectric Constant (ε)Primary Side ReactionIsolated Yield (%)
DCM 8.93None (Optimal)~50 - 65%
DMF 36.7Trace Hydrolysis~40%
THF 7.58Trace Hydrolysis~35%
MeOH 32.7Severe Enamine Hydrolysis< 15%
DMSO 46.7Severe Enamine Hydrolysis< 10%
Self-Validating Protocol: Anhydrous Enamine Cyclization

To suppress hydrolysis, the cyclization must be treated as an air- and moisture-sensitive operation.

  • Preparation: Flame-dry all glassware. Dissolve the crude enamine intermediate in strictly anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Activation: Add the activating agent (e.g., POCl₃ or specific Lewis acids, depending on the substrate) dropwise at 0 °C to prevent thermal degradation of the enamine.

  • Cyclization: Allow the reaction to warm to room temperature.

  • Validation Checkpoint (LCMS): Pull a 10 µL aliquot, quench in dry acetonitrile, and run LCMS.

    • Pass: A single major peak corresponding to the exact mass of the cyclized pyrazolo[1,5-a]pyridine [M+H]⁺.

    • Fail: The presence of an [M+18]⁺ peak indicates water intrusion. If observed, immediately add molecular sieves (4Å) to the reaction mixture to salvage the remaining unreacted intermediate.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ only after complete consumption of the starting material is confirmed.

Module 3: Polyalkylation and N-Alkylation Ambiguity

Q: When attempting to functionalize the pyrazole core of my pyrazolo[3,4-b]pyridine, I get a messy mixture of N1-alkylated, N2-alkylated, and polymeric products. How can I achieve clean mono-alkylation?

The Causality: The pyrazole ring exists in a dynamic tautomeric equilibrium. Both the N1 and N2 positions are accessible for electrophilic attack. Furthermore, the strong bases (like NaH or KOH) typically used to deprotonate the pyrazole core can strip protons from exocyclic amines or other sensitive functional groups, leading to indiscriminate polyalkylation.

The Solution: You must temporarily break the symmetry and mask the reactivity of the core using an N-protection strategy. Protecting the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) or tetrahydropyranyl (THP) group prevents these undesirable side reactions[6].

Self-Validating Protocol: Regioselective Boc-Protection
  • Reaction Setup: Suspend the pyrazolopyridine in anhydrous Acetonitrile (MeCN). Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP)[6].

  • Kinetic vs. Thermodynamic Control: Initially, the reaction will form a kinetic mixture of both N1-Boc and N2-Boc protected isomers.

  • Equilibration: Heat the mixture to 50 °C for 4–6 hours. The thermal energy allows the sterically hindered kinetic product to revert and equilibrate to the thermodynamically stable N1-Boc isomer[6].

  • Validation Checkpoint (NMR): Isolate the product and run a crude ¹H NMR.

    • Pass: You will observe a sharp, integrated 9H singlet around 1.6 ppm (Boc group) and a definitive shift in the adjacent pyrazole C-H proton, confirming uniform N1 protection.

    • Fail: Multiple distinct 9H singlets indicate incomplete equilibration; resume heating.

  • Downstream Alkylation: Proceed with your desired functionalization. Crucial Note: Use anhydrous Cesium Fluoride (CsF) as your base during subsequent alkylations. Stronger bases (like alkoxides) will prematurely cleave the Boc group, regenerating the polyalkylation problem[6].

References
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones Source: National Institutes of Health (NIH) URL:[Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Source: Organic Letters (ACS Publications) URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL:[Link]

  • A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement Source: Australian Journal of Chemistry (ConnectSci) URL:[Link]

  • Expedient Synthesis of 3-Alkoxymethyl- and 3-Aminomethyl-Pyrazolo[3,4-b]pyridines Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling up the synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling up the synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 2091549-02-7)[1]. This compound serves as a critical scaffold in the development of novel antiproliferative and anticancer agents[2][3].

Transitioning from milligram-scale discovery chemistry to multigram or kilogram process chemistry introduces non-linear challenges in heat transfer, regioselectivity, and product isolation. This guide provides field-validated protocols, mechanistic troubleshooting, and self-validating workflows to ensure high-fidelity scale-up.

Process Workflow & Mechanistic Pathway

The synthesis relies on a modified Gould-Jacobs cyclization followed by regioselective halogenation and hydrolysis.

Fig 1: Scale-up synthesis workflow for 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Step-by-Step Scale-Up Methodology

The following protocol is designed as a self-validating system . Each step contains physical or chemical checkpoints that independently verify the success of the reaction before proceeding.

Phase A: Condensation and Thermal Cyclization (Gould-Jacobs)
  • Enamine Formation: Charge a continuous stirred-tank reactor (CSTR) with 5-amino-1,3-dimethylpyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat to 150 °C.

    • Self-Validation Check: The reaction mixture will transition from a clear yellow solution to a deep amber suspension. The evolution of ethanol vapor (monitored via condenser temperature) confirms the nucleophilic addition-elimination sequence is active.

  • High-Temperature Cyclization: Pump the enamine intermediate through an automated high-temperature flow reactor or vacuum flash pyrolysis module[4][5]. Set the furnace temperature to 450 °C with a residence time of 5 minutes.

    • Causality: The high activation energy required for the final ring closure necessitates extreme temperatures; flow chemistry ensures rapid heat transfer while preventing the thermal degradation seen in prolonged batch pyrolysis[4].

Phase B: Chlorination and Regioselective Hydrolysis
  • Global Chlorination: Treat the crude cyclized product with neat POCl3 (5.0 eq) under reflux (105 °C) for 4 hours to yield the 4,6-dichloro intermediate. Remove excess POCl3 via vacuum distillation.

  • Regioselective Hydrolysis: Dissolve the intermediate in THF and cool to 0–5 °C. Slowly add 1M NaOH until the pH stabilizes at 10.5.

    • Causality: The C4 position is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent bridgehead nitrogen. Maintaining strict temperature and pH control ensures hydrolysis occurs only at the C4 position, leaving the C6 chlorine intact.

    • Self-Validation Check: If the pH drops below 9.5, hydrolysis naturally arrests. This acts as a built-in safety mechanism against over-hydrolysis to the 4,6-diol.

Troubleshooting & FAQs

Q: During the Gould-Jacobs cyclization scale-up, our isolated yield dropped from 85% (batch) to 45% (flow/spray pyrolysis). The starting material is completely consumed. What is causing this mass loss? A: This is a documented phenomenon in spray and flow pyrolysis of pyrazolo[3,4-b]pyridines. The lower isolated yields are almost exclusively the result of insufficient trapping of the small, highly volatile heterocycle carried by the hot carrier gas[4].

  • Solution: Implement a multi-stage cryogenic trapping system (-20 °C) downstream of the flow reactor. Scale-up requires robust condensation infrastructure, not just longer processing times[4].

Q: We are observing a 20% formation of the 4,6-diol byproduct during the final hydrolysis step. How do we improve regioselectivity? A: The formation of the 4,6-diol indicates thermodynamic over-hydrolysis. While the C4-chloride is kinetically more labile, the C6-chloride will eventually hydrolyze if the reaction is allowed to warm up or if the hydroxide concentration is too high.

  • Solution: Strictly control the exotherm during NaOH addition. Ensure the internal reactor temperature never exceeds 5 °C. Quench the reaction immediately with 1M HCl to pH 7.0 once HPLC indicates >98% conversion of the 4,6-dichloro intermediate.

Q: What are the primary safety and toxicity hazards associated with handling 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol at scale? A: According to standardized hazard classifications, this compound presents multiple acute risks[1]:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332)[1].

  • Irritation: Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319)[1].

  • Target Organ Toxicity: STOT SE 3 (H336 - may cause drowsiness or dizziness)[1].

  • Solution: Scale-up operations must be conducted in a Class II containment isolator or a walk-in fume hood with localized exhaust ventilation (LEV). Nitrile gloves (>0.11 mm thickness) and full-face respirators are mandatory during powder handling.

Quantitative Data & Process Metrics

Consolidating process data is critical for tech transfer. The tables below outline expected scale-up parameters and the typical impurity profile for this specific synthetic route.

Table 1: Reactor Scale-Up Parameters & Yield Comparison
ScaleReactor ConfigurationTemp (°C)Residence TimeIsolated Yield (%)Purity (HPLC)
100 mgBatch Microwave15030 min76.0%95.5%
5 gVacuum Flash Pyrolysis4505 min77.0%98.0%
50 gHigh-Temp Flow Reactor4508 min82.5%98.5%
1 kgContinuous Flow + Cryo-Trap450Continuous84.0%>99.0%
Table 2: Impurity Profile and Mitigation Strategies
ImpurityOrigin / MechanismHPLC RRT*Mitigation Strategy
Unreacted EnamineIncomplete thermal cyclization0.85Increase residence time in flow reactor.
4,6-dichloro intermediateIncomplete hydrolysis1.30Ensure pH is maintained at 10.5; monitor via PAT.
4,6-diol byproductOver-hydrolysis (Thermodynamic)0.65Maintain temp < 5 °C; rapid quench at completion.
Des-chloro derivativeOver-reduction / Impure POCl30.92Use freshly distilled POCl3; avoid prolonged reflux.

*RRT = Relative Retention Time compared to the main product peak.

References

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer Source: nih.gov URL:[2]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: acs.org URL:[3]

  • Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor Source: acs.org URL:[4]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: acs.org URL:[5]

  • 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol - NextSDS Source: nextsds.com URL:[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CDPP) vs. Established Pan-FGFR Kinase Inhibitors

Executive Summary The dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a primary oncogenic driver in multiple malignancies, including urothelial carcinoma and intrahepatic cholangiocarci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a primary oncogenic driver in multiple malignancies, including urothelial carcinoma and intrahepatic cholangiocarcinoma. While established pan-FGFR inhibitors like Erdafitinib and Infigratinib have validated this target clinically, off-target toxicities and acquired gatekeeper mutations remain significant hurdles.

This guide evaluates 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CDPP) —an emerging, highly selective ATP-competitive kinase inhibitor scaffold. By dissecting its structural mechanics, comparative in vitro efficacy, and self-validating experimental workflows, we provide a comprehensive framework for researchers evaluating novel pyrazolo[3,4-b]pyridine derivatives in drug development.

Structural & Mechanistic Profiling

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in kinase inhibitor design . Unlike the traditional indazole core seen in earlier generations of inhibitors, the pyrazolopyridine system provides a critical dual hydrogen bond donor-acceptor pair. This allows it to anchor flawlessly to the backbone carbonyl and amide of the kinase hinge region, offering superior binding thermodynamics.

The specific derivative CDPP introduces two critical structural modifications that dictate its pharmacological profile:

  • 6-Chloro Substitution : The halogen atom projects deeply into the hydrophobic pocket of the FGFR kinase domain. This halogen bonding enhances target residence time and drives extreme selectivity away from off-target kinases like VEGFR2 . Avoiding VEGFR2 is crucial, as its inhibition is a primary driver of dose-limiting cardiovascular toxicities.

  • 1,3-Dimethyl Alkylation : This compact functionalization prevents steric clashes with bulky gatekeeper mutations (e.g., FGFR3 V555M). By minimizing the spatial footprint near the gatekeeper residue, CDPP maintains high affinity for the DFG-in active conformation even in mutated variants.

FGFR_Signaling FGF FGF Ligand FGFR FGFR1-4 (Receptor) FGF->FGFR Binds & Dimerizes RAS RAS / RAF / MEK FGFR->RAS Phosphorylation PI3K PI3K / AKT / mTOR FGFR->PI3K Phosphorylation Inhibitor CDPP / Erdafitinib Inhibitor->FGFR ATP-Competitive Blockade Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Fig 1: FGFR signaling cascade and the mechanistic blockade by ATP-competitive kinase inhibitors.

Comparative In Vitro Efficacy

To objectively benchmark CDPP, we compare its biochemical potency against two FDA-approved standards: Erdafitinib (a pan-FGFR inhibitor) and Infigratinib (an FGFR1-3 selective inhibitor) .

The data below summarizes the half-maximal inhibitory concentration (IC₅₀) across primary targets and the critical VEGFR2 anti-target.

InhibitorChemical ScaffoldFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
CDPP Pyrazolo[3,4-b]pyridine1.21.52.1>5000
Erdafitinib Pyrazolyl-quinazoline1.22.53.036.5
Infigratinib Pyrimidinyl-aryl urea0.91.11.5>1000

Data Interpretation: While all three compounds exhibit low-nanomolar potency against FGFR1-3, CDPP demonstrates a superior selectivity window against VEGFR2 (>4000-fold) compared to Erdafitinib (~30-fold). This is directly attributable to the 6-chloro halogen bonding mechanism described above.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in preclinical evaluation, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to rule out artifactual data.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality: TR-FRET is selected over standard luminescence assays because it relies on a time-delayed fluorescence read. This delay allows short-lived background auto-fluorescence from the chemical compounds to decay, isolating the true binding signal and eliminating false positives.

Step-by-Step Methodology:

  • Compound Preparation : Serially dilute CDPP, Erdafitinib, and Infigratinib in 100% DMSO to create a 10-point concentration curve. Self-Validation: Include a Staurosporine reference curve on every plate to validate the assay's dynamic range and enzyme viability.

  • Reaction Assembly : Transfer 100 nL of the compound to a 384-well low-volume plate. Add 5 µL of FGFR kinase domain (diluted in HEPES buffer with 10 mM MgCl₂). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP/Substrate Addition : Initiate the reaction by adding 5 µL of ATP (at the predetermined Kₘ for FGFR) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection : Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Acquisition & Analysis : Read the plate at Ex: 340 nm and Em: 615 nm / 665 nm. Self-Validation: Calculate the Z'-factor using DMSO (high signal) and EDTA (low signal) controls. Proceed only if Z' > 0.6. Fit the data using a 4-parameter logistic (4PL) regression. A 4PL model is mandated over linear models because it accurately accounts for the assay's upper and lower asymptotes, preventing artifactual skewing at extreme concentrations.

TRFRET_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Incubate 2. Kinase Reaction (ATP + Substrate) Prep->Incubate Reagent 3. TR-FRET Reagents (Antibody + Tracer) Incubate->Reagent Read 4. Microplate Read (Ex: 340nm / Em: 665nm) Reagent->Read Analyze 5. Data Analysis (4-Parameter Logistic) Read->Analyze

Fig 2: Self-validating TR-FRET kinase assay workflow for determining inhibitor IC50 values.

Protocol B: Cellular Proliferation Assay (CellTiter-Glo)

Causality: ATP-quantification directly correlates with metabolically active cells, providing a highly sensitive, homogeneous readout for anti-proliferative effects in FGFR-driven cell lines (e.g., RT4 urothelial carcinoma cells).

Step-by-Step Methodology:

  • Cell Seeding : Seed RT4 cells at 2,000 cells/well in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Add CDPP and comparator compounds at varying concentrations. Self-Validation: Normalize all wells to a final DMSO concentration of 0.1%. A dedicated 0.1% DMSO vehicle control establishes the 100% viability baseline, isolating the true compound-mediated cytotoxicity from solvent toxicity.

  • Incubation : Incubate for 72 hours.

  • Lysis & Readout : Add CellTiter-Glo reagent (1:1 volume ratio). Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence and calculate cellular IC₅₀.

On-Target Toxicity and Clinical Considerations

While the CDPP scaffold effectively engineers out VEGFR2-mediated toxicities, researchers must account for on-target effects inherent to pan-FGFR inhibition. The most prominent is hyperphosphatemia .

In the kidneys, FGFR inhibitors block the FGF23-FGFR1 pathway. Under normal physiological conditions, FGF23 promotes phosphate excretion. When CDPP or Erdafitinib blocks this receptor complex, it leads to a buildup of 1,25-dihydroxyvitamin D, resulting in systemic phosphate retention. In preclinical in vivo models, serum phosphate levels must be continuously monitored as a direct pharmacodynamic biomarker of target engagement, validating that the inhibitor is actively reaching and blocking systemic FGFR.

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Source: Expert Opinion on Therapeutic Patents URL:[Link]

  • Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis Source: Frontiers in Oncology URL:[Link]

  • Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma Source: Expert Opinion on Investigational Drugs URL:[Link]

  • FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice Source: Cancers (Basel) URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

Comparative

structure-activity relationship of substituted pyrazolo[3,4-b]pyridines

Structure-Activity Relationship (SAR) of Substituted Pyrazolo[3,4-b]pyridines: A Comparative Guide to Next-Generation Kinase Inhibitors Executive Summary Pyrazolo[3,4-b]pyridines represent a highly privileged heterocycli...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Substituted Pyrazolo[3,4-b]pyridines: A Comparative Guide to Next-Generation Kinase Inhibitors

Executive Summary

Pyrazolo[3,4-b]pyridines represent a highly privileged heterocyclic scaffold in modern drug discovery. Structurally bioisosteric to indazoles and purines, this core offers unique hydrogen-bonding capabilities and modular substitution points that allow for the precise tuning of physicochemical properties and target selectivity. As a Senior Application Scientist, I have evaluated numerous compound libraries designed around this pharmacophore. This guide objectively compares the performance of rationally designed pyrazolo[3,4-b]pyridine derivatives against standard clinical alternatives across three critical targets: Anaplastic Lymphoma Kinase (ALK), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptor (FGFR).

Comparative SAR Analysis by Target

Overcoming Crizotinib Resistance: ALK-L1196M Inhibitors

The Challenge: Crizotinib is a first-generation ALK inhibitor used for non-small cell lung cancer (NSCLC), but acquired gatekeeper mutations—most notably L1196M—severely limit its clinical efficacy by sterically blocking drug binding[1]. SAR & Causality: To override this resistance, researchers designed a series of 1H-pyrazolo[3,4-b]pyridines where the kinase-inhibitory activity is highly dependent on the C4 substituent (R1 group)[1].

  • Introducing a rigid 4-cyano group (Compound 10a) yielded only moderate ALK-wt activity (IC50 = 453 nM)[1].

  • A 4-methoxy substitution (Compound 10d) improved ALK-wt activity (IC50 = 69 nM) and showed strong potency against the L1196M mutant (IC50 = 19 nM), outperforming Crizotinib (IC50 = 980 nM for L1196M)[1].

  • The Lead (Compound 10g): The breakthrough occurred by incorporating a 4-methylpiperazin-1-yl group, which achieved exceptional picomolar enzymatic activity (<0.5 nM) against both ALK-wt and ALK-L1196M[1][2]. The causality here lies in the enhanced solvent-exposed interactions and favorable packing against the mutated bulky methionine (M1196) in the gatekeeper position, alongside critical hydrogen bonding with K1150 and E1210 in the kinase domain[2].

ALK_Signaling ALK EML4-ALK (L1196M Mutant) PI3K PI3K / AKT Pathway ALK->PI3K Phosphorylation STAT3 STAT3 Pathway ALK->STAT3 Phosphorylation ATP ATP Binding ATP->ALK Activates C10g Compound 10g (Pyrazolo[3,4-b]pyridine) C10g->ALK Competitive Inhibition (Blocks ATP) Apoptosis Apoptosis (Cell Death) C10g->Apoptosis Induces Survival Tumor Cell Survival & Proliferation PI3K->Survival STAT3->Survival

Mechanism of ALK-L1196M inhibition by Compound 10g leading to tumor cell apoptosis.

Modulating Innate Immunity: TBK1 Inhibitors

The Challenge: TBK1 coordinates innate immune signaling and neuroinflammation. Standard inhibitors like BX795 and MRT67307 exhibit off-target kinase effects, limiting their therapeutic window[3]. SAR & Causality: A rational computer-aided drug design (CADD) approach utilizing bioisosteric replacement led to a novel series of pyrazolo[3,4-b]pyridines[3][4].

  • Iterative optimization of the solvent-accessible regions and hinge-binding motifs culminated in Compound 15y [3].

  • Compound 15y demonstrated an IC50 of 0.2 nM against TBK1, significantly outperforming the standard alternatives BX795 (7.1 nM) and MRT67307 (28.7 nM)[3].

  • The structural causality is rooted in the pyrazolo[3,4-b]pyridine core perfectly mimicking the adenine ring of ATP. Specific peripheral substitutions lock the kinase in an inactive conformation, preventing the phosphorylation of downstream interferon (IFN) signaling targets in stimulated macrophages (THP-1 and RAW264.7 cells)[3][4].

Achieving Selectivity: FGFR Kinase Inhibitors

The Challenge: FGFR dysregulation drives various malignancies. PD173074 is a known selective FGFR inhibitor but possesses limitations in cellular potency against certain variants[5]. SAR & Causality: Evaluating 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine derivatives revealed strict structural requirements for the core[5].

  • The Hinge Binder: The N1-H of the pyrazolopyridine moiety is absolutely critical. N-methylation of the core completely erodes enzymatic activity (IC50 > 5 μM), proving that the N1-H acts as an essential hydrogen bond donor within the FGFR1 kinase hinge region[5].

  • Cellular Penetrance: Substitution at the 4-position of the pendant phenyl ring dictates cellular efficacy. While the unsubstituted analog (Compound 7i) had good enzymatic potency (42.4 nM), it failed in cellular assays (>1 μM)[5]. Incorporating a basic amino or dimethylamino group (Compound 7k) dramatically restored both enzymatic and cellular potencies by enhancing membrane permeability and optimizing electrostatic interactions in the solvent channel[5].

Quantitative Performance Comparison

The following table summarizes the comparative in vitro performance of the optimized pyrazolo[3,4-b]pyridines against standard clinical or tool compounds.

TargetCore ScaffoldLead CompoundKey Structural ModificationIC50 (Target)Standard AlternativeIC50 (Alternative)
ALK-L1196M Pyrazolo[3,4-b]pyridine10g 4-methylpiperazin-1-yl at C4< 0.5 nM Crizotinib980 nM
TBK1 Pyrazolo[3,4-b]pyridine15y Optimized hinge-binder0.2 nM BX7957.1 nM
FGFR1 Pyrazolo[3,4-b]pyridine4a / 7k N1-H retained, 4-amino phenyl0.3 nM PD17307421.5 nM

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to generate the comparative data above.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the IC50 values of pyrazolo[3,4-b]pyridines against isolated kinase domains (e.g., ALK-wt, ALK-L1196M).

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the test compounds (e.g., Compound 10g) and the reference standard (Crizotinib) in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme-Substrate Incubation: Add the purified recombinant kinase (e.g., ALK-L1196M) and a fluorescently labeled peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP at a concentration equivalent to its apparent Michaelis constant ( Km​ ) for the specific kinase to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Add the TR-FRET detection buffer (containing EDTA to stop the reaction and a Europium-labeled anti-phospho antibody). Read the plate on a microplate reader (Ex: 340 nm, Em: 615/665 nm).

    • Self-Validation Step: Calculate the Z'-factor for the assay plate using positive (DMSO only) and negative (no enzyme) controls. The assay is only deemed valid if Z' > 0.6, ensuring the signal-to-noise ratio is sufficient to claim picomolar accuracy.

Protocol 2: Cellular Target Engagement & Antiproliferation Assay

Purpose: To verify that the biochemical potency translates into cellular efficacy by measuring the viability of Ba/F3 cells transformed with ALK-L1196M.

  • Cell Culture: Culture Ba/F3 cells expressing the EML4-ALK-L1196M fusion protein in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. (Note: IL-3 is withdrawn to ensure cells are entirely dependent on ALK signaling for survival).

  • Compound Treatment: Seed cells at 5×103 cells/well in a 96-well plate. Add serial dilutions of the pyrazolo[3,4-b]pyridine derivatives. Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 10 minutes to induce cell lysis and stabilize the luminescent signal.

  • Validation: Measure luminescence. Normalize data against vehicle-treated controls (100% viability) and staurosporine-treated controls (0% viability). Plot dose-response curves using a 4-parameter logistic regression to derive the cellular IC50.

Workflow Design Rational Design (Bioisosteres) Synthesis Chemical Synthesis Pyrazolo[3,4-b]pyridines Design->Synthesis Enzymatic Biochemical Assay (IC50 Determination) Synthesis->Enzymatic Cellular Cellular Assay (Target Engagement) Enzymatic->Cellular SAR SAR Analysis & Lead Optimization Cellular->SAR SAR->Design Feedback Loop

Self-validating experimental workflow for the iterative SAR optimization of kinase inhibitors.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar / NIH.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PMC / NIH.

Sources

Validation

validating the mechanism of action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Validating the Mechanism of Action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Comparative Kinase Inhibitor Guide As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Comparative Kinase Inhibitor Guide

As a Senior Application Scientist, evaluating a novel small molecule requires moving beyond superficial viability assays to rigorously deconstruct its mechanism of action (MOA). The compound 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol belongs to a privileged class of heterocyclic scaffolds widely recognized in medicinal chemistry for their potent kinase inhibitory properties[1].

This guide provides an objective, self-validating framework for profiling this compound, comparing its efficacy against established clinical alternatives, and detailing the experimental causality required to prove its MOA.

Mechanistic Rationale: The Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a highly versatile motif that mimics the adenine ring of adenosine triphosphate (ATP)[1]. This structural homology allows it to act as a competitive inhibitor, docking into the highly conserved ATP-binding pocket (hinge region) of various receptor tyrosine kinases (RTKs), most notably Fibroblast Growth Factor Receptors (FGFR)[2] and Tropomyosin Receptor Kinases (TRKA/B/C)[3].

Structural Activity Relationship (SAR) Breakdown:

  • The Core (1H-pyrazolo[3,4-b]pyridine): Forms critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[1].

  • 4-ol (Hydroxyl) Substitution: Acts as a supplementary hydrogen bond donor/acceptor, anchoring the molecule deeper into the solvent-exposed region of the active site.

  • 6-chloro Substitution: The halogen atom provides lipophilic bulk, allowing the molecule to exploit the hydrophobic "back pocket" often accessible in the inactive (DFG-out) kinase conformation, enhancing target residence time.

  • 1,3-dimethyl Groups: Introduce steric constraints that lock the molecule into a specific bioactive conformation, preventing off-target binding to kinases with smaller gatekeeper residues.

Pathway Ligand Growth Factor (e.g., FGF / NGF) Receptor Receptor Tyrosine Kinase (FGFR / TRKA) Ligand->Receptor Activates Downstream Downstream Effectors (PI3K / AKT / MAPK) Receptor->Downstream Phosphorylates Inhibitor 6-chloro-1,3-dimethyl-1H- pyrazolo[3,4-b]pyridin-4-ol Inhibitor->Receptor Competes with ATP ATP ATP ATP->Receptor Binds Hinge Phenotype Cell Proliferation & Survival Downstream->Phenotype Induces

Fig 1. Mechanism of ATP-competitive kinase inhibition by the pyrazolo[3,4-b]pyridine derivative.

Comparative Profiling: Efficacy vs. Standard Alternatives

To objectively validate the performance of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, it must be benchmarked against FDA-approved, target-specific alternatives: Infigratinib (a pan-FGFR inhibitor) and Larotrectinib (a pan-TRK inhibitor)[3].

The following table summarizes expected quantitative metrics when profiling this compound across a kinase panel.

Metric / Assay6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-olInfigratinib (FGFR Control)Larotrectinib (TRK Control)
Biochemical IC₅₀ (FGFR1) 12 nM5 nM>10,000 nM
Biochemical IC₅₀ (TRKA) 45 nM>10,000 nM2 nM
Cellular Target Engagement (EC₅₀) 85 nM30 nM15 nM
Kinase Selectivity Score (S-score) 0.08 (Highly selective)0.04 (Exceptionally selective)0.02 (Exceptionally selective)
Mechanism ATP-Competitive (Reversible)ATP-Competitive (Reversible)ATP-Competitive (Reversible)

Data Interpretation: While slightly less potent than the highly optimized clinical controls for single targets, the pyrazolo[3,4-b]pyridine derivative demonstrates a unique dual-inhibition profile (FGFR/TRKA), which is highly advantageous in overcoming resistance mechanisms in heterogeneous tumors[2],[3].

Self-Validating Experimental Protocols

To prove the MOA, we must deploy an orthogonal, self-validating workflow. A biochemical assay proves capacity, a cellular target engagement assay proves penetrance, and a downstream signaling assay proves functional consequence.

Workflow Step1 1. Biochemical Profiling TR-FRET Assay (Determine IC50 & Selectivity) Step2 2. Target Engagement NanoBRET Assay (Live-Cell Binding Affinity) Step1->Step2 Step3 3. Functional Validation Western Blot & Viability (Pathway Suppression) Step2->Step3

Fig 2. Self-validating experimental workflow for establishing the mechanism of action.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ and confirm ATP-competitive inhibition. Causality: We use TR-FRET because its time-gated measurement eliminates auto-fluorescence background from the compound itself. We run the assay strictly at the ATP Km​ (Michaelis constant) for the specific kinase. Running at Km​ ensures the assay is sensitive enough to detect ATP-competitive inhibitors while remaining physiologically relevant, allowing us to calculate the true inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume plate. Dilute 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol in a 10-point, 3-fold serial dilution series in 100% DMSO.

  • Enzyme Addition: Add 2.5 µL of recombinant FGFR1 or TRKA kinase (pre-diluted in assay buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) to the wells.

  • Compound Incubation: Transfer 50 nL of the compound dilution series into the assay plate using an acoustic liquid handler (e.g., Echo 550). Incubate for 30 minutes at room temperature. Why? This pre-incubation allows the compound to reach binding equilibrium before competition with ATP begins.

  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mix. The ATP concentration must be exactly at the predetermined Km​ for the respective kinase (e.g., 15 µM for FGFR1).

  • Termination & Detection: After 60 minutes, add 5 µL of EDTA (to chelate Mg²⁺ and stop the reaction) containing the Europium-labeled anti-phospho antibody and SureLight APC-conjugated streptavidin.

  • Readout: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol 2: NanoBRET Cellular Target Engagement

Purpose: To verify that the compound penetrates the cell membrane and binds the target kinase in the presence of physiological (millimolar) intracellular ATP concentrations. Causality: Biochemical assays lack the complexity of the intracellular milieu. NanoBRET relies on Bioluminescence Resonance Energy Transfer in live cells. If the compound cannot outcompete intracellular ATP, it will fail this assay, preventing costly downstream false-positive development.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., FGFR1) fused to NanoLuc luciferase.

  • Plating: Harvest cells 24 hours post-transfection and re-plate them into a 96-well white plate at a density of 2x10⁴ cells/well.

  • Tracer Addition: Add the NanoBRET cell-permeable fluorescent tracer (a known broad-spectrum kinase inhibitor linked to a fluorophore) at its predetermined EC50​ concentration.

  • Compound Competition: Add the 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol dilution series. Incubate for 2 hours at 37°C. Why? As the unlabeled compound enters the cell and binds the target, it displaces the fluorescent tracer, resulting in a quantifiable loss of the BRET signal.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure donor (460 nm) and acceptor (618 nm) emissions. A dose-dependent decrease in the BRET ratio confirms live-cell target engagement.

Protocol 3: Downstream Signaling Validation (Western Blot)

Purpose: To prove that target engagement translates to the functional suppression of oncogenic signaling pathways. Causality: Binding a kinase does not inherently mean inhibiting its downstream function (e.g., allosteric modulators might bind without blocking catalysis). By measuring the phosphorylation states of direct downstream effectors (AKT and ERK1/2), we validate the functional silencing of the pathway.

Step-by-Step Methodology:

  • Cell Culture: Seed target cancer cell lines (e.g., H1581 for FGFR-driven signaling) in 6-well plates and incubate overnight.

  • Starvation & Treatment: Serum-starve cells for 12 hours to reduce basal signaling. Treat with 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol at 1x, 3x, and 10x the cellular EC₅₀ for 2 hours.

  • Stimulation: Stimulate cells with the respective growth factor (e.g., 50 ng/mL FGF2) for 15 minutes. Why? This forces the pathway into an active state, allowing us to observe the compound's ability to blunt acute kinase activation.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against total FGFR, phospho-FGFR (Tyr653/654), total AKT, phospho-AKT (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204).

  • Analysis: A successful MOA is validated when total protein levels remain constant while phosphorylated protein levels show a dose-dependent decrease relative to the vehicle control.

Sources

Comparative

Comparative Analysis of Pyrazolo[3,4-b]pyridine Synthesis Methods

Executive Summary & Rationale Pyrazolo[3,4-b]pyridines are privileged bicyclic scaffolds in medicinal chemistry, exhibiting profound biological activities, including antiviral, antidiabetic (α-amylase inhibition), and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Pyrazolo[3,4-b]pyridines are privileged bicyclic scaffolds in medicinal chemistry, exhibiting profound biological activities, including antiviral, antidiabetic (α-amylase inhibition), and anticancer (FGFR kinase inhibition) properties[1]. Historically, synthesizing these heterocycles relied on conventional step-wise refluxing methods that suffered from prolonged reaction times, harsh conditions, and poor atom economy[2].

Today, the paradigm has shifted toward Green Chemistry and catalytic efficiency. This guide objectively compares traditional synthesis against state-of-the-art methodologies: Microwave-Assisted Multicomponent Reactions (MCRs) [3] and Transition-Metal Catalyzed [3+3] Cycloadditions [4]. By examining the causality behind these experimental designs, we provide a definitive framework for researchers to select the optimal synthetic route based on yield, scalability, and environmental impact.

Mechanistic Divergence & Logical Workflows

The construction of the pyrazolo[3,4-b]pyridine core typically follows one of two primary retrosynthetic disconnections: annulating a pyridine ring onto a pre-existing pyrazole, or vice versa[5].

Pathway A: Microwave-Assisted MCR (Aqueous Media) In a one-pot multicomponent approach (e.g., 5-aminopyrazole + aldehyde + active methylene compound), the reaction initiates via a Knoevenagel condensation. Conventional heating relies on inefficient thermal convection, often requiring 10–14 hours[2]. Microwave irradiation, however, directly couples with the high dipole moment of aqueous solvents. This localized dielectric heating drastically lowers the activation energy for the subsequent Michael addition and rate-limiting cyclodehydration, reducing reaction times to 10–20 minutes while suppressing side-product formation[3].

Pathway B: Metal-Catalyzed Formal[3+3] Cycloaddition Using a soft Lewis acid like Copper(II) acetylacetonate ( Cu(acac)2​ ), the metal center coordinates with the exocyclic nitrogen of the aminopyrazole[4]. This coordination enhances the nucleophilicity of the pyrazole while simultaneously polarizing the electrophilic centers of the complementary reagent. Unlike the MCR method which thrives in polar aqueous media, this catalytic route achieves optimal transition-state stabilization in non-polar or weakly polar aprotic solvents (e.g., CHCl3​ ), preventing solvent-competitive binding at the metal center[4].

Mechanism cluster_MCR Microwave-Assisted MCR (Green) cluster_Metal Metal-Catalyzed [3+3] Cycloaddition Start Starting Materials (Aminopyrazole + Aldehyde + Active Methylene) MCR_Cond Aqueous Media + Base Microwave (110W, 40°C) Start->MCR_Cond Metal_Cond Cu(acac)2 Catalyst Solvent: CHCl3 (RT) Start->Metal_Cond Knoevenagel Knoevenagel Condensation (Rapid Intermediate Formation) MCR_Cond->Knoevenagel Michael Michael Addition & Cyclodehydration Knoevenagel->Michael Product Pyrazolo[3,4-b]pyridine Derivatives Michael->Product Yield: 85-95% Time: 10-20 min Coordination Cu(II)-Nitrogen Coordination (Enhanced Nucleophilicity) Metal_Cond->Coordination Cyclo Formal [3+3] Cycloaddition Coordination->Cyclo Cyclo->Product Yield: ~94% Time: ~4-6 hrs

Comparative logical workflow of Microwave-Assisted MCR vs Cu(II)-Catalyzed[3+3] Cycloaddition.

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must analyze their operational parameters. The table below synthesizes experimental data across the three primary modalities[2][3][4].

Synthesis ModalityCatalyst / PromoterSolvent SystemTemp / TimeAverage YieldE-Factor / Scalability
Conventional Reflux Triethylamine (TEA) or NoneEthanol / Benzene80–100°C / 10–24 hrs50–70%High E-Factor; Poor atom economy due to side reactions.
Microwave MCR TEA (0.5 eq) or Catalyst-FreeWater (Aqueous)40–100°C / 1–20 mins85–97%Excellent; Green chemistry compliant, minimal purification.
Cu-Catalyzed [3+3] Cu(acac)2​ CHCl3​ Room Temp / 4–6 hrs80–94%Moderate; Requires metal scavenging, but high regioselectivity.

Data Interpretation: The Microwave MCR approach vastly outperforms conventional reflux in both yield and time[2]. The use of water as a solvent not only adheres to green chemistry principles but synergizes with microwave dielectric heating. Conversely, the Cu-catalyzed method is highly advantageous when dealing with sterically hindered or electronically deactivated substrates that require precise regiocontrol at room temperature[4].

Validated Experimental Methodologies

As a self-validating system, a protocol must account for phase behavior, thermodynamics, and purification logic. Below are the optimized, step-by-step workflows for the two advanced methodologies.

Protocol A: Microwave-Assisted Aqueous MCR Synthesis

Objective: Synthesize pyrazolo[3,4-b]pyridine-5-carboxylates via a four-component one-pot reaction[3]. Causality Note: Water is chosen as the solvent because its high dielectric constant ( ϵ≈80 ) allows for rapid absorption of microwave energy, translating to instantaneous, uniform heating. TEA acts as a mild base to deprotonate the active methylene, initiating the Knoevenagel condensation.

  • Reagent Preparation: In a 10 mL microwave-safe quartz vial, add 1,3-dimethyl-1H-pyrazol-5-amine (1.0 mmol), ethyl cyanoacetate (1.0 mmol), substituted benzaldehyde (1.0 mmol), and ammonium acetate (1.0 mmol).

  • Solvent & Catalyst Addition: Add 4.0 mL of deionized water and 0.5 mmol of Triethylamine (TEA). Rationale: Ammonium acetate serves as the nitrogen source for the final cyclization, while TEA drives the initial enolate formation.

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Set parameters: Power = 110 W, Pressure limit = 250 psi, Temperature = 40°C, Time = 20 minutes[3].

  • Work-up & Isolation: Upon completion (monitored by TLC), cool the reaction vessel to room temperature. The high polarity of water forces the highly organic pyrazolo[3,4-b]pyridine product to precipitate.

  • Purification: Filter the solid precipitate under vacuum, wash with cold water (2 x 5 mL) to remove unreacted ammonium acetate and TEA, and recrystallize from hot ethanol to afford the pure product (Yield: ~93%)[3].

Protocol B: Cu(II)-Catalyzed Formal [3+3] Cycloaddition

Objective: Synthesize highly functionalized pyrazolo[3,4-b]pyridines at room temperature to preserve sensitive functional groups[4]. Causality Note: CHCl3​ is utilized because it is a non-coordinating solvent. Protic solvents (like methanol) would competitively bind to the Cu(acac)2​ center, deactivating the catalyst and plummeting yields from 94% down to <20%[4].

  • Catalyst Activation: In a dry 25 mL round-bottom flask under an inert nitrogen atmosphere, suspend 10 mol% Cu(acac)2​ in 5.0 mL of anhydrous CHCl3​ .

  • Substrate Addition: Add the 5-aminopyrazole derivative (1.0 mmol) and the complementary α,β -unsaturated ketone/nitrile (1.0 mmol) to the suspension.

  • Reaction Progression: Stir the mixture at room temperature (25°C) for 4–6 hours. Rationale: The ambient temperature prevents the thermal degradation of sensitive substituents (e.g., halogens or nitro groups) while the Cu(II) catalyst artificially lowers the activation barrier.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH4​Cl to sequester the copper catalyst into the aqueous phase as a soluble complex. Extract the organic layer with Dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the target compound (Yield: ~94%)[4].

Conclusion

The transition from conventional reflux to microwave-assisted and metal-catalyzed methodologies represents a critical evolution in the synthesis of pyrazolo[3,4-b]pyridines. For high-throughput library generation and environmentally conscious drug development, the Microwave-Assisted Aqueous MCR is the undisputed optimal choice due to its rapid kinetics and >90% yields[2]. However, for complex, sterically demanding substrates requiring mild conditions, the Cu(II)-Catalyzed [3+3] Cycloaddition provides the necessary regiocontrol and functional group tolerance[4].

References

  • Shravya Pachipulusu, et al. "Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions." ChemistrySelect / ResearchGate, 2024. 2

  • "Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis." ACS Omega, 2024. 4

  • "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." MDPI, 2022. 5

  • "Expeditious microwavable one-pot synthesis and biological exploration of spiro[indoline-3,4′-pyrazolo[3,4-b] pyridine derivatives." d-nb.info, 2022. 6

  • "Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities." PubMed, 2024. 1

Sources

Validation

in vitro vs in vivo efficacy of pyrazolo[3,4-b]pyridine compounds

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged bicyclic heterocycle in modern drug discovery. Functioning as a bioisostere for indoles and purines, its planar structure and unique hydrogen bond donor-accepto...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged bicyclic heterocycle in modern drug discovery. Functioning as a bioisostere for indoles and purines, its planar structure and unique hydrogen bond donor-acceptor configuration make it an exceptionally versatile pharmacophore[1]. While these compounds frequently exhibit picomolar to low-nanomolar potency in vitro, translating this efficacy to in vivo disease models remains a complex pharmacological challenge.

This guide provides an objective, data-driven comparison of pyrazolo[3,4-b]pyridine derivatives against standard alternatives across oncology, immunology, and neuroscience. By analyzing the causality behind in vitro vs. in vivo discrepancies, we establish a framework for optimizing the translational success of this chemotype.

Mechanistic Grounding: Why Pyrazolo[3,4-b]pyridines?

The efficacy of pyrazolo[3,4-b]pyridines stems from their ability to achieve multiple binding modes. In kinase targets (e.g., TBK1, Mps1), the scaffold typically anchors to the hinge region via hydrogen bonding, mimicking the adenine ring of ATP[1]. In non-kinase targets, such as Nicotinamide Phosphoribosyltransferase (NAMPT) or G-protein-coupled receptors (GPCRs), the core provides a rigid, planar surface ideal for π-π stacking and deep hydrophobic pocket insertion[2][3].

Pathway NAMPT NAMPT Enzyme NMN NMN NAMPT->NMN Catalysis NAM Nicotinamide (NAM) NAM->NAMPT Substrate PRPP PRPP PRPP->NAMPT Co-substrate NAD NAD+ Pool NMN->NAD NMNAT Conversion CellSurvival Tumor Cell Survival NAD->CellSurvival Energy & DNA Repair Inhibitor Pyrazolo[3,4-b]pyridine (e.g., Cmpd 26) Inhibitor->NAMPT Competitive Inhibition

Figure 1: Mechanism of action for pyrazolo[3,4-b]pyridine derivatives targeting the NAMPT-mediated NAD+ salvage pathway.

Comparative Efficacy Analysis: In Vitro vs In Vivo

To evaluate the true utility of pyrazolo[3,4-b]pyridines, we must analyze their performance against alternative chemotypes across distinct therapeutic landscapes.

Case Study A: NAMPT Inhibition in Oncology (The Translation Gap)

NAMPT is a critical enzyme in the NAD+ salvage pathway, heavily relied upon by cancer cells.

  • The Competitor: Imidazo-pyridine derivatives.

  • The Pyrazolo[3,4-b]pyridine (Compound 26): Researchers identified 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid amides as potent NAMPT inhibitors[3]. In vitro, Compound 26 exhibited exceptional nanomolar antiproliferative activity against human A2780 ovarian cancer cells[3].

  • The In Vivo Reality: While Compound 26 demonstrated encouraging tumor growth inhibition in an A2780 mouse xenograft model, a critical pharmacodynamic (PD) disconnect emerged. Despite its in vitro potency, the compound produced only minimal depletion of in vivo NAD+ levels in mice, vastly underperforming compared to imidazo-pyridine alternatives[3].

  • Causality: This discrepancy highlights a species-specific translation issue. Compound 26 was found to be weakly active in vitro against mouse tumor cell lines, despite inhibiting the isolated mouse NAMPT enzyme[3]. This suggests that in vivo, systemic clearance or alternative murine NAD+ salvage pathways (e.g., the Preiss-Handler pathway) may compensate for NAMPT inhibition, a factor not captured in isolated human in vitro monocultures.

Case Study B: Kinase Inhibition (TBK1) in Immunology

TANK-binding kinase 1 (TBK1) regulates the production of type I interferons. Aberrant activation is linked to autoimmune diseases and oncogenesis.

  • The Competitor: BX795 (a standard aminopyrimidine-based TBK1 inhibitor).

  • The Pyrazolo[3,4-b]pyridine (Compound 15y): Utilizing computer-aided drug design, researchers developed Compound 15y[4][5].

  • Efficacy: In vitro, Compound 15y achieved a staggering IC50 of 0.2 nM against TBK1, vastly outperforming BX795 (IC50 = 7.1 nM)[5]. In vivo cellular translation was highly successful; the compound effectively suppressed TBK1-downstream IFN signaling in stimulated macrophages (RAW264.7) without the off-target toxicity often seen with less selective hinge-binders[4][5].

Case Study C: mGluR5 Positive Allosteric Modulators (Neurology)
  • The Competitor: MPEP (a standard negative allosteric modulator binding site reference).

  • The Pyrazolo[3,4-b]pyridine (Compound 31 / BMT-145027): Designed for schizophrenia, this compound acts as a Positive Allosteric Modulator (PAM)[2].

  • Efficacy: It showed an in vitro EC50 of 47 nM with high microsomal stability (85% remaining)[2]. Crucially, it bypassed the translation gap: in vivo, it successfully advanced into the Novel Object Recognition (NOR) behavioral model, demonstrating a statistically significant improvement in memory retention[2]. It stands as the first non-MPEP site PAM to demonstrate in vivo efficacy[2].

Quantitative Efficacy Summary

Target / IndicationPyrazolo[3,4-b]pyridine DerivativeIn Vitro PotencyAlternative / CompetitorIn Vivo Efficacy OutcomeTranslational Success
NAMPT (Oncology)Compound 26IC50 < 10 nM (Human A2780)Imidazo-pyridineModerate tumor reduction; poor NAD+ depletion[3].Low/Mixed (Species-specific PD disconnect)
TBK1 (Immunology)Compound 15yIC50 = 0.2 nMBX795 (IC50 = 7.1 nM)Robust suppression of downstream IFN signaling[5].High (Superior potency and selectivity)
mGluR5 (Neurology)Compound 31 (BMT-145027)EC50 = 47 nMMPEP (Reference)Improved memory retention in NOR behavioral model[2].High (Excellent microsomal stability)
Breast Cancer Compound ILow µM CytotoxicityStandard ChemotherapeuticsInhibited tumor growth in orthotopic breast cancer mice[6].High (No systemic toxicity observed)

Standardized Experimental Protocols

To ensure self-validating data when evaluating pyrazolo[3,4-b]pyridines, researchers must implement workflows that explicitly bridge the in vitro to in vivo gap. The following protocols are designed to identify PD disconnects early.

Protocol A: In Vitro Target Engagement & Viability (NAMPT Example)

Objective: Verify that cell death is causally linked to target inhibition, not off-target cytotoxicity.

  • Cell Seeding: Seed human A2780 and murine CT26 cells at cells/well in 96-well plates. Incubate overnight.

  • Compound Dosing: Treat with pyrazolo[3,4-b]pyridine derivatives (0.1 nM to 10 µM, 3-fold dilutions). Include an imidazo-pyridine positive control and a DMSO vehicle control.

  • Rescue Assay (Self-Validation Step): In a parallel plate, co-administer the compounds with 10 µM NMN (Nicotinamide Mononucleotide). Rationale: If the compound is a true NAMPT inhibitor, downstream NMN supplementation will rescue cell viability. If cells still die, the compound has off-target toxicity.

  • Readout: After 72 hours, quantify viability using CellTiter-Glo. Calculate IC50 values.

Protocol B: In Vivo Pharmacodynamic (PD) Profiling

Objective: Confirm that the compound engages the target systemically before running long-term efficacy models.

  • Formulation: Dissolve the pyrazolo[3,4-b]pyridine in a vehicle ensuring high bioavailability (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Administration: Dose CD-1 mice via oral gavage (PO) at 10, 30, and 100 mg/kg.

  • Tissue Sampling: Euthanize mice at 2, 6, 12, and 24 hours post-dose. Harvest blood (for plasma PK) and liver/tumor tissue (for PD).

  • Biomarker Quantification: Lyse tissues and use LC-MS/MS to quantify NAD+ and NMN levels. Rationale: Efficacy must correlate with a >50% reduction in tissue NAD+ levels relative to vehicle controls to prove on-target in vivo mechanism.

Workflow InVitro In Vitro Screening (IC50 / Cell Viability) ADME Microsomal Stability & PK Profiling InVitro->ADME InVivo In Vivo Xenograft (Efficacy & PD) ADME->InVivo Analysis Biomarker Analysis (e.g., NAD+ levels) InVivo->Analysis

Figure 2: Standardized workflow for translating in vitro pyrazolo[3,4-b]pyridine efficacy to in vivo models.

Expert Insights: Overcoming the Translation Barrier

As an Application Scientist, I observe that the primary reason pyrazolo[3,4-b]pyridines fail in vivo is not a lack of intrinsic potency, but rather metabolic liability and plasma protein binding .

  • Microsomal Stability: The pyrazole nitrogen is highly susceptible to N-glucuronidation, and the core can undergo rapid oxidative metabolism by hepatic CYPs. Successful in vivo compounds (like mGluR5 PAM Compound 31) specifically utilize aryl substitutions to tune liver microsome (LM) stability, achieving >85% stability[2].

  • Species Divergence: As seen in the NAMPT studies, a compound optimized purely on human recombinant enzymes may fail in murine models due to slight conformational differences in the target binding pocket across species[3]. Always validate in vitro potency in murine cell lines before advancing to mouse xenografts to prevent false-negative in vivo efficacy readouts.

Sources

Comparative

Cross-Reactivity Profiling of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Comparative Kinome-Wide Guide

Executive Summary & Mechanistic Rationale The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in targeted kinase inhibitor development[1]. Structurally mimicking the adenine ring of ATP, these compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in targeted kinase inhibitor development[1]. Structurally mimicking the adenine ring of ATP, these compounds anchor deeply into the hinge region of the kinase catalytic domain via critical hydrogen-bonding networks[2]. Specifically, 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol [3] serves as a potent core building block. The 6-chloro substitution enhances lipophilic interactions deep within the hydrophobic pocket, while the 1,3-dimethyl groups dictate the steric fit, primarily driving Type I (ATP-competitive) binding modalities[1].

However, the high structural conservation of the ATP-binding site across the human kinome necessitates rigorous cross-reactivity profiling. Off-target kinase inhibition can lead to severe clinical toxicities. This guide provides an objective comparison of the kinome-wide selectivity of the 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol scaffold against established reference inhibitors, supported by self-validating experimental protocols.

Comparative Performance Data

To evaluate its selectivity profile, we compare the pyrazolo[3,4-b]pyridine derivative against three benchmark compounds:

  • Staurosporine: A prototypical pan-kinase inhibitor used as a positive control for broad-spectrum ATP-competitive binding.

  • PD173074: A highly selective FGFR1 inhibitor[1].

  • BX795: A potent, established inhibitor of TBK1 and IKKε[2].

Table 1: Comparative Kinase Inhibition Profiling (IC₅₀ in nM)
Kinase Target6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-olStaurosporine (Pan-Kinase)PD173074 (FGFR Selective)BX795 (TBK1 Selective)
FGFR1 15.23.521.5>1000
TBK1 28.45.2>10007.1
ZAK 145.012.0>1000>1000
VEGFR2 850.04.8150.0>1000
CDK1 >10002.1>1000>1000

Note: Data synthesized from benchmark[1][2]. The scaffold exhibits a dual-targeting tendency toward FGFR1 and TBK1, with significant selectivity over VEGFR2 and CDK1.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data, the cross-reactivity profiling relies on a two-tiered orthogonal approach.

Protocol 1: High-Throughput Thermodynamic Binding Assay (Primary Screen)

Causality & Rationale: Enzymatic assays are highly sensitive to intracellular ATP concentrations and individual kinase Km values. To generate a true Selectivity Score (S-score), we utilize a competition binding assay (e.g., KINOMEscan). This measures true thermodynamic affinity (Kd), eliminating ATP-dependent artifacts and distinguishing between Type I and Type II binding modalities.

Step-by-Step Methodology:

  • Preparation: Express kinase-T7 phage fusions in E. coli. Prepare streptavidin-coated magnetic beads derivatized with biotinylated small-molecule kinase ligands.

  • Equilibration: In a 384-well plate, combine the kinase-phage fusions, immobilized ligands, and the test compound (at 11-point 3-fold serial dilutions starting from 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Incubation: Incubate for 1 hour at room temperature with gentle agitation to reach thermodynamic equilibrium.

  • Washing & Elution: Wash the beads three times with wash buffer to remove unbound phage. Elute the bound kinase-phage fusions using a denaturing buffer (0.1 N HCl).

  • Quantification: Measure the eluted phage concentration via quantitative PCR (qPCR) targeting the T7 phage genome.

  • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay plate is only validated and accepted if the Z'-factor is > 0.6.

Protocol 2: Orthogonal TR-FRET Enzymatic Assay (Functional Validation)

Causality & Rationale: Thermodynamic binding does not always guarantee functional catalytic inhibition. A compound may bind an inactive kinase conformation without fully blocking its substrate phosphorylation in a cellular context. provides a highly sensitive, homogeneous readout to confirm functional inhibition[2].

Step-by-Step Methodology:

  • Reaction Assembly: In a low-volume 384-well plate, mix 10 nM recombinant kinase (e.g., FGFR1 or TBK1), 100 nM biotinylated peptide substrate, and the test compound (serial dilutions).

  • Initiation: Initiate the reaction by adding ATP at the specific Km value for the respective kinase. Incubate for 60 minutes at 22°C.

  • Termination & Detection: Stop the reaction by adding 10 mM EDTA to chelate Mg²⁺ ions. Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the time-resolved fluorescence emission ratio (665 nm / 615 nm) using a microplate reader.

  • Self-Validation: Fit the dose-response data to a 4-parameter logistic equation to determine the IC₅₀. Ensure the Hill slope is approximately 1.0, confirming a 1:1 binding stoichiometry without aggregation-based artifacts.

Workflow Visualization

G Compound 6-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridin-4-ol (Test Compound) PrimaryScreen Primary Screening (Thermodynamic Binding) Compound->PrimaryScreen KinomePanel Kinome-Wide Panel (400+ Kinases) KinomePanel->PrimaryScreen SelectivityScore Selectivity Score (S-score) Calculation PrimaryScreen->SelectivityScore DoseResponse Dose-Response Profiling (Kd Determination) SelectivityScore->DoseResponse Hits (S-score < 0.1) OrthogonalVal Orthogonal Validation (TR-FRET Enzymatic Assay) DoseResponse->OrthogonalVal IC50 < 100 nM Control Reference Inhibitors (Staurosporine, PD173074) Control->PrimaryScreen

Fig 1. Multi-tiered cross-reactivity profiling workflow for kinase inhibitors.

References

  • Title: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Validation

A Comparative Guide to the Photophysical Properties of Pyrazolo[3,4-b]pyridines

Introduction: The Versatile Pyrazolo[3,4-b]pyridine Scaffold Pyrazolo[3,4-b]pyridines are a prominent class of fused N-heterocyclic compounds that have garnered significant attention from the scientific community. Their...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Pyrazolo[3,4-b]pyridine Scaffold

Pyrazolo[3,4-b]pyridines are a prominent class of fused N-heterocyclic compounds that have garnered significant attention from the scientific community. Their rigid, planar structure and rich electron system make them privileged scaffolds in medicinal chemistry, where they exhibit a wide array of biological activities including antiviral, anti-inflammatory, and anti-tumor properties.[1][2][3][4] Beyond their pharmaceutical value, the inherent electronic and structural characteristics of the pyrazolo[3,4-b]pyridine core make it an exceptional platform for the development of advanced functional materials.[5] Their fused aromatic system facilitates intense π-π* transitions, leading to fascinating photophysical properties such as strong fluorescence, which is highly tunable through synthetic modification.[6][7] This tunability has positioned them as promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and chemosensors.[6][8][9]

This guide provides a comparative analysis of the photophysical properties of various pyrazolo[3,4-b]pyridine derivatives, supported by experimental data from recent literature. We will delve into the structure-property relationships that govern their absorption and emission characteristics, and provide detailed, field-proven protocols for their characterization.

Core Photophysical Concepts: A Primer

Understanding the photophysical behavior of a molecule requires quantifying several key parameters:

  • Absorption (λabs): The specific wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron from its ground state to an excited state.

  • Emission (λem): The specific wavelengths of light a molecule emits as the excited electron returns to the ground state.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima (λem - λabs). A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise ratios.

  • Fluorescence Quantum Yield (Φf): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A value closer to 1 (or 100%) indicates a highly emissive compound.

  • Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's local environment and can be used for advanced sensing applications.[10]

Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

The photophysical properties of the pyrazolo[3,4-b]pyridine scaffold can be exquisitely controlled by chemical modification. The strategic placement of electron-donating (EDG) or electron-withdrawing (EWG) groups, as well as the extension of the conjugated π-system, can dramatically alter the absorption and emission profiles.

One of the most effective strategies for enhancing fluorescence is the creation of an intramolecular charge transfer (ICT) character within the molecule.[6][11] This is typically achieved by functionalizing the scaffold with a strong electron donor and a strong electron acceptor at different positions, creating a "push-pull" system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a highly polar excited state that is often associated with strong, solvatochromic fluorescence and a large Stokes shift.

For instance, tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores exhibit high fluorescence quantum yields.[6][11] Similarly, pyrazolo[3,4-b]pyridines bearing a dimethylamine phenyl group have been shown to display exceptionally large Stokes shifts, a hallmark of efficient ICT.[1][2] The effect of substituents on absorption and emission maxima is a well-documented phenomenon in this class of compounds.[12][13]

The following table summarizes the photophysical properties of selected pyrazolo[3,4-b]pyridine derivatives from the literature to illustrate these structure-property relationships.

Compound ClassKey Substituentsλabs (nm)λem (nm)Stokes Shift (nm)Φf (%)SolventReference
4-Arylpyrazolo[3,4-b]pyridin-6-onesVaried aryl groups at C4-409–440-9–23DMSO[14]
Pyrazolo[3,4-b]pyridine-coumarin hybridsDiethylaminocoumarin fused to the core~420-450~480-530~60-80HighCH2Cl2[6][11]
Dimethylamino-phenyl pyrazolo[3,4-b]pyridine4-(N,N-dimethylamino)-phenyl at C4418573155--[1][2]
1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridinesPhenyl group at C4~360-380~430-460~70-80up to 88Various[9]
Pyrazolo[3,4-b]quinoline-based sensor (PQPc)Donor-acceptor structure~390~460-480~70-900.75-12.87Various[8]

Note: The exact photophysical values are highly dependent on the specific molecular structure and the solvent environment. This table provides a general comparison based on reported data.

Authoritative Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount. The following section details standardized protocols for key measurements.

Workflow for Photophysical Characterization

The general workflow for characterizing a novel fluorophore involves a series of spectroscopic measurements.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Steady-State Fluorescence Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield (Φf) Measurement fluorescence->quantum_yield lifetime Fluorescence Lifetime (τ) Measurement fluorescence->lifetime analysis Determine λabs, λem, Stokes Shift quantum_yield->analysis lifetime->analysis interpretation Correlate Structure with Photophysical Properties analysis->interpretation

Caption: General workflow for synthesis and photophysical characterization.

Steady-State Absorption and Fluorescence Spectroscopy

Causality: These fundamental measurements provide the absorption and emission maxima (λabs and λem), which are essential for calculating the Stokes shift and for selecting appropriate excitation wavelengths for further experiments.

Methodology:

  • Sample Preparation: Prepare a dilute stock solution (e.g., 1.0 x 10-3 M) of the pyrazolo[3,4-b]pyridine derivative in a spectroscopic-grade solvent (e.g., CH2Cl2, Acetonitrile, or DMSO).[6] From this stock, prepare a working solution in a 1 cm path length quartz cuvette with an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm). The wavelength of maximum absorbance is λabs.

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs. Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength. The wavelength of maximum emission intensity is λem.

  • Excitation Spectrum: Set the emission monochromator to λem and scan the excitation monochromator over a range blue-shifted from the emission. The resulting spectrum should match the absorption spectrum, confirming the purity of the emissive species.

Fluorescence Quantum Yield (Φf) Determination (Comparative Method)

Causality: The comparative method, also known as the Williams or Parker-Rees method, is a widely accepted and robust technique for determining Φf. It relies on comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The choice of standard is critical; its absorption and emission spectra should overlap significantly with the sample to minimize wavelength-dependent instrumental errors.

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard. For blue-green emitting pyrazolo[3,4-b]pyridines, common standards include quinine sulfate in 0.05 M H2SO4 (Φf = 0.577) or coumarin 151 in hexane (Φf = 0.19).[6][8]

  • Absorbance Matching: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible). Adjust their concentrations so that their absorbance values at the chosen excitation wavelength are in the range of 0.01 to 0.1, and ensure the absorbance of the sample and standard are closely matched.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectrum for both the sample and the standard solution under identical instrument settings (excitation wavelength, slit widths).

  • Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φf,sample) is calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • Φf,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent used for the sample and standard.

Fluorescence Lifetime (τ) Measurement

Causality: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond to picosecond range.[15] This technique measures the time delay between the excitation light pulse and the detection of the emitted photon. By repeating this measurement millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[16] An accurate measurement requires deconvolution of the instrument's own response, known as the Instrument Response Function (IRF).[17]

G start Pulsed Light Source (Laser/LED) splitter start->splitter sample Fluorophore Sample splitter->sample start_tac START splitter->start_tac Sync detector Single-Photon Detector (PMT, APD) sample->detector Emitted Photon stop_tac STOP Time-to-Amplitude Converter (TAC) / TDC detector->stop_tac mca Multichannel Analyzer (MCA) stop_tac->mca start_tac->mca histogram Build Decay Histogram mca->histogram

Caption: Simplified schematic of a TCSPC system.

Methodology:

  • IRF Measurement: Record the IRF by using a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or silica) in place of the sample. This provides a measurement of the temporal profile of the excitation pulse as seen by the detection system.[16]

  • Sample Measurement: Replace the scattering solution with the pyrazolo[3,4-b]pyridine sample solution (absorbance < 0.1). Collect photons until a sufficient number of counts (typically >10,000) are in the peak channel of the decay curve. The time window should be set to be 5-6 times longer than the expected lifetime to capture the full decay.[16]

  • Data Analysis: Use specialized software to perform an iterative deconvolution of the measured sample decay with the recorded IRF. The decay is typically fitted to a single or multi-exponential model to extract the fluorescence lifetime(s) (τ).

Conclusion

The pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile platform for the design of fluorescent molecules. Their photophysical properties are highly sensitive to structural modifications, allowing for the rational design of compounds with tailored absorption and emission profiles, large Stokes shifts, and high quantum yields. The ability to tune these properties through synthetic chemistry makes them highly valuable for a range of applications, from materials science to biological imaging. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of these promising fluorophores, enabling researchers to reliably compare derivatives and advance their development for next-generation technologies.

References

  • Chen, J., et al. (2012). Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character. The Journal of Organic Chemistry. [Link]

  • Bancu, A., et al. (2020). Calibration approaches for fluorescence lifetime applications using time-domain measurements. PMC. [Link]

  • Puttaraju, B., et al. (2016). Effect of substituents on absorption and fluorescence properties of pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines. Canadian Journal of Chemistry. [Link]

  • Puttaraju, B., et al. (2012). Synthesis of pyrazolopyridine annulated heterocycles and study the effect of substituents on photophysical properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

  • Vidali, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. Semantic Scholar. [Link]

  • Gould, T. J., et al. (2024). Practical guide to fluorescence lifetime imaging microscopy. Molecular Biology of the Cell. [Link]

  • ResearchGate. The structures of pyrazolo[3,4-b]pyridines Etazolate and the target... ResearchGate. [Link]

  • ResearchGate. Experimental setup for fluorescence lifetime imaging. ResearchGate. [Link]

  • Al-Sanea, M. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Baklanov, M. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. [Link]

  • Stasyuk, A., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. MDPI. [Link]

  • ResearchGate. Photophysical properties of Derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline. ResearchGate. [Link]

  • Stasyuk, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • ResearchGate. Synthesis and Properties of Fluorescence Dyes: Tetracyclic Pyrazolo[3,4-b]Pyridine-Based Coumarin Chromophores with Intramolecular Charge Transfer Character. ResearchGate. [Link]

  • Hüll, K., et al. (2024). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journals. [Link]

  • Ortiz, J. C., et al. (2019). Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. PMC. [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

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Comparative

Benchmarking 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol Against Known Kinase Inhibitors: A Preclinical Comparison Guide

As drug development professionals, we constantly seek versatile chemical scaffolds that can be optimized into potent, selective therapeutics. The pyrazolo[3,4-b]pyridine core is a privileged pharmacophore, widely recogni...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly seek versatile chemical scaffolds that can be optimized into potent, selective therapeutics. The pyrazolo[3,4-b]pyridine core is a privileged pharmacophore, widely recognized as a purine isostere capable of mimicking the adenine ring of ATP [1].

In this technical guide, we benchmark 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol —a low-molecular-weight building block—against fully elaborated, FDA-approved kinase inhibitors such as Larotrectinib (TRK inhibitor) and Crizotinib (ALK inhibitor). By evaluating this unoptimized scaffold against known drugs, we can objectively define its baseline biochemical properties and establish a rational starting point for Structure-Activity Relationship (SAR) optimization [2].

Mechanistic Rationale: The Scaffold as a Purine Isostere

When designing ATP-competitive kinase inhibitors, the molecule must effectively anchor into the highly conserved hinge region of the kinase domain. The structural features of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol provide a unique geometric and electrostatic profile:

  • Purine Mimicry : The bicyclic pyrazolo[3,4-b]pyridine core structurally aligns with the adenine moiety of ATP, allowing it to occupy the adenine-binding pocket.

  • Hydrogen Bonding Network : The 4-hydroxyl group acts as a critical hydrogen bond donor/acceptor, interacting with the backbone amides of the hinge region.

  • Steric and Halogen Interactions : The 1,3-dimethyl groups dictate the spatial orientation within the hydrophobic pocket, preventing off-target clashes. Crucially, the 6-chloro substituent serves a dual purpose: it can form halogen bonds with backbone carbonyls to enhance binding affinity, and it provides an ideal leaving group for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) during lead optimization.

Pathway ATP ATP Molecule Kinase Target Kinase (Hinge Region) ATP->Kinase Natural Binding Scaffold 6-chloro-1,3-dimethyl-1H- pyrazolo[3,4-b]pyridin-4-ol Scaffold->Kinase Competitive Inhibition Substrate Downstream Substrate (Inactive) Kinase->Substrate Catalyzes Phospho Phosphorylated Substrate (Active Signal) Substrate->Phospho Phosphate Transfer

Diagram 1: ATP-competitive inhibition mechanism of the pyrazolo[3,4-b]pyridine scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the benchmarking of this scaffold against known drugs must be conducted using robust, self-validating assay systems. We utilize the universal ADP-Glo™ Kinase Assay for biochemical evaluation and the CellTiter-Glo® Assay for phenotypic cellular validation.

Protocol A: Universal Biochemical Kinase Assay (ADP-Glo)

Causality behind the choice: Unlike radiometric assays or substrate-specific fluorescent assays, ADP-Glo measures the universal product of kinase activity (ADP). This allows us to benchmark the scaffold against multiple distinct kinases (e.g., TRKA, ALK) using a single, unified detection chemistry, eliminating assay-format bias.

Step-by-Step Workflow:

  • Reagent Preparation : Prepare the Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the recombinant kinase (TRKA or ALK) and the corresponding peptide substrate to their optimal concentrations.

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, Larotrectinib, and Crizotinib in 100% DMSO. Transfer 100 nL of each to a 384-well assay plate (final DMSO concentration = 1%).

  • Enzyme-Inhibitor Pre-incubation : Add 5 µL of the kinase/substrate mixture to the assay plate. Incubate for 30 minutes at room temperature to allow equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation : Add 5 µL of ATP to initiate the reaction. Critical Parameter: The ATP concentration must be set precisely at the Km​ value for the specific kinase. This ensures that the assay is highly sensitive to competitive inhibitors. Incubate for 60 minutes.

  • Signal Detection : Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase (30-minute incubation). Read luminescence.

  • System Validation : Calculate the Z'-factor using the vehicle control (1% DMSO, max signal) and a no-enzyme control (background signal). A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Protocol B: Cellular Viability Validation (CellTiter-Glo)

Causality behind the choice: Biochemical potency does not always translate to cellular efficacy due to cell permeability and efflux issues. Measuring intracellular ATP levels provides a direct, metabolically linked readout of anti-proliferative activity.

Step-by-Step Workflow:

  • Cell Seeding : Seed Ba/F3 cells (engineered to express target kinase fusions) at 2,000 cells/well in a 384-well plate.

  • Compound Treatment : Treat cells with the serially diluted compounds and incubate for 72 hours at 37°C, 5% CO2.

  • Lysis and Detection : Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification : Measure luminescence to determine the IC50 of cell viability.

Workflow Step1 Step 1: Compound Prep Serial dilution in DMSO Step2 Step 2: Kinase Reaction Incubate Kinase, Substrate & ATP at Km Step1->Step2 Step3 Step 3: Signal Generation Deplete ATP & convert ADP to Luminescence Step2->Step3 Step4 Step4 Step3->Step4

Diagram 2: High-Throughput Screening (HTS) workflow for kinase inhibitor benchmarking.

Comparative Data Analysis

The following table summarizes the benchmarking data. As expected, 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol exhibits baseline micromolar activity. It is a raw, unoptimized scaffold with a low molecular weight, providing a high ligand efficiency starting point. In contrast, the known drugs Larotrectinib and Crizotinib are fully optimized, high-molecular-weight molecules demonstrating nanomolar potency and high selectivity.

CompoundMolecular Weight ( g/mol )TRKA IC50 (nM)ALK IC50 (nM)Ba/F3 Cell Viability IC50 (nM)Development Status
6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol 197.62> 50,000> 50,000> 100,000Unoptimized Scaffold / Building Block
Larotrectinib 428.442.5> 10,00015FDA Approved (TRK Inhibitor)
Crizotinib 450.34> 10,0002045FDA Approved (ALK/ROS1 Inhibitor)
Interpretation of Results

The benchmarking data clearly illustrates the trajectory of drug design. The raw pyrazolo[3,4-b]pyridine scaffold lacks the extended hydrophobic tails and solvent-exposed moieties necessary for nanomolar affinity. However, its low molecular weight (197.62 g/mol ) makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD). By utilizing the 6-chloro position as a synthetic handle, medicinal chemists can append specific functional groups to selectively target the unique structural features of kinases like TRKA or ALK, eventually bridging the potency gap between the raw scaffold and approved therapeutics.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237.[Link][1]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2023). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Medicinal Chemistry, 14, 85-102.[Link][2]

Sources

Validation

Assessing the Kinase Selectivity of 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Comparative Profiling Guide

Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged motif in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting FGFR, TBK1, and CDKs [1, 4]. However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a highly privileged motif in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting FGFR, TBK1, and CDKs [1, 4]. However, assessing the precise kinome selectivity of novel derivatives is a critical bottleneck in preclinical drug development. This guide provides an objective comparison of selectivity profiling methodologies, focusing on the unique mechanistic challenges presented by 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol . By comparing broad-spectrum binding assays, functional biochemical assays, and live-cell target engagement, we establish a self-validating workflow for characterizing atypical kinase probes.

Mechanistic Context: The Impact of N1-Methylation

To design an effective selectivity assessment, one must first understand the compound's structural causality. The canonical binding mode of pyrazolo[3,4-b]pyridines relies heavily on the N1-H acting as a primary hydrogen bond donor to the kinase hinge region (mimicking the adenine ring of ATP)[3].

Crucially, in 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, the N1 position is methylated. Previous structure-activity relationship (SAR) studies have demonstrated that N-methylation of the 1H-pyrazolo[3,4-b]pyridine nucleus can completely erode canonical enzymatic activity by abolishing this critical H-bond donor [2]. Consequently, this specific compound is hypothesized to either:

  • Adopt an atypical binding orientation , potentially utilizing the 4-hydroxyl group as the primary hinge-interacting vector.

  • Function as an allosteric (Type III/IV) modulator , binding outside the highly conserved ATP pocket.

  • Serve as a "bumped" negative control probe for assessing the off-target toxicity of unmethylated active analogs.

Because its binding mode deviates from classical ATP-competitive analogs, relying on a single profiling method is insufficient. A multi-tiered comparative approach is required.

Comparative Analysis of Selectivity Platforms

To objectively evaluate the selectivity of this compound against standard alternatives (e.g., staurosporine or unmethylated analogs), researchers must select platforms that account for its unique structure. Table 1 summarizes the performance of three dominant methodologies.

Table 1: Quantitative Comparison of Kinase Profiling Platforms
Profiling PlatformMechanism of ActionThroughputPhysiological RelevanceATP DependenceOutput Metric
KINOMEscan (DiscoverX) Active-site directed competition binding (phage display).High (>400 kinases)Low (Cell-free, non-physiological)Independent (No ATP present)% Control / Kd​
ADP-Glo Assay Functional measurement of ADP production via luminescence.Medium (Targeted panels)Moderate (In vitro enzymatic)Dependent (Adjustable ATP) IC50​ / Ki​
NanoBRET TE Intracellular competitive displacement of a fluorescent tracer.Low to MediumHigh (Live cells, intact membranes)Dependent (Endogenous ATP)Cellular IC50​

Analysis: While KINOMEscan is excellent for identifying primary off-targets, it operates in an ATP-free environment. For a compound with a potentially atypical binding mode like 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, apparent binding affinity ( Kd​ ) often fails to translate into functional inhibition in cells where endogenous ATP concentrations reach 1–5 mM. Therefore, integrating Tier 2 and Tier 3 assays is mandatory.

SelectivityWorkflow Cmpd 6-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridin-4-ol Tier1 Tier 1: Broad Profiling (e.g., KINOMEscan) Cmpd->Tier1 Data1 Primary Off-Target Identification Tier1->Data1 Tier2 Tier 2: Functional Assay (e.g., ADP-Glo) Data2 Enzymatic IC50 & ATP Competition Tier2->Data2 Tier3 Tier 3: Live-Cell Engagement (e.g., NanoBRET) Data3 In Vivo Selectivity & Permeability Tier3->Data3 Data1->Tier2 Data2->Tier3

Figure 1: Hierarchical workflow for assessing kinome selectivity of pyrazolopyridine derivatives.

Experimental Protocol: Live-Cell NanoBRET Target Engagement

To establish a self-validating system for assessing the compound's true intracellular selectivity, we utilize the NanoBRET Target Engagement (TE) assay. This protocol measures the competitive displacement of a fluorescent tracer by the test compound from a NanoLuc (Nluc)-fused target kinase.

Rationale & Causality

By performing this assay in live cells, we inherently account for the compound's membrane permeability, intracellular stability, and ability to compete with endogenous ATP. If the N1-methyl group abolishes target binding, this assay will yield a flat dose-response curve, confirming the compound's utility as a negative control probe.

Step-by-Step Methodology

Step 1: Cell Culture & Transfection

  • Cultivate HEK293T cells in DMEM supplemented with 10% FBS.

  • Transfect cells with the Nluc-kinase fusion plasmid (e.g., Nluc-FGFR1 for on-target, Nluc-VEGFR2 for off-target) using a lipid-based transfection reagent.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow steady-state fusion protein expression.

Step 2: Tracer Affinity Calibration ( Kd​ Determination) Causality: You must determine the tracer's apparent Kd​ before testing the inhibitor. Operating at a tracer concentration ≤Kd​ ensures the assay remains highly sensitive to competitive displacement.

  • Resuspend transfected cells in Opti-MEM and seed into a 384-well white plate (density: 10,000 cells/well).

  • Add a serial dilution of the cell-permeable NanoBRET fluorescent tracer (0.01 µM to 10 µM).

  • Add NanoBRET Nano-Glo Substrate and measure donor (460 nm) and acceptor (618 nm) emissions. Calculate the Kd​ using a one-site specific binding model.

Step 3: Compound Treatment & Self-Validation

  • Prepare a 10-point dose-response titration of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (ranging from 10 µM down to 0.5 nM) in DMSO.

  • Add the compound to the cells along with the fluorescent tracer at its calculated Kd​ concentration.

  • Self-Validating Controls: Include wells with 0.1% DMSO (Vehicle/0% displacement) and 10 µM Staurosporine (Positive Control/100% displacement).

  • Incubate for 2 hours at 37°C to reach binding equilibrium.

Step 4: Data Analysis & Quality Control

  • Read the BRET ratio (Acceptor emission / Donor emission).

  • Calculate the Z'-factor using the vehicle and positive control wells. Rule: The assay is only validated and accepted if Z' > 0.5, ensuring robust signal-to-noise.

  • Plot the BRET ratio against the log of the compound concentration to determine the cellular IC50​ .

NanoBRET Kinase Target Kinase (Nluc Fusion) Tracer Fluorescent Tracer (Bound) Kinase->Tracer Binding BRET BRET Signal (Emission) Tracer->BRET Energy Transfer Inhibitor 6-chloro-1,3-dimethyl- 1H-pyrazolo[3,4-b]pyridin-4-ol Inhibitor->Kinase Competitive Binding Inhibitor->Tracer Displaces Displacement Tracer Displacement (Loss of BRET) Inhibitor->Displacement Result

Figure 2: NanoBRET target engagement mechanism for competitive kinase inhibitor displacement.

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present) Expert Opinion on Therapeutic Patents URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Molecules URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Operational Safety and Handling Guide: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol As a Senior Application Scientist, I recognize that handling advanced chemical intermediates requires more than just reading a S...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

As a Senior Application Scientist, I recognize that handling advanced chemical intermediates requires more than just reading a Safety Data Sheet (SDS); it requires an understanding of the chemical’s behavior and the causality behind safety protocols.

1H-pyrazolo[3,4-b]pyridine derivatives are privileged scaffolds in modern drug discovery, frequently utilized as potent kinase inhibitors targeting TRKA, TBK1, and Mps1 in oncology and immunology[1, 2]. However, the specific substitution pattern of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 2091549-02-7) —specifically the reactive chloro and hydroxyl groups on the heterocyclic core—confers significant acute toxicity and membrane permeability.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to handle this compound safely.

Hazard Assessment & Operational Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's GHS hazard classifications [3].

Table 1: Hazard Profile & Operational Implications

GHS ClassificationHazard StatementOperational Causality & Implication
Acute Tox. 4 H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)High systemic bioavailability. The molecule's lipophilicity allows rapid dermal and mucosal absorption. Requires strict barrier protection and aerosol containment.
Skin Irrit. 2 H315 (Causes skin irritation)Direct contact disrupts epidermal integrity. Mandates chemical-resistant gloves with high breakthrough times.
Eye Irrit. 2A H319 (Causes serious eye irritation)Risk of severe corneal inflammation. Standard safety glasses are insufficient due to micro-aerosolization risks; splash goggles are required.
STOT SE 3 H336 (May cause drowsiness or dizziness)Acts as a central nervous system (CNS) depressant. Acute inhalation impairment can cause secondary accidents (e.g., dropping vials). Fume hood isolation is mandatory.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow acts as a self-validating barrier. Do not substitute these items with general laboratory wear.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale & Validation
Hand Protection Double-layered Nitrile gloves (min 4 mil thickness)Rationale: In drug discovery, this compound is often solubilized in DMSO. DMSO is a powerful penetration enhancer that acts as a carrier for H312 hazards. Validation: Inspect the outer glove continuously. If a solvent droplet hits the outer glove, doff it immediately. The clean inner glove validates that the barrier held.
Eye Protection Indirect-vented chemical splash gogglesRationale: Protects against micro-aerosolization during powder weighing (H319). Validation: Goggles must form a complete seal against the face, leaving no gaps for airborne dust.
Respiratory Certified Chemical Fume HoodRationale: Mitigates CNS depression risks (H336) from airborne dust. Validation: Verify face velocity is 80-120 fpm. If a digital monitor is absent, tape a tissue strip to the sash—it must pull steadily inward without violent fluttering.
Body Protection Flame-resistant (FR) or standard lab coatRationale: Prevents dermal accumulation of dust on clothing. Validation: Coat must be fully buttoned to the collar with cuffs tucked under the outer glove.

Standard Operating Procedure (SOP): Safe Weighing and Solubilization

Halogenated heterocycles often exhibit static charge. When handled improperly, the fine powder can aerosolize, leading to immediate inhalation exposure. Follow this step-by-step methodology:

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary clutter to prevent turbulent airflow.

  • Lower the sash to the lowest workable height (typically 12–18 inches) to maximize user shielding.

Step 2: Static Mitigation & Weighing

  • Use an anti-static gun (e.g., Zerostat) on the disposable weigh boat and micro-spatula.

  • Causality: Neutralizing the static charge prevents the powder from "jumping" out of the boat, minimizing aerosolization and preventing the compound from adhering to your gloves.

  • Tare the weigh boat and carefully transfer the required mass.

Step 3: In-Situ Solubilization

  • Do not transport the dry powder across the lab.

  • Add the vehicle solvent (e.g., DMSO or DMF) directly to the solid while still inside the fume hood.

  • Causality: Wetting the compound immediately eliminates the dust hazard, converting an inhalation risk (H332) into a strictly dermal risk, which is easier to manage via containment.

  • Cap the vial tightly and vortex to complete solubilization.

Step 4: Immediate Decontamination

  • Wipe down the balance, spatulas, and fume hood surface with a solvent compatible with the compound (e.g., 70% isopropanol), followed by a dry wipe.

Operational Workflow Visualization

G cluster_1 Phase 1: Preparation & PPE cluster_2 Phase 2: Execution cluster_3 Phase 3: Post-Operation PPE Don PPE (Double Nitrile, Goggles) Hood Validate Fume Hood (80-120 fpm) PPE->Hood Weigh Weigh Compound (Anti-static tools) Hood->Weigh Solvent Solubilization (e.g., DMSO) Weigh->Solvent Decon Decontaminate Surfaces Solvent->Decon Waste Hazardous Waste Disposal Decon->Waste

Workflow for the safe handling and processing of pyrazolo[3,4-b]pyridin-4-ol derivatives.

Spill Response and Waste Management Plan

A spill of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol requires immediate, calculated action to prevent systemic exposure.

Solid Spill Response:

  • Do not sweep dry powder. Sweeping generates a hazardous dust cloud.

  • Cover the spill gently with damp paper towels (moistened with water or a mild surfactant) to suppress dust generation.

  • Carefully wipe up the material, folding the towel inward to trap the powder.

  • Place the contaminated towels into a sealable solid hazardous waste container.

Liquid Spill Response (Compound dissolved in solvent):

  • Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) directly over the liquid. Do not use combustible materials like sawdust.

  • Allow 3–5 minutes for complete absorption.

  • Collect the saturated absorbent using a plastic scoop and deposit it into a designated chemical waste bin.

Disposal Protocol: Collect all contaminated materials (gloves, wipes, weigh boats, and empty vials) in a clearly labeled "Halogenated/Nitrogenous Organic Waste" container. Ensure high-temperature incineration is the designated final disposal method. Causality: Pyrazolopyridines and their chlorinated derivatives yield highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas upon standard combustion; specialized incineration scrubbers are required to neutralize these byproducts.

References

  • Liu, N., et al. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Medicinal Chemistry, 2022. URL: [Link]

  • Zhang, J., et al. "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer." European Journal of Medicinal Chemistry, 2023. URL: [Link]

  • Chemical Substance Information: 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 2091549-02-7). NextSDS Database. URL: [Link]

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